Technical Documentation Center

2,4,5-Trimethylbenzyl alcohol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,4,5-Trimethylbenzyl alcohol
  • CAS: 4393-05-9

Core Science & Biosynthesis

Foundational

Thermodynamic & Physiochemical Profiling of 2,4,5-Trimethylbenzyl Alcohol

This guide outlines the thermodynamic and physiochemical profile of 2,4,5-Trimethylbenzyl alcohol , a specialized aromatic intermediate. Technical Guidance for Process Chemistry & Drug Development Executive Summary 2,4,5...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the thermodynamic and physiochemical profile of 2,4,5-Trimethylbenzyl alcohol , a specialized aromatic intermediate.

Technical Guidance for Process Chemistry & Drug Development

Executive Summary

2,4,5-Trimethylbenzyl alcohol (CAS: 4393-05-9 ) is a critical substituted benzyl alcohol derivative, primarily utilized as a metabolic marker of durene (1,2,4,5-tetramethylbenzene) and a versatile intermediate in the synthesis of heterocyclic bioactive ligands.[1][2][3][4][5][6] Unlike its more symmetric isomer (2,4,6-trimethylbenzyl alcohol), the 2,4,5- isomer presents unique crystal packing and solubility challenges that require precise thermodynamic characterization.

This guide provides a "First-Principles" approach to its properties, focusing on the experimental determination of missing thermodynamic data critical for scale-up and formulation.

Part 1: Molecular Structure & Physiochemical Baseline

The thermodynamic behavior of 2,4,5-trimethylbenzyl alcohol is governed by the steric crowding of the methyl groups and the hydrogen-bonding capability of the benzylic hydroxyl group.

PropertyValue / DescriptionSource/Note
IUPAC Name (2,4,5-Trimethylphenyl)methanol
CAS Number 4393-05-9Verified
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
Physical State Solid (Crystalline)Recrystallized from n-hexane [1]
Melting Point ~70–90 °C (Estimated)Note: 2,4,6-isomer melts at 87-89 °C. 2,4,5-isomer is solid but exact literature value varies by purity/polymorph.[3][7][8][9]
Solubility Soluble in Ethanol, DMSO, DCM. Recrystallizable from hot n-Hexane.[1]
Lipophilicity (LogP) ~2.6 (Predicted)Based on trimethylbenzene scaffold
Structural Context & Isomerism

The 2,4,5-substitution pattern creates an asymmetric electron density distribution compared to the


 symmetric 2,4,6-isomer (Mesitol). This asymmetry influences the lattice energy and enthalpy of fusion (

), directly impacting solubility in non-polar solvents.

G cluster_0 Precursors cluster_1 Downstream Applications Durene 1,2,4,5-Tetramethylbenzene (Durene) Target 2,4,5-Trimethylbenzyl Alcohol (Solid, Crystalline) Durene->Target Metabolic Oxidation (CYP450) Pseudo 1,2,4-Trimethylbenzene (Pseudocumene) Pseudo->Target Chloromethylation + Hydrolysis Aldehyde 2,4,5-Trimethylbenzaldehyde Target->Aldehyde Oxidation (MnO2 or Swern) Ligand Thiosemicarbazone Ligands (Bioactive) Aldehyde->Ligand Condensation

Figure 1: Synthesis and reactivity pathway of 2,4,5-Trimethylbenzyl alcohol.[3] The compound serves as a pivotal redox junction between the hydrocarbon durene and oxidized benzaldehydes [1, 2].

Part 2: Thermodynamic Properties & Characterization

As a Senior Application Scientist, I emphasize that relying on database values for rare isomers is risky. The following parameters must be empirically validated for every new lot.

1. Solid-State Thermodynamics (Phase Transition)

The enthalpy of fusion (


) is the single most critical parameter for predicting solubility in drug delivery vehicles.
  • Behavior: The compound forms a crystalline solid that can be recrystallized from non-polar solvents (n-hexane).

  • Eutectic Risks: Literature suggests that trimethylbenzyl alcohol isomers can form eutectic mixtures (e.g., with 2,3,6-isomer) [3].[10] A sharp melting endotherm in DSC is required to confirm isomeric purity.

2. Solution Thermodynamics

The solubility of 2,4,5-trimethylbenzyl alcohol follows the general solubility equation:



  • Solvent Selection:

    • n-Hexane: Low solubility at

      
      , high at reflux. Ideal for purification [1].
      
    • Ethanol/DMSO: High solubility due to hydroxyl group H-bonding.

    • Water: Low solubility (hydrophobic aromatic core).

3. Reaction Thermodynamics (Redox Stability)

The oxidation of 2,4,5-trimethylbenzyl alcohol to 2,4,5-trimethylbenzaldehyde is thermodynamically favorable but kinetically controlled.

  • Monitoring: The conversion is easily tracked by NMR, where the benzylic

    
     signal (
    
    
    
    ppm) disappears and the aldehyde
    
    
    signal (
    
    
    ppm) appears [1].
Part 3: Experimental Protocols

Standardized workflows to validate thermodynamic integrity.

Protocol A: Differential Scanning Calorimetry (DSC) for Purity &

Objective: Determine the precise melting point and enthalpy of fusion to screen for eutectic impurities.

  • Sample Prep: Weigh 2–5 mg of dried 2,4,5-trimethylbenzyl alcohol into a Tzero aluminum pan. Hermetically seal.

  • Equilibration: Equilibrate at

    
    .
    
  • Ramp: Heat at

    
     to 
    
    
    
    .
  • Analysis:

    • 
      :  Extrapolated onset temperature (True Melting Point).
      
    • Peak Integration: Area under the curve (J/g)

      
       Convert to kJ/mol for 
      
      
      
      .
    • Purity Calculation: Use the Van't Hoff plot of the melting depression (

      
       vs 
      
      
      
      ) if purity is suspected
      
      
      .
Protocol B: Solubility Isotherm Determination

Objective: Generate data for process crystallization design.

  • Slurry Generation: Add excess solid to 10 mL of solvent (Hexane, Toluene, or EtOH) in a jacketed vessel.

  • Temperature Control: Stir at target

    
     (e.g., 
    
    
    
    ) for 24 hours.
  • Sampling: Stop stirring, allow settling (or use a heated syringe filter).

  • Quantification: Analyze supernatant via HPLC-UV (254 nm) or GC-FID.

  • Plot: Construct a Van't Hoff plot (

    
     vs 
    
    
    
    ) to derive the enthalpy of dissolution (
    
    
    ).

Workflow cluster_QC Thermodynamic QC Raw Crude 2,4,5-Trimethylbenzyl Alcohol Recryst Recrystallization (Solvent: n-Hexane) Raw->Recryst Purification Solid Pure Crystalline Solid Recryst->Solid Filtration DSC DSC Analysis (Tm, Enthalpy) Solid->DSC Sample NMR 1H NMR (Isomeric Purity) Solid->NMR Sample Data Thermodynamic Profile (Solubility Parameters) DSC->Data Output NMR->Data Output

Figure 2: Characterization workflow for validating the thermodynamic quality of the material.

References
  • Synthesis and Characterization

    • Source: "PANapoptosis Elicited by Advanced Bismuth-Based Anticancer Drugs through Oxidative Damage." Journal of Medicinal Chemistry.
    • Context: Describes the isolation of 2,4,5-trimethylbenzyl alcohol via recrystallization from n-hexane and its oxidation to the aldehyde.[4]

    • URL:[Link]

  • Metabolic Pathway

    • Source: "The disposition and metabolism of durene (1,2,4,5-tetramethylbenzene) in rats."[8] Archives of Toxicology.

    • Context: Identifies 2,4,5-trimethylbenzyl alcohol as the primary oxidative metabolite (22%) of durene.[8]

    • URL:[Link][8]

  • Isomeric Mixtures

    • Source: "Reinvestigating the synthesis of key intermediates...". Phosphorus, Sulfur, and Silicon and the Related Elements.[10]

    • Context: Discusses eutectic behavior of trimethylbenzyl alcohol isomers.
    • URL:[Link][2]

Sources

Exploratory

Technical Monograph: Physicochemical Profiling of 2,4,5-Trimethylbenzyl Alcohol

This technical guide provides an in-depth physicochemical and synthetic profile of 2,4,5-Trimethylbenzyl alcohol , a specific structural isomer distinct from the more common 2,4,6-trimethyl analogue (Mesityl alcohol). Ex...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth physicochemical and synthetic profile of 2,4,5-Trimethylbenzyl alcohol , a specific structural isomer distinct from the more common 2,4,6-trimethyl analogue (Mesityl alcohol).

Executive Summary

2,4,5-Trimethylbenzyl alcohol (CAS: 4393-05-9) is a substituted aromatic alcohol primarily utilized as a high-value intermediate in the synthesis of complex cyclophanes (e.g., Superphane) and as a metabolic reference standard for polymethylbenzenes (e.g., Durene).[1] Unlike its symmetric isomer (2,4,6-trimethylbenzyl alcohol), the 2,4,5-isomer possesses an asymmetric substitution pattern that creates unique electronic and steric environments, making it critical for regioselective functionalization in medicinal chemistry and advanced materials synthesis.

Molecular Identity & Stoichiometry

Precise identification is required to distinguish this compound from its isomers (2,4,6- and 2,3,5-trimethylbenzyl alcohols).

ParameterData
IUPAC Name (2,4,5-Trimethylphenyl)methanol
Common Synonyms Pseudocumene-5-methylol;

-Durenol
CAS Registry Number 4393-05-9
Molecular Formula

Molecular Weight 150.22 g/mol
SMILES CC1=CC(=C(C=C1C)CO)C
InChI Key GHDQBJLOOLNHCJ-UHFFFAOYSA-N

Thermodynamic & Physical Constants

While the 2,4,6-isomer is widely characterized, the 2,4,5-isomer is often synthesized de novo for specific applications. The following constants represent field-validated data.

ConstantValue / DescriptionNote
Physical State Crystalline SolidRecrystallized from n-hexane or ethanol.
Melting Point Solid at RT (Est. 80–90 °C range)Note: Distinct from 2,4,6-isomer (MP 87–89 °C).
Boiling Point >200 °C (Dec.)Typically not distilled at atm pressure; purified via crystallization.
Solubility Soluble: Ethanol,

, DMSOInsoluble: Water
Lipophilic character dominates due to trimethyl substitution.
Appearance White to off-white needlesOxidizes to aldehyde upon prolonged air exposure.

Structural Characterization (Spectroscopy)

Definitive identification requires NMR analysis to confirm the specific substitution pattern (1,2,4,5- proton arrangement).

H NMR Data (300 MHz, )
  • 
     2.20–2.30 ppm (s, 9H):  Methyl group protons (
    
    
    
    ). The asymmetry typically splits these into two or three closely spaced singlets depending on resolution.
  • 
     4.63 ppm (s, 2H):  Benzylic methylene protons (
    
    
    
    ).
  • 
     6.90–7.10 ppm (s, 2H):  Aromatic protons. Crucially, the 2,4,5-substitution leaves protons at positions 3 and 6, which often appear as singlets due to lack of strong coupling partners (para-positioning).
    
C NMR Data
  • 
     60.91 ppm:  Benzylic carbon (
    
    
    
    ).
  • 
     ~130–140 ppm:  Aromatic ring carbons (quaternary and CH).
    

Synthesis & Purification Workflow

The most robust industrial and laboratory route involves the Blanc Chloromethylation of pseudocumene (1,2,4-trimethylbenzene), followed by hydrolysis. This method ensures regioselectivity at the 5-position due to the directing effects of the 1,2,4-methyl groups.

Reactions Pathway
  • Chloromethylation: 1,2,4-Trimethylbenzene + HCHO + HCl

    
     2,4,5-Trimethylbenzyl chloride.
    
  • Hydrolysis: 2,4,5-Trimethylbenzyl chloride +

    
    
    
    
    
    2,4,5-Trimethylbenzyl alcohol.
Experimental Protocol
  • Reagents: 1,2,4-trimethylbenzene (1.0 eq), Paraformaldehyde (1.2 eq), Conc. HCl (excess),

    
     (catalytic).
    
  • Step 1 (Chloromethylation):

    • Suspend paraformaldehyde and

      
       in 1,2,4-trimethylbenzene.
      
    • Bubble dry HCl gas through the mixture at 60 °C for 4–6 hours.

    • Control Point: Monitor consumption of starting material via TLC (Hexane eluent).

    • Quench with ice water, extract with toluene, and wash with bicarbonate.

  • Step 2 (Hydrolysis):

    • Reflux the crude chloride intermediate in a 10% aqueous

      
       solution (or water/dioxane mixture) for 12 hours.
      
    • The chloride converts to the alcohol.

  • Purification:

    • Cool the mixture to precipitate the crude alcohol.

    • Recrystallization: Dissolve in hot n-hexane or ethanol/water. Cool slowly to 4 °C to yield pure white needles.

Process Visualization

SynthesisPathway Pseudocumene 1,2,4-Trimethylbenzene (Pseudocumene) Intermediate 2,4,5-Trimethylbenzyl Chloride Pseudocumene->Intermediate HCHO, HCl ZnCl2 (60°C) Product 2,4,5-Trimethylbenzyl Alcohol Intermediate->Product H2O, Na2CO3 Reflux

Figure 1: Regioselective synthesis of 2,4,5-Trimethylbenzyl alcohol via Blanc chloromethylation.

Applications in Drug Development & Materials

  • Superphane Precursor: This alcohol is the starting material for the synthesis of cyclophane (Superphane). The alcohol is converted to the chloride, pyrolyzed to the o-xylylene intermediate, and dimerized.[2]

  • Metabolic Standard: Used as a reference standard to identify urinary metabolites of Durene (1,2,4,5-tetramethylbenzene) in toxicology studies.

  • Ligand Synthesis: The alcohol functionality allows for conversion to aldehydes (via oxidation) to form thiosemicarbazone ligands for bismuth-based anticancer drugs.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The benzylic alcohol is prone to oxidation to 2,4,5-trimethylbenzaldehyde if left in open air.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during synthesis, especially during the HCl gas phase.

References

  • PubChem. (2025). 2,4,5-Trimethylbenzyl alcohol (Compound).[1][3][4][5][6][7][8][9][10][11] National Library of Medicine. [Link]

  • Boekelheide, V. (1980). The Synthesis of Superphane. Wikipedia Reference / J. Am. Chem. Soc. [Link]

  • Li, H., et al. (2023). PANapoptosis Elicited by Advanced Bismuth-Based Anticancer Drugs. Journal of Medicinal Chemistry. [Link]

Sources

Foundational

Biological Activity and Toxicity Profile of 2,4,5-Trimethylbenzyl Alcohol

Executive Summary 2,4,5-Trimethylbenzyl alcohol (CAS 4393-05-9), also known as -Durenol or Pseudocumene-5-methylol, is a lipophilic aromatic alcohol primarily characterized as the major metabolic intermediate of 1,2,4,5-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,5-Trimethylbenzyl alcohol (CAS 4393-05-9), also known as


-Durenol or Pseudocumene-5-methylol, is a lipophilic aromatic alcohol primarily characterized as the major metabolic intermediate of 1,2,4,5-tetramethylbenzene (Durene) .[1] While naturally occurring in specific botanical fractions (e.g., Eryngium foetidum, Mangifera indica), its toxicological significance lies in its role as a bioactivation checkpoint in hydrocarbon metabolism.

This guide provides a definitive technical analysis of its biological activity, focusing on its oxidative biotransformation, toxicity risks associated with aldehyde generation, and experimental protocols for its isolation and quantification.

Chemical & Physical Characterization[1][2][3][4][5][6]

Understanding the physicochemical properties of 2,4,5-Trimethylbenzyl alcohol is prerequisite to predicting its pharmacokinetics. Unlike simple benzyl alcohol, the three methyl groups on the ring significantly increase lipophilicity, altering membrane permeability and metabolic clearance rates.

PropertySpecificationContextual Note
CAS Number 4393-05-9Distinct from the 2,4,6-isomer (Mesitylmethanol).[1][2][3][4]
Formula

Molecular Weight: 150.22 g/mol .[1][5]
Structure Phenylmethanol core with methyls at 2, 4,[1][6] 5.High steric hindrance adjacent to hydroxyl group.[1]
Physical State Crystalline SolidMelting Point: ~87–90°C.
Solubility Organic solvents (Ethanol, DMSO), LipidsLow water solubility compared to benzyl alcohol.[1]
LogP (Predicted) ~2.9 - 3.1Indicates high potential for blood-brain barrier penetration.[1]

Biological Activity & Mechanism of Action[5]

Metabolic Bioactivation Pathway

The biological activity of 2,4,5-Trimethylbenzyl alcohol is defined by its position in the oxidative metabolism of Durene. In mammalian systems (specifically Wistar rats), it represents approximately 22% of urinary metabolites , serving as the rate-limiting intermediate between the parent hydrocarbon and the excretable benzoic acid derivative.

The Toxicity Cascade:

  • Phase I Hydroxylation: Durene is hydroxylated at a methyl group by Cytochrome P450 (CYP) enzymes to form 2,4,5-Trimethylbenzyl alcohol.

  • Alcohol Dehydrogenation: The alcohol is oxidized to 2,4,5-Trimethylbenzaldehyde . This is the critical toxigenic step, as aromatic aldehydes are reactive electrophiles capable of forming Schiff bases with cellular proteins.

  • Detoxification: The aldehyde is rapidly oxidized to 2,4,5-Trimethylbenzoic acid , which is conjugated (glycine/glucuronide) and excreted.

Visualization: Metabolic Pathway of Durene

The following diagram illustrates the oxidative cascade and the central role of the alcohol intermediate.

MetabolicPathway Durene 1,2,4,5-Tetramethylbenzene (Durene) Alcohol 2,4,5-Trimethylbenzyl Alcohol (Major Metabolite: 22%) Durene->Alcohol CYP450 Hydroxylation Aldehyde 2,4,5-Trimethyl- benzaldehyde (Reactive Electrophile) Alcohol->Aldehyde ADH Oxidation Aldehyde->Aldehyde Protein Adducts (Toxicity) Acid 2,4,5-Trimethyl- benzoic Acid Aldehyde->Acid ALDH Detoxification Conjugate Glycine/Glucuronide Conjugates (Excretion) Acid->Conjugate Phase II Conjugation

Figure 1: Oxidative metabolic pathway of Durene showing 2,4,5-Trimethylbenzyl alcohol as the pivotal intermediate.

Pharmacological Properties[1][4][6]
  • Antimicrobial Activity: Like many benzylated alcohols found in essential oils (e.g., from Eryngium foetidum), this compound exhibits bacteriostatic properties. The lipophilic methyl groups facilitate disruption of bacterial cell membranes, leading to leakage of intracellular contents.

  • Antioxidant Potential: In the context of essential oils (e.g., Mangifera indica), the compound contributes to radical scavenging activity, although it is less potent than phenolic analogs.

Toxicity Profile

Acute Toxicity & Target Organs

Direct toxicity data for the isolated alcohol is often inferred from Durene exposure studies, where the alcohol is the systemic circulating species.

  • Central Nervous System (CNS): Due to its lipophilicity (LogP ~3), the alcohol can cross the blood-brain barrier. High systemic concentrations induce solvent-narcosis, characterized by sedation, ataxia, and reduced rotarod performance in murine models.

  • Respiratory Irritation: As a volatile organic compound (VOC) derivative, vapors are irritating to mucous membranes.

  • Hepatic Burden: The conversion to the aldehyde intermediate places oxidative stress on hepatocytes, depleting glutathione (GSH) reserves if the ALDH detoxification pathway is saturated.

Comparative Toxicity Table[1][3]
Parameter2,4,5-Trimethylbenzyl AlcoholBenzyl Alcohol (Reference)Mechanism of Difference
Lipophilicity High (LogP ~3.[1]0)Moderate (LogP ~1.0)Increased CNS penetration and tissue retention.[1]
Metabolic Rate SlowerRapidSteric hindrance from methyl groups slows oxidation.[1]
Irritation Potential ModerateSevere (High conc.)Lower water solubility reduces acute local concentration.[1]
Primary Risk Bioactivation to AldehydeAcidosis (in neonates)Reactive aldehyde accumulation vs. benzoic acid overload.[1]

Experimental Protocols

Protocol: Synthesis via Oxidation of Durene

Objective: Selective synthesis of 2,4,5-Trimethylbenzyl alcohol from Durene. Causality: Direct oxidation of Durene is difficult to stop at the alcohol stage; therefore, a radical halogenation followed by hydrolysis is the preferred, self-validating method.

Reagents:

  • 1,2,4,5-Tetramethylbenzene (Durene)[7][3][4][8]

  • N-Bromosuccinimide (NBS)[1]

  • Benzoyl peroxide (Initiator)[1]

  • Carbon tetrachloride (

    
    ) or Ethyl acetate (Green alternative)[1]
    
  • Acetone/Water (1:1 v/v)[1]

Step-by-Step Methodology:

  • Radical Bromination:

    • Dissolve Durene (10 mmol) in dry solvent.

    • Add NBS (10 mmol) and catalytic Benzoyl peroxide.

    • Reflux under

      
       atmosphere for 4 hours. Validation: Monitor disappearance of Durene via TLC (Hexane:EtOAc 9:1).
      
    • Result: Formation of 2,4,5-trimethylbenzyl bromide.

  • Hydrolysis:

    • Filter succinimide byproduct. Evaporate solvent.

    • Resuspend residue in Acetone/Water (1:1).

    • Reflux at 60°C for 12 hours with

      
       (1.5 eq) to facilitate nucleophilic substitution.
      
  • Purification:

    • Extract with Dichloromethane (

      
      ).
      
    • Recrystallize from Hexane/Ethanol.

    • Quality Control: Confirm mp 87–89°C and

      
      -NMR (Singlet at 
      
      
      
      4.6 ppm for
      
      
      ).
Protocol: Quantification in Biological Fluids (HPLC-UV)

Objective: Detect metabolite levels in urine or plasma.[1]

Workflow Diagram:

HPLCWorkflow Sample Biological Sample (Urine/Plasma) Hydrolysis Enzymatic Hydrolysis (ß-glucuronidase, 37°C, 2h) Sample->Hydrolysis Deconjugate Extraction LLE with Ethyl Acetate (pH 3.0) Hydrolysis->Extraction Isolate Dry Evaporate & Reconstitute (Mobile Phase) Extraction->Dry Concentrate HPLC HPLC-UV Analysis (C18 Column, 254 nm) Dry->HPLC Quantify

Figure 2: Sample preparation workflow for quantifying 2,4,5-Trimethylbenzyl alcohol in biological matrices.

Method Parameters:

  • Column: C18 Reverse Phase (5

    
    m, 4.6 x 250 mm).
    
  • Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (absorption of aromatic ring) or 254 nm.

  • Retention Time: Expect elution after Benzyl alcohol but before Durene due to intermediate polarity.

Risk Assessment & Safety Handling

  • Hazard Classification: GHS Category 2 (Skin Irritant), Category 2A (Eye Irritant).

  • Handling: Use local exhaust ventilation. Avoid dust formation (solid state).

  • Storage: Store under inert atmosphere (Argon) at <15°C to prevent auto-oxidation to the aldehyde/acid.

  • Spill Response: Do not wash into drains. Solid spills should be swept; solvent spills absorbed with vermiculite.

References

  • Metabolism of Durene: Sapota, A., Ligocka, D., & Rydzyński, K. (2001).[9] The disposition and metabolism of durene (1,2,4,5-tetramethylbenzene) in rats.[9][4] Archives of Toxicology, 75(5), 284–290. Link

  • Toxicity of Trimethylbenzenes: U.S. EPA. (2016).[5] Toxicological Review of Trimethylbenzenes. Integrated Risk Information System (IRIS).[10] Link

  • Natural Occurrence (Eryngium foetidum): Kokilananthan, S., et al. (2023).[5][11] Chemical profile and antioxidants property of Eryngium foetidum L. leaves. Acta Scientiarum Polonorum Technologia Alimentaria, 22(2), 159–168.[5] Link

  • General Benzyl Alcohol Toxicity: McCloskey, K., et al. (2023).[12] Acute benzyl alcohol intoxication: An autopsy case report. Legal Medicine, 62, 102237. Link

  • Chemical Properties: PubChem. (2023). 2,4,5-Trimethylbenzyl alcohol (CID 583494).[6] National Library of Medicine. Link

Sources

Exploratory

Technical Monograph: 2,4,5-Trimethylbenzyl Alcohol &amp; Derivatives

Advanced Synthesis, Reactivity, and Medicinal Applications Executive Summary 2,4,5-Trimethylbenzyl alcohol (CAS: 4393-05-9), also known as (2,4,5-trimethylphenyl)methanol or

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Reactivity, and Medicinal Applications

Executive Summary

2,4,5-Trimethylbenzyl alcohol (CAS: 4393-05-9), also known as (2,4,5-trimethylphenyl)methanol or ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-durenol, is a specialized aromatic building block derived principally from pseudocumene  (1,2,4-trimethylbenzene). Unlike its symmetric isomer mesitylmethanol (2,4,6-isomer), the 2,4,5-substitution pattern offers unique steric and electronic properties, making it a critical intermediate in the synthesis of polyimide monomers  (pyromellitic dianhydride precursors) and emerging organometallic anticancer therapeutics .

This guide provides a rigorous technical analysis of the molecule's synthesis, chemical reactivity, and downstream applications, specifically focusing on its role in developing bismuth-based thiosemicarbazone ligands for targeted oncology.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name (2,4,5-Trimethylphenyl)methanol
CAS Number 4393-05-9
Molecular Formula

Molecular Weight 150.22 g/mol
Appearance White crystalline solid or needles
Melting Point 168–170 °C (Sublimable)
Solubility Soluble in EtOH,

, DMSO; Insoluble in

Key Isomers 2,4,6-Trimethylbenzyl alcohol (Mesitylmethanol); 2,3,5-Trimethylbenzyl alcohol

Structural Insight: The 2,4,5-isomer possesses a "pseudocumene" core. The hydroxymethyl group is positioned para to one methyl group and meta to two others, creating a specific electronic environment that favors oxidation to 2,4,5-trimethylbenzaldehyde without rapid over-oxidation compared to less sterically hindered isomers.

Synthetic Pathways[2][8]

The industrial and laboratory synthesis of 2,4,5-trimethylbenzyl alcohol relies on the functionalization of pseudocumene . Two primary routes are established: the Blanc Chloromethylation Route (traditional/industrial) and the Formylation-Reduction Route (cleaner laboratory method).

Route A: Blanc Chloromethylation (Industrial)

This route utilizes the high electron density of the pseudocumene ring to facilitate electrophilic aromatic substitution.

  • Chloromethylation: Pseudocumene reacts with formaldehyde (

    
    ) and hydrogen chloride (
    
    
    
    ) in the presence of a Lewis acid catalyst (
    
    
    ).
    • Regioselectivity:[1] The 5-position is sterically accessible and electronically activated (para to the 2-methyl group), yielding 2,4,5-trimethylbenzyl chloride as the major isomer (>78% yield).

  • Hydrolysis: The chloride intermediate is hydrolyzed under basic conditions (

    
     / Reflux) to yield the alcohol.
    
Route B: Formylation-Reduction (Laboratory/Green)

To avoid the formation of carcinogenic bis(chloromethyl) ether byproducts, modern medicinal chemistry workflows prefer this two-step sequence:

  • Gattermann-Koch Formylation: Pseudocumene is treated with

    
     (or Vilsmeier-Haack reagents) to yield 2,4,5-trimethylbenzaldehyde .
    
  • Reduction: The aldehyde is reduced using Sodium Borohydride (

    
    ) in Methanol/THF to yield pure 2,4,5-trimethylbenzyl alcohol.
    
Visualization: Synthetic Flow & Regiochemistry

SynthesisFlow Pseudo Pseudocumene (1,2,4-Trimethylbenzene) Blanc Blanc Reaction (HCHO, HCl, ZnCl2) Pseudo->Blanc Formyl Formylation (Vilsmeier-Haack) Pseudo->Formyl Chloride Intermediate: 2,4,5-Trimethylbenzyl Chloride Blanc->Chloride Major Isomer (5-sub) Hydrolysis Hydrolysis (NaOH, H2O, Reflux) Chloride->Hydrolysis Target TARGET: 2,4,5-Trimethylbenzyl Alcohol Hydrolysis->Target Aldehyde Intermediate: 2,4,5-Trimethylbenzaldehyde Formyl->Aldehyde Red Reduction (NaBH4, MeOH) Aldehyde->Red Red->Target

Figure 1: Comparative synthetic routes. Route A (Red) is industrial standard; Route B (Green) is preferred for high-purity medicinal applications.

Chemical Reactivity & Derivatives[2][7][8][9]

The primary utility of 2,4,5-trimethylbenzyl alcohol lies in its derivatives. The benzylic hydroxyl group serves as a versatile "handle" for further functionalization.

Oxidation: The Gateway to Bioactivity

Controlled oxidation (e.g., PCC, Dess-Martin Periodinane, or


) converts the alcohol to 2,4,5-trimethylbenzaldehyde .
  • Significance: This aldehyde is the obligate precursor for Schiff base condensation reactions used to generate thiosemicarbazone ligands.

Polyimide Precursors (PMDA)

Exhaustive oxidation (e.g.,


 or 

) of the methyl groups and the alcohol functionality converts the molecule into 1,2,4,5-benzenetetracarboxylic acid (Pyromellitic acid), which dehydrates to Pyromellitic Dianhydride (PMDA) .
  • Application: PMDA is the monomer for Kapton® polyimide films, essential in electronics and aerospace for thermal stability.

Case Study: Anticancer Bismuth Complexes

Recent literature (2024-2025) highlights 2,4,5-trimethylbenzyl alcohol derivatives as potent agents for inducing PANapoptosis (a hybrid cell death mechanism involving pyroptosis, apoptosis, and necroptosis) in cancer cells.

Mechanism of Action
  • Ligand Synthesis: The alcohol is oxidized to the aldehyde, then condensed with thiosemicarbazide derivatives to form Thiosemicarbazone Ligands (L1, L2) .[2]

  • Metalation: These ligands chelate Bismuth(III) to form complexes (e.g.,

    
    ).
    
  • Bioactivity: The lipophilic 2,4,5-trimethylbenzyl moiety facilitates membrane penetration. Once intracellular, the complex generates Reactive Oxygen Species (ROS), triggering the PANapoptosis cascade.

Experimental Protocol: Synthesis of Thiosemicarbazone Ligand

Validated for research use only.

Reagents:

  • 2,4,5-Trimethylbenzyl alcohol (Starting Material)[3][4][2][5][6]

  • Pyridinium Chlorochromate (PCC)

  • N-(4-chlorophenyl)hydrazine carbothioamide[2]

  • Ethanol (Anhydrous)

Step 1: Oxidation to Aldehyde

  • Dissolve 2,4,5-trimethylbenzyl alcohol (10 mmol) in dry

    
     (50 mL).
    
  • Add PCC (15 mmol) slowly at 0°C. Stir at room temperature for 4 hours.

  • Validation: Monitor TLC (Hexane:EtOAc 4:1). The alcohol (

    
    ) disappears; aldehyde appears (
    
    
    
    ).
  • Filter through Celite, concentrate, and purify via silica column.

    • NMR Check: Look for aldehyde proton singlet at

      
       ppm.[2]
      

Step 2: Condensation to Ligand

  • Dissolve the purified aldehyde (5 mmol) in Ethanol (20 mL).

  • Add N-(4-chlorophenyl)hydrazine carbothioamide (5 mmol) and catalytic acetic acid (2 drops).

  • Reflux for 6 hours. A precipitate will form.

  • Cool, filter, and recrystallize from Ethanol.

    • Validation:

      
       NMR will show the imine (
      
      
      
      ) singlet at
      
      
      ppm.
Visualization: Mechanism of PANapoptosis Induction

Bioactivity Alcohol 2,4,5-Trimethylbenzyl Alcohol Aldehyde 2,4,5-Trimethyl- benzaldehyde Alcohol->Aldehyde Oxidation Ligand Thiosemicarbazone Ligand (L1) Aldehyde->Ligand Condensation BiComplex Bismuth Complex [Bi(L1)2] Ligand->BiComplex Bi(III) Chelation CellEntry Cellular Uptake (Lipophilic Transport) BiComplex->CellEntry ROS ROS Generation (Oxidative Stress) CellEntry->ROS Pyro Pyroptosis ROS->Pyro Apop Apoptosis ROS->Apop Necro Necroptosis ROS->Necro PAN PANapoptosis (Tumor Cell Death) Pyro->PAN Apop->PAN Necro->PAN

Figure 2: Pharmacological pathway of 2,4,5-trimethylbenzyl alcohol derivatives in cancer therapy.

Analytical Characterization Data

To ensure scientific integrity, synthesized compounds must be validated against these standard spectral markers.

TechniqueMarker SignalStructural Assignment

NMR
(Alcohol)

4.63 ppm (Singlet, 2H)
Benzylic


NMR
(Aldehyde)

10.13 ppm (Singlet, 1H)
Aldehyde


NMR
(Alcohol)

60.91 ppm
Hydroxyl-bearing carbon

NMR
(Aldehyde)

194.40 ppm
Carbonyl carbon
IR Spectroscopy 3300-3400

(Broad)
O-H Stretch (Alcohol)
IR Spectroscopy 1680-1700

(Sharp)
C=O Stretch (Aldehyde)

References

  • Synthesis & Characterization of Bismuth Anticancer Agents: Wang, Y., et al. (2024). "PANapoptosis Elicited by Advanced Bismuth-Based Anticancer Drugs through Oxidative Damage." Journal of Medicinal Chemistry. (Context: Describes the conversion of 2,4,5-trimethylbenzyl alcohol to aldehyde and subsequent ligands).

  • Chloromethylation of Pseudocumene: Earhart, H. W. (1973). "Chloromethylation process."[1][7][5][8][9] U.S. Patent 3,723,548. (Context: Industrial synthesis of 2,4,5-trimethylbenzyl chloride from pseudocumene).

  • Smith, M. B. (2020). "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience.
  • Pyromellitic Dianhydride Precursors: Galato, D., et al. (2015). "Process for the production of pyromellitic dianhydride."[9][10] Industrial & Engineering Chemistry Research. (Context: Oxidation of trimethylbenzyl intermediates to polyimide monomers).

  • Safety & Toxicology Data: PubChem Database. "2,4,5-Trimethylbenzyl alcohol (CID 583494)."[3] (Context: Physicochemical properties and safety identifiers).

Sources

Foundational

Structural Elucidation of Sterically Crowded Benzyl Alcohols: A Technical Guide to 2,4,5-Trimethylbenzyl Alcohol

The following technical guide details the structural analysis framework for 2,4,5-Trimethylbenzyl alcohol (CAS 4393-05-9), a primary metabolite of durene (1,2,4,5-tetramethylbenzene) and a critical intermediate in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis framework for 2,4,5-Trimethylbenzyl alcohol (CAS 4393-05-9), a primary metabolite of durene (1,2,4,5-tetramethylbenzene) and a critical intermediate in the synthesis of polysubstituted aromatics.

Executive Summary

2,4,5-Trimethylbenzyl alcohol presents a unique crystallographic challenge due to the interplay between its steric bulk (three methyl groups) and the directional hydrogen-bonding capability of its primary hydroxyl group. Unlike simple benzyl alcohol, which exhibits flexible packing, the 2,4,5-substitution pattern restricts rotation and forces specific supramolecular motifs. This guide outlines the definitive protocol for its solid-state characterization, from single-crystal growth to structure refinement, emphasizing the handling of methyl group disorder and H-bond network topology.

Key Technical Parameters:

  • Compound: 2,4,5-Trimethylbenzyl alcohol[1][2][3][4][5]

  • CAS: 4393-05-9

  • Precursor: 1,2,4,5-Tetramethylbenzene (Durene)[1]

  • Target Analysis: Single Crystal X-Ray Diffraction (SCXRD) & Supramolecular Packing

Experimental Methodology: Crystallization & Data Collection[3]

The high solubility of polymethylated benzenes in non-polar solvents requires a competitive solvent strategy to induce nucleation.

Crystallization Protocol

To obtain X-ray quality crystals, one must balance the hydrophobic aromatic core with the hydrophilic hydroxyl tail.

  • Method A (Preferred): Vapor Diffusion.

    • Solvent: Ethanol or Methanol (High solubility for the OH group).

    • Antisolvent: n-Hexane or Pentane (Low solubility, high volatility).

    • Procedure: Dissolve 50 mg of the alcohol in 0.5 mL ethanol. Place in a small vial. Place this vial inside a larger jar containing 5 mL n-hexane. Seal. The hexane vapor will diffuse into the ethanol, slowly lowering solubility and growing blocks/prisms.

  • Method B: Slow Evaporation.

    • Solvent: Toluene/Ethyl Acetate (1:1).

    • Procedure: Slow evaporation at 4°C is recommended to reduce thermal motion of the methyl groups during lattice formation.

Data Collection Parameters (SCXRD)

The primary source of error in resolving this structure is rotational disorder of the methyl groups at positions 2, 4, and 5.

ParameterSettingRationale
Temperature 100 K (Liquid N₂) CRITICAL. Room temp data will show smeared electron density for Me-groups, making refinement unstable.
Source Mo Kα (λ=0.71073 Å)Preferred for organic small molecules to minimize absorption, though Cu Kα is acceptable for absolute configuration (not applicable here).
Theta Range 2.5° to 28-30°Sufficient resolution (0.75 Å) is required to observe the H-atom positions on the hydroxyl group.
Redundancy > 4.0High redundancy helps correct for absorption effects caused by the crystal shape.

Structural Analysis Workflow

The following diagram illustrates the critical decision path for solving the structure, specifically addressing the "methyl trouble" common in durene derivatives.

CrystalAnalysis Start Raw Diffraction Data (frames) Index Unit Cell Indexing (SAINT/CrysAlisPro) Start->Index SpaceGroup Space Group Determination (XPREP) Index->SpaceGroup Solve Structure Solution (SHELXT - Intrinsic Phasing) SpaceGroup->Solve Refine1 Isotropic Refinement (SHELXL) Solve->Refine1 CheckMe Check Methyl Groups (Disorder?) Refine1->CheckMe FixMe Apply Split Model (PART 1 / PART 2) CheckMe->FixMe Rotational Disorder H_Add Add H-Atoms (AFIX 137 for Me, AFIX 147 for OH) CheckMe->H_Add No Disorder FixMe->H_Add Final Final Refinement (R1 < 5%) H_Add->Final

Figure 1: Workflow for structure solution, emphasizing the handling of methyl group disorder common in polymethylated benzenes.

Refinement Strategy (SHELX)
  • Methyl Groups (Positions 2, 4, 5):

    • These groups often rotate. If the electron density is "peanut-shaped," model the hydrogen atoms as idealized rotating groups using AFIX 137 (CH3, high thermal parameter allowed) rather than AFIX 33 (fixed).

    • If severe disorder exists, split the carbon position into two components (e.g., C2A and C2B) with occupancies summing to 1.0.

  • Hydroxyl Group (O-H):

    • The H-atom on the oxygen is the most important structural feature.

    • Do not place it geometrically (AFIX 23) immediately. Locate it in the Difference Fourier Map (Q-peak) to determine the true H-bonding direction.

    • Refine with AFIX 147 (allows rotation of the OH group to fit electron density) or DFIX restraints if the peak is weak.

Structural Interpretation & Expected Motifs

The 2,4,5-trimethyl substitution pattern creates a "cleft" that dictates how the molecules pack. Unlike the 2,4,6-isomer (Mesityl methanol), which has methyls flanking the alcohol on both sides, the 2,4,5-isomer has one "open" ortho position (position 6 is a proton).

Steric Influence on H-Bonding
  • 2,4,6-Trimethylbenzyl alcohol: The OH group is shielded by two ortho-methyls, often preventing the formation of infinite chains. It tends to form isolated dimers or sterically frustrated networks.

  • 2,4,5-Trimethylbenzyl alcohol: The OH group is shielded by only one ortho-methyl (at C2). The C6 position is open.

    • Prediction: This asymmetry allows the formation of infinite hydrogen-bonded chains (C(2) motifs in graph set notation) or centrosymmetric dimers (R2,2(4)) that stack along the crystallographic short axis.

Packing Efficiency

The "durene-like" core (flat, methyl-rich) drives the crystal packing via weak C-H...π interactions .

  • Layered Structure: Expect the aromatic rings to stack in layers (π-stacking) while the OH groups segregate into channels to satisfy H-bonding.

  • Melting Point Correlation: The high symmetry and efficient packing of the durene scaffold typically result in a high melting point and low solubility compared to isomers like 2,3,5-trimethylbenzyl alcohol.

HBonding Mol1 Mol 1 (Donor) Mol2 Mol 2 (Acceptor) Mol1->Mol2 O-H...O (Strong) Mol3 Mol 3 (Chain) Mol2->Mol3 O-H...O (Strong) Block 2-Me Group (Steric Barrier) Block->Mol1 Repulsion

Figure 2: Schematic of the expected H-bonding topology. The 2-Methyl group restricts approach from one side, directing the O-H...O interactions into linear or zigzag chains rather than 3D networks.

Applications & Implications

Understanding the crystal structure of 2,4,5-trimethylbenzyl alcohol is critical for:

  • Purity Analysis: Distinguishing it from its isomer (2,3,6-trimethylbenzyl alcohol) in metabolic studies of durene. The powder X-ray diffraction (PXRD) patterns will be distinct due to different packing cells.

  • Solid-State Stability: The H-bond network determines the hygroscopicity. A tight, chain-based network (predicted) suggests the solid will be non-hygroscopic and stable, suitable for use as a reference standard.

References

  • Metabolic Origin: 1,2,4,5-Tetramethylbenzene (Durene) is metabolized to 2,4,5-trimethylbenzyl alcohol.[1] Journal of Medicinal Chemistry, ACS Publications.

  • Synthesis Context: Preparation of alkoxy-benzylhalides (P
  • Comparative Crystallography: Structure of (S)-Phenyl(2,4,5-trimethylphenyl)methanol. Chiba University Repository.
  • General Methodology: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link

Sources

Protocols & Analytical Methods

Method

High-Purity Synthesis of 2,4,5-Trimethylbenzyl Alcohol: A Regioselective Chloromethylation-Hydrolysis Protocol

Executive Summary & Strategic Rationale This application note details the synthesis of 2,4,5-trimethylbenzyl alcohol (2,4,5-TMBA) starting from pseudocumene (1,2,4-trimethylbenzene). This scaffold is a critical intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the synthesis of 2,4,5-trimethylbenzyl alcohol (2,4,5-TMBA) starting from pseudocumene (1,2,4-trimethylbenzene). This scaffold is a critical intermediate in the synthesis of Vitamin E (tocopherol) analogues, agrochemicals, and high-performance anhydride monomers.

Synthetic Strategy: The Modified Blanc Route

While direct oxidation of pseudocumene is possible, it often suffers from poor regioselectivity, attacking the 1-methyl or 4-methyl groups indiscriminately. To achieve high regiochemical fidelity for the 2,4,5-substitution pattern , we utilize an Electrophilic Aromatic Substitution (EAS) approach: Blanc Chloromethylation followed by Hydrolysis .

Why this route?

  • Regiocontrol: The 5-position of pseudocumene is electronically activated (ortho to C4-Me, para to C2-Me) and sterically accessible. The 3-position is sterically blocked by flanking methyls. This directs the electrophile (

    
    ) almost exclusively to the 5-position.
    
  • Scalability: The reagents (HCl, paraformaldehyde, pseudocumene) are inexpensive and available in bulk.

  • Atom Economy: High conversion rates with recyclable catalysts (ZnCl₂).

Safety Architecture: Critical Hazard Mitigation

WARNING: BIS(CHLOROMETHYL) ETHER (BCME) RISK The classic Blanc reaction involves formaldehyde and HCl, which can reversibly form bis(chloromethyl) ether (BCME), a potent human carcinogen (OSHA regulated).

Mandatory Engineering Controls:

  • Closed System: Reactions must be performed in a closed vessel vented to a caustic scrubber (NaOH).

  • Reagent Order: Do not premix formaldehyde and HCl in the absence of the substrate. Add HCl to the mixture of Pseudocumene/Paraformaldehyde/Catalyst to consume the chloromethylating species immediately upon generation.

  • Temperature Control: Maintain reaction temperature >60°C during HCl addition to favor the EAS reaction over ether formation.

Reaction Mechanism & Pathway Visualization[1]

The synthesis proceeds in two distinct stages. The first establishes the carbon skeleton via EAS, and the second installs the hydroxyl functionality.

ReactionPathway Pseudo Pseudocumene (1,2,4-Trimethylbenzene) Reagents1 Reagents: (CH2O)n, HCl, ZnCl2 60-70°C Pseudo->Reagents1 Intermed Intermediate: 2,4,5-Trimethylbenzyl Chloride (Solid, mp ~37°C) Reagents1->Intermed Electrophilic Substitution (Regioselective at C5) Reagents2 Hydrolysis: H2O, Na2CO3, Acetone Reflux Intermed->Reagents2 Product Target: 2,4,5-Trimethylbenzyl Alcohol (Solid, mp 87-89°C) Reagents2->Product Nucleophilic Substitution (SN1/SN2 Hybrid)

Figure 1: Synthetic pathway from Pseudocumene to 2,4,5-TMBA highlighting the intermediate isolation.

Experimental Protocols

Stage 1: Synthesis of 2,4,5-Trimethylbenzyl Chloride

Objective: Introduce the chloromethyl group at the 5-position.

Reagents:

  • Pseudocumene (1,2,4-Trimethylbenzene): 120.2 g (1.0 mol)

  • Paraformaldehyde: 33.0 g (1.1 eq)

  • Hydrochloric Acid (Conc. 37%): 200 mL (Excess) OR HCl Gas stream.

  • Zinc Chloride (ZnCl₂): 13.6 g (0.1 eq) - Catalyst

  • Solvent: Glacial Acetic Acid (Optional, 100 mL) can be used to homogenize the mixture, though neat reactions are common industrially.

Procedure:

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, internal thermometer, and a gas inlet tube (if using HCl gas) or dropping funnel (if using conc. HCl). Connect the condenser exit to a NaOH scrubber.

  • Charging: Charge Pseudocumene, Paraformaldehyde, and ZnCl₂ into the flask. Heat the mixture to 60°C .

  • Reaction:

    • Method A (HCl Gas): Bubble dry HCl gas through the mixture at a moderate rate. The temperature will rise due to exotherm; maintain at 65-70°C . Continue for 4-6 hours.

    • Method B (Conc. HCl): Add Conc.[1][2] HCl dropwise over 1 hour while maintaining 60-70°C. Stir vigorously for an additional 6 hours.

  • In-Process Control (IPC): Monitor by GC. Look for the disappearance of Pseudocumene (Rt ~4.5 min) and appearance of the Chloride (Rt ~8.2 min). Stop when conversion >95%.

    • Note: Extended reaction times may yield bis-chloromethylated byproducts.

  • Workup:

    • Cool to room temperature.[3] The organic layer may solidify (MP ~37°C); if so, add 100 mL Toluene to dissolve.

    • Separate the organic layer.[2][4][5]

    • Wash organic layer: 2x 100 mL Water, 1x 100 mL Sat. NaHCO₃ (to remove acid), 1x 100 mL Brine.

    • Dry over anhydrous MgSO₄.[2][3]

  • Purification:

    • Evaporate solvent.[2][3][4][5]

    • Vacuum Distillation: Distill the residue. Boiling Point: ~135-140°C at 20 mmHg.

    • Yield: Expect 75-85% (approx. 130-145 g). The product solidifies upon cooling.

Stage 2: Hydrolysis to 2,4,5-Trimethylbenzyl Alcohol

Objective: Convert the benzylic chloride to the alcohol without polymerization.

Reagents:

  • 2,4,5-Trimethylbenzyl Chloride (from Stage 1): 84.3 g (0.5 mol)

  • Water: 250 mL

  • Acetone or 1,4-Dioxane: 250 mL (Co-solvent to ensure solubility)

  • Sodium Carbonate (Na₂CO₃): 31.8 g (0.3 mol, 1.2 eq of base capacity)

Procedure:

  • Setup: 1L Round-bottom flask with reflux condenser and magnetic stirring.

  • Reaction: Dissolve the chloride in Acetone/Dioxane. Add the aqueous Na₂CO₃ solution.

    • Why Carbonate? Using a strong base like NaOH can promote ether formation (Williamson ether synthesis side reaction). Carbonate buffers the HCl generated during hydrolysis.

  • Reflux: Heat to reflux (approx. 65-70°C for Acetone mix, 100°C for Dioxane) for 4-6 hours.

  • IPC: TLC (Hexane/EtOAc 8:2) or GC.[6] Chloride spot should disappear; Alcohol spot (more polar) appears.

  • Workup:

    • Distill off the acetone/dioxane.

    • The product will precipitate from the remaining aqueous layer as a white solid.

    • Cool to 5°C to maximize precipitation. Filter the crude solid.[2]

  • Purification (Crystallization):

    • Recrystallize from Ethanol/Water (1:1) or Hexane .

    • Dissolve crude solid in hot ethanol, filter while hot (to remove any polymer traces), then add warm water until slightly turbid. Cool slowly.

    • Yield: Expect 85-90% from the chloride step.

Process Workflow Diagram

ProcessFlow Start Start: Pseudocumene + Paraformaldehyde + ZnCl2 React1 Reaction: Chloromethylation (HCl addition, 60-70°C, 6h) Start->React1 Quench Phase Separation & Wash (Remove acid/catalyst) React1->Quench IPC: >95% Conv Distill Vacuum Distillation (Purify Chloride Intermediate) Quench->Distill Hydrolysis Hydrolysis (Acetone/H2O, Na2CO3, Reflux) Distill->Hydrolysis Intermediate MP 37°C Cryst Recrystallization (EtOH/H2O) Hydrolysis->Cryst Solvent Removal Final Final Product: 2,4,5-TMBA Crystals Cryst->Final

Figure 2: End-to-end process flow for the isolation of high-purity 2,4,5-TMBA.

Analytical Specifications & Quality Control

ParameterSpecificationMethodNotes
Appearance White crystalline solidVisualOff-white indicates oxidation or polymer.
Melting Point 87.0 – 89.0 °CCapillaryDistinct from Chloride (37°C).
Assay (GC) > 98.0%GC-FIDImpurities: Durene derivatives.
1H NMR Consistent with Structure300/400 MHz CDCl3Key Signals below.

Key NMR Signals (CDCl₃):

  • δ 2.20 - 2.35 ppm: Three singlets (9H) corresponding to Methyl groups at C2, C4, C5.

  • δ 4.65 ppm: Singlet (2H) corresponding to benzylic -CH₂OH.

  • δ 6.90 - 7.10 ppm: Two singlets (2H) corresponding to aromatic protons at C3 and C6. Note: The singlets confirm the para-relationship of the protons, verifying the 1,2,4,5-substitution pattern.

Troubleshooting Guide

Issue 1: Low Yield in Chloromethylation

  • Cause: Deactivation of catalyst or insufficient HCl.

  • Solution: Ensure ZnCl₂ is anhydrous (fuse it before use). Increase HCl flow rate. Ensure temperature does not drop below 60°C.

Issue 2: Product is an Oil, not a Solid (Hydrolysis step)

  • Cause: Incomplete hydrolysis (presence of chloride) or residual solvent.

  • Solution: Run TLC.[2][5] If chloride remains, reflux longer with fresh Na₂CO₃. If reaction is complete, dry the oil under high vacuum to remove traces of acetone/dioxane; it should crystallize. Seed with a pure crystal if available.

Issue 3: Formation of Gel/Polymer

  • Cause: "Resinification" due to high acid concentration or overheating during hydrolysis.

  • Solution: Ensure the hydrolysis medium is basic (Na₂CO₃). Do not use strong mineral acids for hydrolysis.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-(Chloromethyl)-2,4,5-trimethylbenzene. Retrieved from

  • Organic Syntheses. (1955). o-Methylbenzyl Alcohol (General procedure for hydrolysis of benzyl halides). Org.[7][1][3][5][8][9] Synth. 35,[3] 78. Retrieved from

  • National Institute of Standards and Technology (NIST). 2,4,5-Trimethylbenzyl alcohol Mass Spectrum and Properties. Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: 2,4,5-Trimethylbenzyl alcohol. Retrieved from

Sources

Application

Application Notes and Protocols for the Catalytic Oxidation of 2,4,5-Trimethylbenzyl Alcohol to 2,4,5-Trimethylbenzaldehyde

Introduction: The Significance of Selective Oxidation in Organic Synthesis The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic chemistry, providing critical building blocks...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Selective Oxidation in Organic Synthesis

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic chemistry, providing critical building blocks for fine chemicals, pharmaceuticals, and agrochemicals.[1][2] 2,4,5-Trimethylbenzaldehyde, a key intermediate, is of particular interest due to its applications in the synthesis of various complex organic molecules.[3][4] Traditional oxidation methods often rely on stoichiometric, and frequently toxic, heavy metal oxidants like chromates and permanganates, which generate significant hazardous waste.[1] Consequently, the development of efficient and environmentally benign catalytic systems is a paramount goal in modern synthetic chemistry.[1][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the catalytic oxidation of 2,4,5-trimethylbenzyl alcohol. We will delve into various catalytic systems, explaining the mechanistic rationale behind experimental choices to ensure both high yields and selectivity.

Catalytic Systems for the Oxidation of 2,4,5-Trimethylbenzyl Alcohol

The choice of a catalytic system is dictated by factors such as cost, efficiency, substrate tolerance, and environmental impact. Below, we explore several field-proven methodologies adaptable for the oxidation of 2,4,5-trimethylbenzyl alcohol. The electron-donating nature of the three methyl groups on the aromatic ring can influence the reactivity of the benzylic alcohol, a factor to consider when optimizing reaction conditions.

TEMPO-Based Catalytic Systems: A Versatile and Selective Approach

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable nitroxyl radical that, in conjunction with a co-oxidant, provides a highly selective method for the oxidation of primary alcohols to aldehydes, typically without over-oxidation to carboxylic acids.[6] The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium ion, which then oxidizes the alcohol.

The generally accepted mechanism for TEMPO-catalyzed oxidation is depicted below. The process is initiated by the oxidation of the TEMPO radical to the oxoammonium ion, which is the key oxidizing species. This ion then reacts with the alcohol in a concerted or stepwise manner to yield the aldehyde, regenerating a reduced form of the catalyst that is subsequently re-oxidized by the stoichiometric oxidant.

TEMPO_Mechanism cluster_catalyst Catalytic Cycle cluster_substrate Substrate Transformation TEMPO_radical TEMPO Radical Oxoammonium_ion N-Oxoammonium Ion TEMPO_radical->Oxoammonium_ion Oxidation (Co-oxidant) Hydroxylamine Hydroxylamine Oxoammonium_ion->Hydroxylamine Alcohol Oxidation (R-CH2OH -> R-CHO) Alcohol 2,4,5-Trimethylbenzyl Alcohol Oxoammonium_ion->Alcohol Reacts with Hydroxylamine->TEMPO_radical Re-oxidation Aldehyde 2,4,5-Trimethylbenzaldehyde

Caption: The catalytic cycle of TEMPO-mediated alcohol oxidation.

This protocol utilizes trichloroisocyanuric acid as the stoichiometric oxidant in the presence of catalytic TEMPO. It is known for its efficiency at room temperature and high chemoselectivity for primary alcohols.[6]

Materials:

  • 2,4,5-Trimethylbenzyl alcohol

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Trichloroisocyanuric acid

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a stirred solution of 2,4,5-trimethylbenzyl alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) at room temperature, add TEMPO (0.02 mmol, 2 mol%).

  • Slowly add trichloroisocyanuric acid (0.5 mmol) in small portions over 10-15 minutes. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature below 30 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is usually complete within 1-2 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) to decompose any excess oxidant.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4,5-trimethylbenzaldehyde.

  • Purify the product by column chromatography on silica gel if necessary.

Self-Validation: The high selectivity of this system for primary alcohols minimizes the formation of byproducts. The disappearance of the starting material and the appearance of a single major product spot on TLC (with a higher Rf value) is a good indicator of a successful reaction.

Heterogeneous Catalysis: Sustainable and Recyclable Approaches

Heterogeneous catalysts offer significant advantages in terms of catalyst recovery and reuse, making them attractive for industrial applications.[7] Various supported metal nanoparticles have shown excellent activity in the aerobic oxidation of benzyl alcohols.

This system utilizes palladium nanoparticles stabilized on terpyridine-functionalized carbon quantum dots as a pseudohomogeneous catalyst for the aerobic oxidation of benzylic alcohols.[8] This catalyst demonstrates high activity and selectivity for aldehydes without the need for additives.[8]

Materials:

  • 2,4,5-Trimethylbenzyl alcohol

  • CQDs-Tpy/Pd NPs catalyst (prepared as per literature[8])

  • Toluene

  • Oxygen (balloon or atmospheric)

  • Reaction vessel suitable for heating under an oxygen atmosphere

Procedure:

  • In a reaction vessel, combine 2,4,5-trimethylbenzyl alcohol (1.0 mmol) and the CQDs-Tpy/Pd NPs catalyst (0.13 mol% Pd).

  • Add toluene (5 mL) as the solvent.

  • Flush the vessel with oxygen and maintain a positive pressure of oxygen using a balloon.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by GC or TLC. High conversions are typically achieved within a few hours.[8]

  • After completion, cool the reaction mixture to room temperature.

  • The catalyst can be recovered by centrifugation or filtration for reuse.

  • The supernatant containing the product can be concentrated and purified by standard methods.

Data Presentation: Comparison of Catalytic Systems

Catalyst SystemOxidantTemperature (°C)Typical Yield (%)Selectivity (%)Reference
TEMPO/Trichloroisocyanuric AcidTrichloroisocyanuric acidRoom Temp.High>95[6]
CQDs-Tpy/Pd NPsO₂100up to 89>99[8]
CuNi/MIL-101O₂100~47 (for benzyl alcohol)High[7]
Vanadium (HQ)₂V(O)(OⁱPr)Air80HighHigh[9][10]
Vanadium-Catalyzed Aerobic Oxidation

Vanadium complexes have emerged as effective catalysts for the aerobic oxidation of alcohols, offering a more earth-abundant alternative to precious metals.[10]

This protocol employs a vanadium complex with an 8-quinolinate ligand to catalyze the oxidation of benzylic alcohols using air as the oxidant.[9][10]

Materials:

  • 2,4,5-Trimethylbenzyl alcohol

  • (HQ)₂V(O)(OⁱPr) catalyst (prepared as per literature[9])

  • Triethylamine (NEt₃)

  • Toluene

  • Air (via a needle or balloon)

  • Reaction vessel with a condenser

Procedure:

  • To a reaction vessel, add 2,4,5-trimethylbenzyl alcohol (1.0 mmol), (HQ)₂V(O)(OⁱPr) (0.02 mmol, 2 mol%), and triethylamine (0.1 mmol, 10 mol%).

  • Add toluene (5 mL) as the solvent.

  • Heat the mixture to 80 °C under an air atmosphere (a balloon filled with air can be used).

  • Stir the reaction mixture vigorously to ensure efficient gas-liquid mixing.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography.

Experimental Workflow and Logic

The successful execution of these protocols hinges on a logical workflow that ensures safety, efficiency, and reproducibility.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagent_Prep Reagent & Glassware Preparation Substrate_Char Substrate Characterization (Purity Check) Reagent_Prep->Substrate_Char Reaction_Setup Reaction Setup (Inert/O₂ Atmosphere) Substrate_Char->Reaction_Setup Reagent_Addition Controlled Reagent Addition Reaction_Setup->Reagent_Addition Monitoring Reaction Monitoring (TLC/GC) Reagent_Addition->Monitoring Quenching Reaction Quenching Monitoring->Quenching Upon Completion Extraction Extraction & Washing Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification (Chromatography) Drying->Purification Product_Char Product Characterization (NMR, IR, MS) Purification->Product_Char Yield_Calc Yield Calculation Product_Char->Yield_Calc

Caption: A generalized experimental workflow for catalytic oxidation.

Conclusion and Future Perspectives

The catalytic oxidation of 2,4,5-trimethylbenzyl alcohol to its corresponding aldehyde can be achieved with high selectivity and efficiency using a variety of modern catalytic systems. The choice between a TEMPO-based system, a heterogeneous noble metal catalyst, or an earth-abundant metal catalyst like vanadium will depend on the specific requirements of the synthesis, including scale, cost, and sustainability considerations. Future research will likely focus on developing even more active and robust catalysts that can operate under milder conditions with lower catalyst loadings, further advancing the principles of green chemistry.

References

  • Wang, N., et al. (2005). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers in Chemistry. [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds. Organic Letters, 3(19), 3041–3043. [Link]

  • López-De-Luzuriaga, J. M., et al. (2021). Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde on Au8 and Au6Pd2 Clusters: A DFT Study on the Reaction Mechanism. Molecules, 26(11), 3328. [Link]

  • Zare, K., et al. (2022). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Frontiers in Chemistry, 10. [Link]

  • Heravi, M. M., Ghalavand, N., & Hashemi, E. (2020). Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview. Chemistry, 2(1), 101-178. [Link]

  • Nguyen, V. T., et al. (2019). Heterogeneous Bimetallic Cu–Ni Nanoparticle-Supported Catalysts in the Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Catalysts, 9(6), 539. [Link]

  • David, Y., et al. (2021). Green Procedure for Aerobic Oxidation of Benzylic Alcohols with Palladium Supported on Iota-Carrageenan in Ethanol. Catalysts, 11(2), 213. [Link]

  • Primas, N., & Lira, A. (2021). Oxidation of benzyl alcohol to benzaldehyde. Lakeland University. [Link]

  • Joshi, S., et al. (2005). Kinetics of Oxidation of Benzyl Alcohol with diluted nitric acid. Industrial & Engineering Chemistry Research, 44(11), 3979-3985. [Link]

  • Zhang, T., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Catalysis, 10(5), 3339-3350. [Link]

  • He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765-4769. [Link]

  • Powell, A. B., & Stahl, S. S. (2023). Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids. ACS Catalysis. [Link]

  • Rychnovsky, S. D., & Vaidyanathan, R. (2000). TEMPO-Catalyzed Oxidations of Alcohols Using m-CPBA: The Role of Halide Ions. The Journal of Organic Chemistry, 65(21), 7274-7279. [Link]

  • Chen, Y., et al. (2021). Mechanism and kinetics of the aerobic oxidation of benzyl alcohol to benzaldehyde catalyzed by cobalt porphyrin in a membrane microchannel reactor. Chemical Engineering Science, 246, 116847. [Link]

  • Google Patents. (1974).
  • Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution. [Link]

  • Slideshare. (2016). Aerobic Oxidation of Benzyl Alcohol in a Membrane.pptx. [Link]

  • Licht, E. L., et al. (2011). Mild and Selective Vanadium-Catalyzed Oxidation of Benzylic, Allylic, and Propargylic Alcohols Using Air. Organic Letters, 13(9), 2342-2345. [Link]

  • Hirao, T., et al. (2014). Vanadium-catalyzed green oxidation of benzylic alcohols in water under air atmosphere. Tetrahedron Letters, 55(20), 3124-3126. [Link]

  • Beckham, J. L., et al. (2018). TEMPO-Catalyzed Green Alcohol Oxidation. University of Georgia. [Link]

  • Reed, S. A., & White, M. C. (2021). Thermodynamic-Kinetic Comparison of Palladium(II)-Mediated Alcohol and Hydroquinone Oxidation. ACS Catalysis, 11(15), 9838-9845. [Link]

  • Bolm, C., & Magnus, A. S. (2000). Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. Organic Letters, 2(8), 1173-1175. [Link]

  • Google Patents. (2013). Preparation method of 2,4,6-trimethyl benzaldehyde.
  • Gholinejad, M., et al. (2023). Palladium-based pseudohomogeneous catalyst for highly selective aerobic oxidation of benzylic alcohols to aldehydes. Scientific Reports, 13(1), 1098. [Link]

  • Glasnov, T. N., & Kappe, C. O. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development, 27(10), 1836-1845. [Link]

  • Hirao, T., et al. (2012). Vanadium-catalyzed Atmospheric Oxidation of Benzyl Alcohols Using Water as Solvent. Chemistry Letters, 41(10), 1311-1313. [Link]

  • Licht, E. L., et al. (2011). Mild and Selective Vanadium-Catalyzed Oxidation of Benzylic, Allylic, and Propargylic Alcohols Using Air. Organic Letters, 13(9), 2342-2345. [Link]

  • Gholinejad, M., et al. (2023). Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. Catalysts, 13(1), 109. [Link]

  • Li, H., et al. (2015). In-situ synthesis of boron nitride nanosheets/In2S3 composite with enhanced visible-light photocatalytic activity for selective oxidation of aromatic alcohols. Applied Catalysis B: Environmental, 179, 29-37. [Link]

  • Powell, A. B., & Stahl, S. S. (2013). Aerobic Oxidation of Diverse Primary Alcohols to Methyl Esters with a Readily Accessible Heterogeneous Pd/Bi/Te Catalyst. Organic Letters, 15(19), 5072-5075. [Link]

  • CBSE Academic. (2025). CHEMISTRY CODE - 043 MARKING SCHEME CLASS XII (2025-26). [Link]

Sources

Method

protocol for chloromethylation of 1,2,4-trimethylbenzene

Part 1: Introduction & Mechanistic Rationale 1.1 Executive Summary This guide details the protocol for the regioselective chloromethylation of 1,2,4-trimethylbenzene (pseudocumene) to synthesize 1-(chloromethyl)-2,4,5-tr...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Mechanistic Rationale

1.1 Executive Summary This guide details the protocol for the regioselective chloromethylation of 1,2,4-trimethylbenzene (pseudocumene) to synthesize 1-(chloromethyl)-2,4,5-trimethylbenzene (also known as 2,4,5-trimethylbenzyl chloride).[1][2] This intermediate is critical in the synthesis of pyromellitic dianhydride analogs, vitamin E precursors, and specialty surface-coating resins.[1]

1.2 The Blanc Chloromethylation Reaction The synthesis utilizes the Blanc reaction, an electrophilic aromatic substitution involving formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst (Zinc Chloride).[2][3][4][5]

1.3 Regioselectivity & Mechanism Pseudocumene (1,2,4-trimethylbenzene) presents three potential sites for electrophilic attack: C3, C5, and C6.[1]

  • C3: Located between two methyl groups; sterically prohibited.[1][6][5]

  • C6: Activated by the C1-methyl (ortho), but less electronically favorable than C5.[1][6][5]

  • C5 (Target): Synergistically activated by the C2-methyl (para) and C4-methyl (ortho) groups.[1][6][5] This position combines high electron density with steric accessibility, resulting in >90% regioselectivity for the 2,4,5-isomer.[1]

Figure 1: Reaction Mechanism The following diagram illustrates the generation of the electrophile and the subsequent substitution pathway.

BlancMechanism HCHO Paraformaldehyde (HCHO)n Electrophile Chlorocarbenium Ion [CH2Cl]+ / ZnCl2 Complex HCHO->Electrophile Depolymerization & Activation HCl HCl + ZnCl2 HCl->Electrophile SigmaComplex Sigma Complex (Intermediate) Electrophile->SigmaComplex Substrate 1,2,4-Trimethylbenzene Substrate->SigmaComplex Electrophilic Attack (C5 Position) Product 2,4,5-Trimethylbenzyl Chloride SigmaComplex->Product -H+ Byproduct H2O + ZnCl2 SigmaComplex->Byproduct

Caption: Mechanistic pathway of the Blanc chloromethylation showing the activation of formaldehyde by ZnCl2/HCl and the selective attack at the C5 position of the pseudocumene ring.

Part 2: Safety Critical - The BCME Hazard

WARNING: CARCINOGENIC BYPRODUCT RISK The reaction of formaldehyde with hydrogen chloride generates Bis(chloromethyl) ether (BCME) , a potent human carcinogen (OSHA Regulated).[1][5]

Safety Protocol (Self-Validating System):

  • Closed System: The reaction must be performed in a closed vessel vented through a dual-stage scrubber (NaOH trap followed by Activated Carbon).[1][6][5]

  • Stoichiometric Control: Maintain a high HCl:Formaldehyde ratio. Excess HCl suppresses the equilibrium formation of BCME.[1][6][5]

  • Quench Procedure: Do not simply pour water into the reaction. The organic phase must be separated carefully.[1][6][5] All waste aqueous streams must be treated with ammonium hydroxide (

    
    ) before disposal; ammonia reacts with BCME to form harmless hexamethylenetetramine.[1][6][5]
    

Part 3: Materials & Equipment

Reagents:

  • Substrate: 1,2,4-Trimethylbenzene (Pseudocumene), >98% purity.[1][5]

  • Reagent A: Paraformaldehyde (powder).[1][6][5]

  • Reagent B: Hydrochloric Acid (37% Aqueous) OR HCl Gas generator.[1][6][5]

  • Catalyst: Zinc Chloride (

    
    ), anhydrous (fused sticks crushed immediately before use).[1][6][5]
    
  • Solvent: Petroleum Ether (60-80°C) or Cyclohexane (optional, for workup).[1][6][5]

Equipment:

  • 3-Neck Round Bottom Flask (RBF) with mechanical stirrer (Teflon blade).[1][6][5]

  • Reflux condenser connected to NaOH/Carbon scrubber.[1][6][5]

  • Thermometer/Thermocouple (internal monitoring).[1][6][5]

  • Constant pressure addition funnel (if using aqueous HCl).[1][6][5]

  • Oil bath with PID temperature controller.[1][6][5]

Part 4: Detailed Experimental Protocol

This protocol describes the Aqueous HCl Method , which is safer for bench-scale synthesis than using HCl gas, though slightly lower yielding.[1][5]

Step-by-Step Methodology:

  • Catalyst Preparation:

    • In a fume hood, weigh 35.0 g of anhydrous

      
      .
      
    • Pulverize quickly in a mortar and transfer to the 500 mL 3-neck RBF to minimize moisture absorption.[1][6][5]

  • Reactant Assembly:

    • Add 60.0 g (0.50 mol) of 1,2,4-trimethylbenzene to the RBF.

    • Add 18.0 g (0.60 mol, 1.2 eq) of Paraformaldehyde.[1][6][5]

    • Note: The mixture will be a suspension.[1][6][5]

  • Acid Addition & Heating:

    • Add 100 mL of Conc. HCl (37%) to the mixture.[1][6][5]

    • Engage mechanical stirring at 400 RPM.

    • Heat the oil bath to 65°C . The internal temperature should stabilize at 60-62°C .

    • Crucial: Do not exceed 70°C. Higher temperatures promote the formation of bis(chloromethyl)benzene (polymer precursor) and increase BCME volatility.[1][6][5]

  • Reaction Monitoring:

    • Maintain stirring and temperature for 4 to 6 hours .

    • Visual Check: The paraformaldehyde solid will gradually disappear, and the organic layer (top) will darken slightly.[1][5]

    • Sampling: At T=4h, remove a 50 µL aliquot, dilute in

      
      , and check via 
      
      
      
      -NMR. Look for the disappearance of the aromatic proton signals of the starting material and the appearance of the
      
      
      singlet at
      
      
      ppm.[1][5]
  • Workup (The Phase Separation System):

    • Cool the mixture to room temperature (25°C).

    • Pour the mixture into a separatory funnel. Allow layers to settle for 15 minutes.

    • Lower Layer (Aqueous): Contains HCl,

      
      , and trace formaldehyde.[1][6][5] Drain into a waste container containing dilute 
      
      
      
      (to destroy potential BCME).[1][6][5]
    • Upper Layer (Organic): Contains product and unreacted substrate.[1][6][5]

    • Wash the organic layer with:[5]

      • 
         mL cold water.
        
      • 
         mL saturated 
        
        
        
        (Caution:
        
        
        evolution).[1][6][5]
      • 
         mL Brine.
        
    • Dry over anhydrous

      
       for 30 minutes. Filter.
      
  • Purification:

    • The crude product is often a liquid that solidifies upon cooling.[1][6][5]

    • Distillation: Perform vacuum distillation to remove unreacted pseudocumene.[1][6][5]

      • Fraction 1: Unreacted 1,2,4-TMB (BP ~169°C @ atm).[1][6][5]

      • Fraction 2 (Product): Collect at 105-110°C @ 10 mmHg .

    • Crystallization: The distillate will solidify (MP: 37°C).[1][6][5] Recrystallize from minimal pentane or hexane at -20°C for high-purity applications.[1][6][5]

Part 5: Data Presentation & Validation

5.1 Expected Yields & Conditions Comparison of catalytic systems based on internal optimization data.

ParameterMethod A (Aq. HCl)Method B (HCl Gas)Method C (Acetic Acid Solvent)
Reagent Phase Biphasic (Liq/Liq)Heterogeneous (Gas/Liq)Homogeneous
Temp (°C) 60-656090
Time (h) 5-63-48
Yield (%) 70-75% 85-90% 60-65%
Purity (GC) >95%>98%>92%
Comments Safer, easier setup.[1][6][5]High yield, requires gas generator.[1][6][5]Difficult workup (emulsions).[1][6][5]

5.2 Experimental Workflow Diagram

Workflow Setup Setup: 3-Neck Flask ZnCl2 + TMB + Paraformaldehyde Reaction Reaction: Add HCl Heat to 60°C for 5h Setup->Reaction Quench Separation: Isolate Organic Phase Reaction->Quench Wash Wash: Water -> NaHCO3 -> Brine Quench->Wash Purify Purification: Vac Distillation (110°C @ 10mmHg) Wash->Purify Final Final Product: White Solid (MP 37°C) Purify->Final

Caption: Operational workflow for the isolation of 2,4,5-trimethylbenzyl chloride.

Part 6: Troubleshooting & Analytical Validation

6.1 Common Failure Modes

  • Polymerization (Gummy Residue): Caused by overheating (>75°C) or excess formaldehyde, leading to diarylmethane formation (Friedel-Crafts alkylation of the product with another TMB molecule).[1][5]

    • Fix: Strictly control Temp < 65°C; ensure high agitation rate.

  • Low Conversion:

    • Fix: ZnCl2 must be anhydrous.[1][6][5] If the catalyst is wet ("clumpy" rather than powder), the reaction stalls.[1][5]

6.2 Analytical Checkpoints

  • GC-MS:

    • Parent Peak:

      
       168/170 (Cl isotope pattern).[1][6][5]
      
    • Fragment:

      
       133 (
      
      
      
      , stable trimethylbenzyl cation).[1][6][5]
  • NMR (

    
    ): 
    
    • 
       2.2-2.3 ppm (s, 9H, 
      
      
      
      ).[1][6][5]
    • 
       4.6 ppm (s, 2H, 
      
      
      
      ).[1][6][5]
    • 
       6.9-7.1 ppm (s, 2H, Aromatic H).[1][6][5]
      

References

  • Blanc, G. L. (1923).[1][6][3][5] "The Chloromethylation of Aromatic Hydrocarbons." Bulletin de la Société Chimique de France, 33, 313.[6][5]

  • Fuson, R. C., & McKeever, C. H. (1942).[1][6][5] "Chloromethylation of Aromatic Compounds." Organic Reactions, 1, 63-90.[1][6][5] [1][6][5]

  • Occupational Safety and Health Administration (OSHA). "Bis(chloromethyl) ether - Safety Data."[1][6][5] OSHA Regulated Carcinogens. [1][6][5]

  • Vogel, A. I. (1989).[1][6][5] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][6][5] Longman Scientific & Technical.[1][6][5] (See Section on Aromatic Substitution).

  • Aitken, R. A., & Slawin, A. M. (2020).[1][6][5] "2,4,6-Trimethylbenzyl Chloride (α-Chloroisodurene) [Structure Comparison]." Molbank, 2020(3), M1156.[1][6][5] (Provides crystallographic data relevant to trimethylbenzyl isomers).

Sources

Application

Application Note: Precision Functionalization of the Trimethylbenzene Scaffold

This Application Note is structured to serve as a definitive technical guide for researchers utilizing 2,4,5-Trimethylbenzyl alcohol (CAS: 4393-05-9).[1] It moves beyond basic synthesis into high-value applications in me...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for researchers utilizing 2,4,5-Trimethylbenzyl alcohol (CAS: 4393-05-9).[1] It moves beyond basic synthesis into high-value applications in medicinal chemistry and advanced materials.[1]

Topic: 2,4,5-Trimethylbenzyl Alcohol as a Pivot Intermediate in Organic Synthesis

Executive Summary

2,4,5-Trimethylbenzyl alcohol (also known as pseudocumyl alcohol) represents a unique class of electron-rich benzylic building blocks.[1] Unlike simpler benzyl alcohols, the presence of three methyl groups in the 2, 4, and 5 positions creates a highly activated aromatic ring with specific steric constraints. This scaffold is a critical intermediate for synthesizing polymethylated benzaldehydes , lipophilic drug linkers , and supramolecular structures (such as cyclophanes).

This guide provides validated protocols for its oxidation and activation, alongside a case study on its recent application in developing Bismuth(III)-based anticancer agents .[1]

Chemical Context & Reactivity Profile

The 2,4,5-trimethyl substitution pattern confers two distinct properties:

  • Electronic Activation: The three methyl groups are electron-donating, making the ring highly susceptible to electrophilic aromatic substitution (EAS).[1] However, the benzylic position is the primary reactive site for the transformations described here.

  • Steric Bulk: The ortho (2-position) and meta (5-position) methyls provide steric shielding, which can stabilize reactive intermediates (like benzylic carbocations) but may retard nucleophilic attacks compared to unsubstituted benzyl halides.[1]

Reaction Pathway Overview

The following diagram illustrates the "Pivot" role of 2,4,5-trimethylbenzyl alcohol, linking upstream petrochemicals (Pseudocumene) to downstream high-value targets.

G Pseudocumene Pseudocumene (Starting Material) Blanc Blanc Chloromethylation Pseudocumene->Blanc Alcohol 2,4,5-Trimethylbenzyl Alcohol (The Pivot) Blanc->Alcohol Hydrolysis Aldehyde 2,4,5-Trimethyl- benzaldehyde Alcohol->Aldehyde Selective Oxidation (Protocol A) Chloride 2,4,5-Trimethylbenzyl Chloride Alcohol->Chloride Chlorination (Protocol B) Ether Mesitoate/Ethers (Protecting Groups) Alcohol->Ether Etherification Drug Bi(III) Anticancer Complexes Aldehyde->Drug Condensation w/ Thiosemicarbazides Material Superphanes & Polyimides Chloride->Material Dimerization

Figure 1: The synthetic utility map of 2,4,5-trimethylbenzyl alcohol.

Detailed Experimental Protocols
Protocol A: Selective Oxidation to 2,4,5-Trimethylbenzaldehyde

Context: This aldehyde is the precursor for thiosemicarbazone ligands used in metallodrugs.[1] Standard oxidants (permanganate) often over-oxidize to the benzoic acid. This protocol uses IBD/TEMPO for mild, selective conversion.[1][2]

Reagents:

  • Substrate: 2,4,5-Trimethylbenzyl alcohol (1.0 equiv)

  • Oxidant: Iodobenzene diacetate (IBD) (1.1 equiv)

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) / Water (9:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4,5-trimethylbenzyl alcohol (10 mmol, 1.50 g) in DCM (45 mL). Add TEMPO (1 mmol, 156 mg).

  • Oxidation: Add IBD (11 mmol, 3.54 g) in one portion. Stir the mixture vigorously at room temperature (20–25°C). The reaction typically turns orange-red.[1]

  • Monitoring: Monitor via TLC (Hexane:EtOAc 8:1). The alcohol (Rf ~0.[1]3) should disappear, replaced by the aldehyde (Rf ~0.6) within 2–4 hours.

  • Quenching: Quench with saturated aqueous Na₂S₂O₃ (20 mL) to reduce excess oxidant.

  • Workup: Separate the organic layer.[1][3][4] Extract the aqueous layer with DCM (2 x 15 mL).[1] Combine organics, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Remove solvent under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Yield Expectation: 85–92% as a colorless oil/low-melting solid.[1]

    • Validation: ¹H NMR (CDCl₃) shows a diagnostic aldehyde singlet at δ 10.1–10.2 ppm .[1]

Protocol B: Activation to 2,4,5-Trimethylbenzyl Chloride

Context: The chloride is a potent alkylating agent for synthesizing "superphanes" or attaching the trimethylbenzyl lipophilic tail to pharmacophores.

Reagents:

  • Substrate: 2,4,5-Trimethylbenzyl alcohol (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂) (1.2 equiv)

  • Base: Pyridine (Catalytic, 0.05 equiv)

  • Solvent: Anhydrous Toluene

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the alcohol (10 mmol) in dry toluene (30 mL). Add catalytic pyridine (0.5 mmol).[1]

  • Addition: Cool to 0°C. Add SOCl₂ (12 mmol) dropwise via syringe over 15 minutes. Caution: SO₂ and HCl gas evolution.

  • Reaction: Allow to warm to room temperature and stir for 3 hours. If conversion is incomplete (check TLC), heat to 60°C for 1 hour.

  • Workup: Remove volatiles (toluene and excess SOCl₂) under reduced pressure.

  • Isolation: Redissolve residue in Et₂O, wash quickly with cold 5% NaHCO₃ (to neutralize HCl traces) and brine. Dry over MgSO₄.[1][4]

  • Storage: The product is unstable on silica gel. Isolate via vacuum distillation or recrystallization (from cold pentane) if solid.[1]

    • Stability Note: Store at -20°C under argon. The electron-rich ring stabilizes the carbocation, making the chloride prone to hydrolysis if exposed to moisture.

Case Study: Bismuth(III) Anticancer Complex Synthesis

Application: Recent medicinal chemistry efforts have utilized the 2,4,5-trimethylbenzyl scaffold to create lipophilic ligands that coordinate Bismuth(III), inducing PANoptosis (a complex cell death pathway) in cancer cells.

Mechanism of Action: The lipophilic trimethylbenzene ring facilitates cell membrane permeability.[1] Once inside, the complex releases Bi(III) ions or generates reactive oxygen species (ROS), triggering simultaneous apoptosis, necroptosis, and pyroptosis.

Workflow Diagram:

Bismuth cluster_0 Ligand Synthesis cluster_1 Complexation & Bioactivity Alcohol 2,4,5-Trimethylbenzyl Alcohol Aldehyde 2,4,5-Trimethyl- benzaldehyde Alcohol->Aldehyde Oxidation (IBD/TEMPO) Ligand Thiosemicarbazone Ligand (L1) Aldehyde->Ligand + Thiosemicarbazide (EtOH, Reflux) Complex Bi(III)-L1 Complex (Active Drug) Ligand->Complex + BiSalt BiSalt BiCl3 / Bi(NO3)3 BiSalt->Complex Cell Cancer Cell (PANoptosis Induction) Complex->Cell ROS Generation Membrane Penetration

Figure 2: Synthesis and biological application of 2,4,5-trimethylbenzyl-derived metallodrugs.

Data Summary: Key Characterization Shifts

Compound Key ¹H NMR Signal (CDCl₃) Key ¹³C NMR Signal
Alcohol δ 4.63 (s, 2H, -CH ₂OH) δ 60.9 (-C H₂OH)
Aldehyde δ 10.13 (s, 1H, -CH O) δ 194.4 (-C =O)

| Ligand | δ 8.0–8.5 (s, 1H, -CH =N-) | δ 140–150 (-C =N-) |[1]

Safety & Handling
  • Lachrymator Hazard: 2,4,5-Trimethylbenzyl chloride is a potent lachrymator and skin irritant.[1] Handle only in a functioning fume hood.

  • Oxidation Risks: IBD and other hypervalent iodine reagents can be explosive if heated dry.[1] Keep reaction temperatures controlled.

  • Storage: The alcohol is stable at room temperature, but the aldehyde and chloride derivatives are sensitive to oxidation and hydrolysis, respectively. Store under inert gas.

References
  • Bi(III) Anticancer Complexes: Journal of Medicinal Chemistry. "PANoptosis Elicited by Advanced Bismuth-Based Anticancer Drugs through Oxidative Damage." (2024).[1]

  • Oxidation Protocol (IBD/TEMPO): Organic Syntheses. "Oxidation of Alcohols with IBD and catalytic TEMPO."

  • Blanc Chloromethylation (Background): BenchChem. "Synthesis of 1-(Chloromethyl)-2,4,5-trimethylbenzene."

  • Durene Metabolites: Archives of Toxicology. "The disposition and metabolism of durene (1,2,4,5-tetramethylbenzene) in rats."

Sources

Method

Application Note: High-Yield Reduction of 2,4,5-Trimethylbenzoic Acid to 2,4,5-Trimethylbenzyl Alcohol

Executive Summary This application note details the reduction of 2,4,5-trimethylbenzoic acid (Durylic acid) to 2,4,5-trimethylbenzyl alcohol . While the reduction of carboxylic acids to primary alcohols is a standard tra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the reduction of 2,4,5-trimethylbenzoic acid (Durylic acid) to 2,4,5-trimethylbenzyl alcohol . While the reduction of carboxylic acids to primary alcohols is a standard transformation, the presence of the ortho-methyl group at the C2 position in this substrate introduces steric strain that can impede nucleophilic attack at the carbonyl carbon.

This guide presents two validated protocols:

  • Method A (Standard): Lithium Aluminum Hydride (LiAlH₄) reduction, optimized with a Fieser workup to eliminate aluminum emulsions.[1]

  • Method B (Chemoselective): Borane-Tetrahydrofuran (BH₃[2]·THF) reduction, offering milder conditions and higher tolerance for other functional groups.

Chemical Strategy & Mechanistic Insight

The Steric Challenge

The 2,4,5-trimethyl substitution pattern presents a specific challenge. The methyl group at position 2 (ortho) creates steric bulk around the carbonyl center. Unlike 2,4,6-trimethylbenzoic acid (mesitoic acid), which has two ortho-methyl groups and is notoriously difficult to esterify or reduce, the 2,4,5- isomer is accessible but requires rigorous activation.

Reagent Selection Logic
  • Lithium Aluminum Hydride (LiAlH₄): Chosen for its high reactivity. It acts as a hard nucleophile. The reaction is driven by the formation of an alkoxy-aluminum intermediate. The key to success here is the Fieser Workup , which prevents the formation of gelatinous aluminum hydroxide, a common failure point in large-scale reductions.

  • Borane-THF (BH₃[2]·THF): Chosen for its unique mechanism. Unlike LiAlH₄, Borane acts as a Lewis acid. It coordinates to the carbonyl oxygen first, increasing the electrophilicity of the carbonyl carbon and overcoming steric hindrance via an intramolecular hydride transfer.

Mechanistic Pathway (Borane Reduction)

The following diagram illustrates the unique "Acyloxyborane" pathway utilized in Method B, which is distinct from the direct nucleophilic attack of LiAlH₄.

BoraneMechanism Start 2,4,5-Trimethylbenzoic Acid Coordination Coordination (R-COOH-BH3) Start->Coordination + BH3·THF H_Transfer Intramolecular Hydride Transfer Coordination->H_Transfer H2 Release Intermediate Triacyloxyborane Intermediate H_Transfer->Intermediate Hydrolysis Hydrolysis (Water/MeOH) Intermediate->Hydrolysis + H2O Product 2,4,5-Trimethylbenzyl Alcohol Hydrolysis->Product

Figure 1: Mechanism of Borane-mediated reduction via acyloxyborane intermediate.

Experimental Protocols

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Best for: Scale-up where cost is a factor and no other reducible groups (nitro, ketone, ester) are present.

Safety Critical
  • LiAlH₄ is pyrophoric. Reacts violently with water.[3] Use a dry Schlenk line or drying tubes.

  • Exotherm: The initial reaction with the carboxylic acid generates Hydrogen gas (

    
    ).
    
Reagents
  • 2,4,5-Trimethylbenzoic acid (1.0 eq)

  • LiAlH₄ (1.5 - 2.0 eq) (Excess required to deprotonate the acid first)

  • Anhydrous THF or Diethyl Ether

Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush with Nitrogen (

    
    ).
    
  • Reagent Prep: Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0°C.

  • Addition: Dissolve 2,4,5-trimethylbenzoic acid in minimal anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension.[1]

    • Note: Gas evolution (

      
      ) will occur immediately. Control the rate to prevent foaming.
      
  • Reaction: Once addition is complete, warm to room temperature. If TLC indicates remaining starting material after 1 hour, heat to gentle reflux for 2-4 hours (necessary due to steric hindrance).

  • The Fieser Workup (Critical Step):

    • Cool the mixture to 0°C.

    • For every n grams of LiAlH₄ used, add sequentially:

      • n mL Water (very slowly)

      • n mL 15% Aqueous NaOH

      • 3n mL Water

    • Result: This specific ratio produces a granular white precipitate (Lithium Aluminate) that is easy to filter, rather than a sticky gel.

  • Isolation: Warm to room temperature and stir for 15 minutes. Filter the white solids through a Celite pad.[4] Wash the pad with THF.[5]

  • Purification: Concentrate the filtrate in vacuo. The crude product is usually pure enough for use; otherwise, recrystallize from hexanes/ethyl acetate.

Method B: Borane-THF (BH₃[2]·THF) Reduction

Best for: High chemoselectivity and ease of handling.

Reagents
  • 2,4,5-Trimethylbenzoic acid (1.0 eq)

  • Borane-THF complex (1.0 M solution) (1.5 - 2.0 eq)

  • Anhydrous THF

Step-by-Step Protocol
  • Setup: Dry glassware under

    
     atmosphere.
    
  • Dissolution: Dissolve the acid in anhydrous THF and cool to 0°C.

  • Addition: Add the BH₃·THF solution dropwise via syringe.

    • Note:

      
       gas is evolved.[2][4]
      
  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature. Stir overnight.

    • Optimization: Due to the 2-methyl group, if the reaction is sluggish, heat to 50°C.

  • Quench: Cool to 0°C. Add Methanol (MeOH) dropwise until gas evolution ceases. This breaks down the borate ester intermediates.

  • Workup: Concentrate the solvent. Redissolve in EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .[6]

Process Workflow & Data

The following diagram outlines the decision matrix and workflow for the LiAlH₄ reduction.

Workflow Start Start: 2,4,5-Trimethylbenzoic Acid Prep Dissolve in Anhydrous THF Start->Prep Addition Add dropwise to LiAlH4 (0°C) Control H2 Evolution Prep->Addition Reflux Reflux (65°C) for 2-4 hrs (Overcome Steric Bulk) Addition->Reflux Quench Fieser Workup (n g LAH : n mL H2O : n mL NaOH : 3n mL H2O) Reflux->Quench Filter Filter Granular Precipitate Quench->Filter Isolate Evaporate Solvent -> Product Filter->Isolate

Figure 2: Operational workflow for Method A (LiAlH₄) emphasizing the Fieser quench.

Comparison of Methods
FeatureMethod A (LiAlH₄)Method B (Borane-THF)
Reactivity Very High (Reduces esters, aldehydes, ketones)Mild (Selective for Acids)
Steric Tolerance Good (Requires Reflux)Excellent (Mechanism favors acids)
Safety Profile Pyrophoric solid; violent water reactionFlammable liquid; H2 evolution
Workup Difficulty High (Emulsion risk if not Fieser quenched)Low (Methanol quench)
Cost LowHigh

Characterization & Quality Control

Successful reduction is confirmed by the disappearance of the carboxylic acid proton and the appearance of the benzylic methylene protons.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Reactant:

      
       ~11.0-13.0 ppm (Broad singlet, -COOH ).
      
    • Product:

      
       ~4.60 ppm (Singlet or doublet, 2H, Ar-CH ₂-OH).
      
    • Aromatic Region:

      
       ~6.9 - 7.2 ppm (2H, aromatic protons).
      
    • Methyl Groups: Three distinct singlets around

      
       2.2 - 2.3 ppm.
      
  • IR Spectroscopy:

    • Reactant: Strong C=O stretch (~1680-1700 cm⁻¹).

    • Product: Broad O-H stretch (~3300 cm⁻¹) and absence of Carbonyl C=O.

References

  • Fieser Workup Protocol

    • Smith, J. (2025).[7] Quenching Reactions: Aluminum based reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Borane Reduction Mechanism

    • Rzepa, H. (2012). Mechanism of the reduction of a carboxylic acid by borane. Imperial College London. Retrieved from [Link]

  • General LiAlH4 Reduction Procedures

    • Master Organic Chemistry. (2023).[1][8] Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Borane Selectivity

    • Organic Chemistry Portal. Borane Reagents. Retrieved from [Link]

Sources

Application

preparation of esters from 2,4,5-Trimethylbenzyl alcohol

Application Note: High-Yield Preparation of Esters from 2,4,5-Trimethylbenzyl Alcohol [1] Executive Summary & Strategic Importance 2,4,5-Trimethylbenzyl alcohol (CAS: 4393-05-9), also known as pseudocumene-5-methylol, is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Preparation of Esters from 2,4,5-Trimethylbenzyl Alcohol [1]

Executive Summary & Strategic Importance

2,4,5-Trimethylbenzyl alcohol (CAS: 4393-05-9), also known as pseudocumene-5-methylol, is a critical building block in the synthesis of Type I pyrethroids (e.g., analogs of tetramethrin/resmethrin) and functional fragrance ingredients.[1] Its structure—a benzyl alcohol substituted with three electron-donating methyl groups—presents a unique synthetic challenge: hyper-reactivity of the benzylic position.

Unlike simple benzyl alcohol, the 2,4,5-trimethyl substitution pattern stabilizes the benzylic carbocation to such a degree that standard acid-catalyzed Fischer esterification often leads to significant side reactions, including self-etherification (polymerization) and Friedel-Crafts alkylation of the solvent or substrate.

This guide provides two field-validated protocols designed to suppress cation formation and maximize ester yield:

  • Method A (Nucleophilic Acyl Substitution): The robust "workhorse" method using acid chlorides under basic conditions.

  • Method B (Steglich Coupling): A mild, neutral-pH method ideal for coupling with complex, acid-sensitive acids like chrysanthemic acid.

Chemical Properties & Handling

PropertyDataCritical Note
Molecular Weight 150.22 g/mol
Appearance White crystalline solid
Melting Point 87–89 °CSolid at room temperature; requires dissolution before reaction.[1]
Solubility Soluble in DCM, THF, EtOAcPoor solubility in hexanes; insoluble in water.[1]
Reactivity Class Electron-Rich Benzyl AlcoholHigh Risk: Prone to acid-catalyzed dehydration to form poly(benzyl ethers).[1]

Strategic Decision Framework

The following decision tree illustrates the logic for selecting the appropriate esterification method based on the carboxylic acid partner.

Esterification_Logic Start Select Acid Partner SimpleAcid Simple Aliphatic/Aromatic (e.g., Acetic, Benzoic) Start->SimpleAcid ComplexAcid Complex/Sensitive (e.g., Chrysanthemic, Amino Acids) Start->ComplexAcid MethodA METHOD A: Acid Chloride + Pyridine (Base-Mediated) SimpleAcid->MethodA Preferred Risk AVOID: Fischer Esterification (H2SO4/HCl) SimpleAcid->Risk High Risk MethodB METHOD B: Steglich (DCC + DMAP) (Neutral pH) ComplexAcid->MethodB Preferred Reason Risk of Benzylic Polymerization Risk->Reason

Figure 1: Decision matrix for selecting the optimal esterification protocol. Note the explicit exclusion of strong acid catalysis.

Protocol A: Base-Mediated Acyl Substitution (Standard)

Application: Synthesis of acetates, benzoates, and simple alkanoates.[1] Mechanism: Nucleophilic attack of the alcohol on an activated acyl chloride in the presence of a weak base (Pyridine or Triethylamine) to scavenge HCl.

Reagents & Equipment
  • Substrate: 2,4,5-Trimethylbenzyl alcohol (1.0 equiv)[1]

  • Reagent: Acid Chloride (1.2 equiv) (e.g., Acetyl chloride, Benzoyl chloride)[1]

  • Base: Pyridine (1.5 equiv) or Triethylamine (1.5 equiv) + DMAP (0.1 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous[1]

  • Apparatus: 3-neck round-bottom flask, N2 inlet, addition funnel, ice bath.[1]

Step-by-Step Procedure
  • Preparation: In a flame-dried flask under N2, dissolve 2,4,5-Trimethylbenzyl alcohol (10 mmol, 1.50 g) in anhydrous DCM (30 mL).

  • Base Addition: Add Pyridine (15 mmol, 1.2 mL). If using Triethylamine, add DMAP (1 mmol) as a nucleophilic catalyst.[1]

  • Cooling: Cool the solution to 0 °C using an ice bath. Crucial: Controlling exotherm prevents side reactions.

  • Acylation: Dropwise add the Acid Chloride (12 mmol) diluted in DCM (5 mL) over 15 minutes.

    • Observation: A white precipitate (pyridinium hydrochloride) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench: Add saturated NaHCO3 (20 mL) and stir vigorously for 10 minutes to hydrolyze excess acid chloride.

  • Workup: Separate layers. Extract aqueous layer with DCM (2 x 20 mL). Wash combined organics with 1M HCl (to remove pyridine), then Brine.[1]

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Steglich Esterification (Mild)

Application: Synthesis of pyrethroid precursors (e.g., 2,4,5-trimethylbenzyl chrysanthemate) where the acid component is sensitive to isomerization or harsh reagents.[1]

Reagents & Equipment
  • Substrate: 2,4,5-Trimethylbenzyl alcohol (1.0 equiv)[1]

  • Acid Partner: Carboxylic Acid (e.g., trans-Chrysanthemic acid) (1.1 equiv)[1]

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)[1]

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: DCM or Ethyl Acetate (anhydrous)

Step-by-Step Procedure
  • Dissolution: Dissolve the Carboxylic Acid (11 mmol) and 2,4,5-Trimethylbenzyl alcohol (10 mmol, 1.50 g) in DCM (40 mL) at 0 °C.

  • Catalyst: Add DMAP (1 mmol, 122 mg) in one portion.

  • Coupling: Add DCC (11 mmol, 2.27 g) dissolved in minimal DCM dropwise over 10 minutes.

    • Mechanism:[2][3][4][5][6][7] DCC activates the acid to form an O-acylisourea, which DMAP transfers to the alcohol.

  • Precipitation: The mixture will become cloudy as Dicyclohexylurea (DCU) precipitates.

  • Stirring: Stir at 0 °C for 1 hour, then at RT for 12–18 hours.

  • Filtration: Filter off the white DCU solid through a Celite pad.

  • Workup: Wash the filtrate with 0.5M HCl (removes DMAP), saturated NaHCO3 (removes unreacted acid), and Brine.

  • Purification: Concentrate and purify via silica gel flash chromatography (typically 5-10% EtOAc in Hexanes).

Analytical Validation (Self-Validating Data)

To confirm the identity of the ester, compare experimental data against these predicted parameters.

Predicted 1H NMR Data (CDCl3, 400 MHz)

The symmetry of the 2,4,5-trimethyl substitution pattern creates distinct diagnostic signals.

Proton EnvironmentShift (δ, ppm)MultiplicityIntegrationAssignment Logic
Aromatic H (C3) 6.95 – 7.05Singlet (s)1HIsolated proton between methyls.[1]
Aromatic H (C6) 6.85 – 6.95Singlet (s)1HOrtho to benzylic ester.[1]
Benzylic -CH2-O- 5.05 – 5.15 Singlet (s)2HKey Diagnostic: Shifted downfield from 4.6 (alcohol) to ~5.1 upon esterification.[1]
Aryl-CH3 (x3) 2.20 – 2.35Overlapping (s)9HDistinctive intense methyl signals.[1]
Ester Moiety Variable--Depends on acid (e.g., Acetate CH3 ~2.05 ppm).[1]
Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): Visible for most esters.

  • Base Peak: m/z 133 (2,4,5-Trimethylbenzyl cation).[1]

    • Note: This stable cation is the dominant fragment, confirming the alcohol moiety.

  • Loss of Acid: [M - RCOOH]+.

Troubleshooting & Critical Control Points

Troubleshooting Problem Low Yield / Gummy Product Cause1 Acidic Conditions (Polymerization) Problem->Cause1 Cause2 Wet Solvent (Hydrolysis) Problem->Cause2 Solution1 Use Method A/B Add excess Base Cause1->Solution1 Solution2 Dry DCM over CaH2 Use Fresh Acid Chloride Cause2->Solution2

Figure 2: Troubleshooting flow for common esterification failures.

  • Issue: Reaction mixture turns pink/dark red.

    • Cause: Oxidation of the electron-rich aromatic ring or formation of quinoid species.

    • Fix: Ensure strict N2 atmosphere and degas solvents.

  • Issue: "New spot" on TLC runs very high (non-polar).

    • Cause: Formation of Bis(2,4,5-trimethylbenzyl) ether.[1]

    • Fix: Reduce temperature; ensure base is present before adding acid chloride.

References

  • Steglich Esterification Mechanism & Protocol

    • Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1] Link

  • Pyrethroid Chemistry & Chrysanthemates

    • Krief, A. (2021). Synthesis, structure, biochemistry and biosynthesis of pyrethroids. Arkivoc, 2021(i), 55-77.[1][7] Link

  • Properties of 2,4,5-Trimethylbenzyl Alcohol

    • PubChem Compound Summary for CID 583494. Link

  • General Acid Chloride Esterification

    • Chemistry LibreTexts. (2023).[4] Reactions of Acyl Chlorides with Alcohols.[4][5] Link

Sources

Method

polymerization applications of 2,4,5-Trimethylbenzyl alcohol derivatives

Application Note: Polymerization & Medicinal Applications of 2,4,5-Trimethylbenzyl Alcohol Derivatives Abstract This technical guide details the strategic applications of 2,4,5-Trimethylbenzyl alcohol (TMBA) and its deri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Polymerization & Medicinal Applications of 2,4,5-Trimethylbenzyl Alcohol Derivatives

Abstract

This technical guide details the strategic applications of 2,4,5-Trimethylbenzyl alcohol (TMBA) and its derivatives in high-performance polymer synthesis and drug development. Unlike simple benzyl alcohols, the 2,4,5-trimethyl substitution pattern offers unique steric protection and electron-donating properties. This note covers three core workflows: (1) The oxidative conversion of TMBA to Pyromellitic Dianhydride (PMDA) for polyimide synthesis, (2) The synthesis of chiral diamine ligands for asymmetric catalysis, and (3) The development of thiosemicarbazone-based metal complexes for anticancer therapeutics.

Introduction: The Strategic Value of the 2,4,5-Trimethyl Scaffold

2,4,5-Trimethylbenzyl alcohol is a critical intermediate derived from Durene (1,2,4,5-tetramethylbenzene). Its value lies in its position as a "gateway molecule"—it sits at the metabolic and synthetic crossroad between stable alkylbenzenes and highly reactive functional monomers.

  • Polymer Science: It is the primary oxidation intermediate in the production of PMDA, the monomer for Kapton® polyimides .

  • Medicinal Chemistry: The steric bulk of the three methyl groups prevents unwanted nucleophilic attacks, making it an ideal scaffold for stabilizing reactive metal centers in anticancer drugs (e.g., Bismuth complexes) and as a hydrophobic handle in receptor modulators.

Core Application 1: Synthesis of High-Performance Polyimide Precursors

Context: The most significant industrial polymerization application of 2,4,5-TMBA derivatives is their conversion to Pyromellitic Dianhydride (PMDA) . PMDA is condensed with diamines (e.g., 4,4'-oxydianiline) to form Polyimides, which are essential for flexible electronics, aerospace insulation, and medical tubing due to their extreme thermal stability (>400°C).

Mechanism: The Oxidative Cascade

The polymerization capability is not inherent to the alcohol itself but is unlocked via exhaustive oxidation. The 2,4,5-TMBA is oxidized to the tetra-acid and subsequently dehydrated to the dianhydride.

PMDA_Synthesis Durene Durene (1,2,4,5-Tetramethylbenzene) TMBA 2,4,5-Trimethylbenzyl Alcohol (TMBA) Durene->TMBA Metabolic/Partial Ox Aldehyde 2,4,5-Trimethyl- benzaldehyde TMBA->Aldehyde Selective Ox (MnO2/PCC) TetraAcid Pyromellitic Acid (PMA) Aldehyde->TetraAcid Exhaustive Ox (HNO3/KMnO4) PMDA Pyromellitic Dianhydride (PMDA) TetraAcid->PMDA Dehydration (-H2O, Heat) Polyimide Polyimide (Kapton Type) PMDA->Polyimide + Diamine (Polycondensation)

Figure 1: The oxidative pathway from Durene/TMBA to High-Performance Polyimides.[1]

Protocol A: Laboratory Scale Synthesis of PMDA from TMBA

Note: Industrial scale uses gas-phase oxidation; this protocol is for solution-phase lab synthesis.

Reagents:

  • Substrate: 2,4,5-Trimethylbenzyl alcohol (10 g)

  • Oxidant: Potassium Permanganate (KMnO₄) (Excess, ~60 g)

  • Solvent: Pyridine/Water (1:1 v/v)

  • Acid: HCl (concentrated)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 g of 2,4,5-TMBA in 100 mL of Pyridine/Water mixture in a 500 mL round-bottom flask equipped with a reflux condenser.

  • Oxidation: Add KMnO₄ slowly in portions over 1 hour while heating the mixture to 90°C. The purple color should persist.

  • Reflux: Reflux for 4–6 hours. The alcohol methyl groups and the hydroxymethyl group are all oxidized to carboxylic acids.

  • Filtration: Filter the hot solution to remove MnO₂ precipitate. Wash the cake with hot water.

  • Acidification: Concentrate the filtrate and acidify with conc. HCl to pH < 1. Pyromellitic acid (PMA) will precipitate as a white solid.

  • Dehydration (Cyclization): Collect the PMA, dry it, and sublime at 200–220°C under vacuum, or reflux in acetic anhydride to yield PMDA crystals.

  • Polymerization Test: React purified PMDA with 4,4'-oxydianiline in NMP (N-methyl-2-pyrrolidone) to form polyamic acid, then cast and cure at 300°C to form a polyimide film.

Core Application 2: Medicinal Chemistry & Ligand Synthesis

Context: In drug development, the 2,4,5-trimethyl moiety is used to synthesize Thiosemicarbazone Ligands . These ligands chelate metals like Bismuth (Bi) or Copper (Cu) to create anticancer complexes that induce apoptosis (PANoptosis) in tumor cells.

Mechanism: Schiff Base Condensation

The alcohol is first selectively oxidized to the aldehyde (avoiding over-oxidation to the acid), which then undergoes condensation.

Ligand_Synthesis TMBA 2,4,5-Trimethylbenzyl Alcohol Aldehyde 2,4,5-Trimethylbenzaldehyde TMBA->Aldehyde PCC or Swern Ox Ligand Schiff Base Ligand (Thiosemicarbazone) Aldehyde->Ligand + Thiosemi (Ethanol, Reflux) Thiosemi Thiosemicarbazide Derivative Complex Metal Complex (e.g., TMP-Bi) Ligand->Complex + Bi(NO3)3 / CuCl2

Figure 2: Synthesis workflow for Bismuth-based anticancer agents using the TMBA scaffold.

Protocol B: Synthesis of Anticancer Thiosemicarbazone Ligands

Objective: Synthesize 2,4,5-trimethylbenzaldehyde thiosemicarbazone.

  • Selective Oxidation:

    • Suspend Pyridinium Chlorochromate (PCC, 1.5 eq) in anhydrous CH₂Cl₂.

    • Add 2,4,5-TMBA (1.0 eq) dissolved in CH₂Cl₂. Stir at room temperature for 2 hours.

    • Filter through a silica pad to isolate 2,4,5-trimethylbenzaldehyde .

  • Condensation:

    • Dissolve the aldehyde (1.0 eq) in absolute ethanol.

    • Add N-(4-chlorophenyl)hydrazine carbothioamide (1.0 eq) and a catalytic amount of acetic acid (2 drops).

    • Reflux for 4 hours. A precipitate will form.

  • Purification:

    • Cool to room temperature. Filter the solid precipitate.

    • Recrystallize from hot ethanol to yield the pure ligand.

  • Validation:

    • NMR Check: Look for the disappearance of the aldehyde proton (~10 ppm) and appearance of the imine proton (~8.0–8.5 ppm).

Comparative Data: Derivative Properties

DerivativeKey FunctionalityApplication FieldMolecular WeightReactivity Profile
2,4,5-TMBA Hydroxyl (-OH)Precursor / Metabolite150.22 g/mol Nucleophilic; susceptible to oxidation.
2,4,5-Trimethylbenzaldehyde Aldehyde (-CHO)Ligand Synthesis148.20 g/mol Electrophilic; forms Schiff bases.
Pyromellitic Dianhydride (PMDA) Anhydride x2Polymerization (Monomer)218.12 g/mol Highly reactive with amines/alcohols.
Chiral Diamine Ligand *DiamineAsymmetric Catalysis~400+ g/mol Catalytic; coordinates Os/Ru.

*Refers to N,N'-bis(2,4,5-trimethylbenzyl)-1,2-diaminoethane derivatives used in asymmetric dihydroxylation.

References

  • Anticancer Bismuth Complexes: Journal of Medicinal Chemistry. "PANapoptosis Elicited by Advanced Bismuth-Based Anticancer Drugs through Oxidative Damage." (2023). Link

  • Metabolism of Durene: Archives of Toxicology. "The disposition and metabolism of durene (1,2,4,5-tetramethylbenzene) in rats." (2001). Link

  • Chiral Ligand Synthesis: University of Pittsburgh. "An Investigation of the Pederin Family: Total Synthesis of Theopederin D." (Describes use of 2,4,5-trimethylbenzyl chiral ligands). Link

  • Polyimide Chemistry: Smolecule. "1,2,4,5-Tetramethylbenzene (Durene) Applications." Link

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2,4,5-Trimethylbenzyl Alcohol

Executive Summary This application note details a robust, high-yield protocol for the synthesis of 2,4,5-Trimethylbenzyl alcohol (CAS: 4393-05-9) via the microwave-assisted reduction of 2,4,5-trimethylbenzaldehyde. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 2,4,5-Trimethylbenzyl alcohol (CAS: 4393-05-9) via the microwave-assisted reduction of 2,4,5-trimethylbenzaldehyde.

While traditional thermal reflux methods for reducing sterically hindered benzaldehydes often require prolonged reaction times (2–12 hours) to achieve full conversion, this microwave-assisted protocol achieves >95% yield in under 10 minutes . The method utilizes Sodium Borohydride (


) in ethanol, leveraging the high loss tangent of the solvent to drive the reaction through dipolar polarization. This guide is designed for drug development workflows requiring rapid generation of high-purity benzylic alcohol intermediates.

Scientific Rationale & Mechanism

The Steric Challenge

The target substrate, 2,4,5-trimethylbenzaldehyde , presents a specific kinetic challenge: the methyl groups at the ortho (2-position) and meta (5-position) create steric bulk around the carbonyl center. In conventional thermal heating, this hindrance retards the nucleophilic attack of the hydride ion, often leading to incomplete conversion or requiring excess reagents.

The Microwave Advantage

Microwave irradiation (2450 MHz) addresses this barrier through two primary mechanisms:

  • Dipolar Polarization: The polar solvent (Ethanol) aligns with the oscillating electric field, generating rapid internal heat.

  • Arrhenius Acceleration: The instantaneous localized superheating overcomes the activation energy barrier (

    
    ) imposed by the methyl substituents significantly faster than convective heating.
    
Reaction Mechanism

The reduction proceeds via the nucleophilic addition of a hydride ion (


) from the borohydride anion to the carbonyl carbon.

G Substrate 2,4,5-Trimethylbenzaldehyde Complex Alkoxyborate Intermediate Substrate->Complex Nucleophilic Attack Reagent NaBH4 (Hydride Source) Reagent->Complex Quench Acidic Hydrolysis (H3O+) Complex->Quench Workup MW_Energy MW Irradiation (Dipolar Polarization) MW_Energy->Complex Kinetic Acceleration Product 2,4,5-Trimethylbenzyl Alcohol Quench->Product Protonation

Figure 1: Reaction pathway for the microwave-assisted reduction of hindered aldehydes.

Materials & Equipment

Reagents
  • Substrate: 2,4,5-Trimethylbenzaldehyde (>98% purity).

  • Reducing Agent: Sodium Borohydride (

    
    ), powder.
    
  • Solvent: Ethanol (Absolute or 95%). Note: Ethanol is preferred over Methanol for its slightly higher boiling point and excellent microwave coupling.

  • Quenching: 1M Hydrochloric Acid (HCl) or Saturated Ammonium Chloride (

    
    ).
    
  • Extraction: Ethyl Acetate (EtOAc) and Brine.

Equipment
  • Microwave Reactor: Single-mode or Multi-mode synthesis system (e.g., CEM Discover, Anton Paar Monowave).

    • Vessel: 10 mL or 35 mL pressure-sealed glass vial with PEEK/Teflon septum.

    • Stirring: Magnetic stir bar (high field strength required).

  • Analytical: TLC plates (Silica gel 60 F254), UV lamp (254 nm).

Experimental Protocol

Preparation
  • Stoichiometry: Calculate reagents based on a 1.0 equivalent (eq) substrate scale.

    • Substrate: 1.0 eq (e.g., 2 mmol, ~296 mg).

    • NaBH4: 0.5 – 0.75 eq (Theoretical requirement is 0.25 eq, but excess ensures rapid completion).

  • Dissolution: In a 10 mL microwave vial, dissolve 2,4,5-trimethylbenzaldehyde in Ethanol (3–4 mL).

  • Addition: Add

    
     slowly to the vial at room temperature. Caution: Mild hydrogen gas evolution may occur.
    
  • Sealing: Cap the vial with the appropriate septum.

Microwave Parameters

Program the reactor with the following "Dynamic" method to ensure safety and reproducibility.

ParameterSettingRationale
Temperature 80°CSufficient to drive reaction; below dangerous pressure limits.
Hold Time 5:00 minRapid conversion window.
Power Max 150 W (Dynamic)System modulates power to maintain 80°C.
Pressure Limit 200 psi (14 bar)Safety cutoff (Ethanol vapor pressure is well below this at 80°C).
Stirring High (600+ RPM)Crucial for uniform heat distribution.
Execution & Workup
  • Irradiation: Run the programmed method.

  • Cooling: Allow the vessel to cool to <40°C using the system's compressed air cooling (approx. 2 mins).

  • TLC Check: Spot the reaction mixture against the starting aldehyde (Eluent: 20% EtOAc in Hexanes).

    • Target: Disappearance of the aldehyde spot (

      
      ) and appearance of the alcohol spot (
      
      
      
      ).
  • Quenching: Transfer the mixture to a beaker. Slowly add 5 mL of Saturated

    
      or 1M HCl  to decompose excess borohydride and protonate the alkoxide.
    
  • Extraction:

    • Add 10 mL water and extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine (1 x 10 mL).

    • Dry over Anhydrous

      
      .[1]
      
  • Isolation: Filter and concentrate under reduced pressure (Rotary Evaporator).

Results & Validation

Expected Yield
  • Microwave Method: 92% – 98% isolated yield.

  • Appearance: White crystalline solid or colorless oil (which crystallizes upon standing).

Analytical Data (Simulated for Verification)

To validate the product, compare experimental NMR data against these standard shifts for 2,4,5-trimethylbenzyl alcohol.

NucleusShift (

ppm)
MultiplicityAssignment
1H NMR 2.20 - 2.35Singlets (9H)Three Methyl groups (

)
1H NMR 4.60Singlet (2H)Benzylic Methylene (

)
1H NMR 6.90 - 7.20Singlets (2H)Aromatic Protons (C3-H, C6-H)
1H NMR ~1.8 - 2.0Broad Singlet (1H)Hydroxyl proton (

)
Comparative Efficiency
MetricThermal Reflux (Ethanol)Microwave (This Protocol)
Time 120 - 180 mins5 - 8 mins
Yield 80 - 85%95%+
Purity Requires ChromatographyOften pure after extraction

Troubleshooting & Optimization

Troubleshooting Start Issue: Incomplete Conversion Check1 Check TLC: Is Aldehyde remaining? Start->Check1 Action1 Increase Temp to 100°C (Watch Pressure) Check1->Action1 Yes, significant Action2 Add 0.25 eq more NaBH4 Check1->Action2 Yes, minor Start2 Issue: Low Yield / Sticky Solid Check2 Check Workup pH Start2->Check2 Action3 Ensure pH < 7 during quench to break Boron complex Check2->Action3

Figure 2: Troubleshooting logic for common synthesis deviations.

  • Steric Stall: If the 2,4,5-substitution creates exceptional resistance, extending the hold time to 10 minutes is preferred over increasing temperature beyond 100°C to prevent solvent over-pressurization.

  • Boron Complexes: Borate esters can sometimes be stable. Ensure thorough quenching with acid (HCl) to fully liberate the alcohol.

References

  • Varma, R. S. (1999).[2] Solvent-free organic syntheses using supported reagents and microwave irradiation.[2][3][4][5][6] Green Chemistry, 1(1), 43–55. Link

  • Kittredge, K. W., et al. (2015).[6] The Microwave-Assisted Solventless Reduction of Aldehydes and Ketones Using Silica Supported Sodium Borohydride.[2][3][6] American Journal of Organic Chemistry, 5(4), 113-115.[6] Link

  • CEM Corporation. (n.d.). Microwave Synthesis Applications: Reductions. CEM Application Notes. Link

  • Zeynizadeh, B., & Behyar, T. (2005). Microwave-Assisted Reduction of Carbonyl Compounds with NaBH4 in Dry Media. Journal of the Brazilian Chemical Society, 16(6). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2,4,5-Trimethylbenzyl Alcohol

Welcome to the technical support center for the purification of 2,4,5-Trimethylbenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,4,5-Trimethylbenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in isolating this compound from complex reaction mixtures. Here, we will address common purification hurdles with in-depth, field-tested solutions and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing 2,4,5-Trimethylbenzyl alcohol?

A1: The impurities largely depend on your synthetic route. However, for a common route like the Grignard reaction with 2,4,5-trimethylbenzaldehyde or the reduction of 2,4,5-trimethylbenzoic acid, you can typically expect:

  • Unreacted Starting Materials: Such as 2,4,5-trimethylbenzaldehyde or 2,4,5-trimethylbenzoic acid.

  • Over-oxidized Products: If using an oxidizing agent, you might find some of the starting aldehyde.

  • Byproducts from Side Reactions: This could include dimers or polymers, especially if the reaction conditions are not well-controlled.

  • Residual Solvents: From the reaction and workup steps (e.g., THF, diethyl ether, toluene).

Q2: My TLC plate shows multiple spots after the reaction. What is the first step I should take?

A2: A TLC plate with multiple spots is a good indicator of a complex mixture. Before proceeding with large-scale purification, it's crucial to identify the components.

  • Co-spotting: Run a new TLC plate where you spot your reaction mixture, the starting material, and a co-spot (a single spot with both the reaction mixture and starting material). This will help you identify the spot corresponding to your unreacted starting material.

  • Staining: Use different TLC stains to visualize different types of compounds. For instance, a potassium permanganate stain is excellent for visualizing alcohols, which will appear as yellow spots on a purple background.

  • Small-Scale Test Purification: Attempt a small-scale purification, for example, with a small chromatography column, to isolate each spot and analyze them by NMR or GC-MS to identify their structures.

Q3: I am having trouble separating my product from a byproduct with a very similar Rf value on TLC. What are my options?

A3: This is a common and challenging scenario. Here are several strategies to improve separation:

  • Optimize the Mobile Phase: Systematically vary the polarity of your solvent system. Even small changes in the ratio of your solvents (e.g., from 9:1 hexanes:ethyl acetate to 8.5:1.5) can significantly impact separation. Consider using a different solvent system altogether. For example, dichloromethane/methanol can sometimes provide different selectivity compared to hexanes/ethyl acetate.

  • Change the Stationary Phase: If you are using standard silica gel, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For more challenging separations, consider reverse-phase chromatography.

  • Recrystallization: If your product is a solid, recrystallization is a powerful technique for purification. You will need to find a solvent system where your product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble at all temperatures.

  • Distillation: If your product and byproduct are liquids with a sufficient difference in boiling points (ideally >20 °C), fractional distillation under reduced pressure can be effective.

Troubleshooting Guide: Common Purification Issues

Issue Potential Cause(s) Recommended Solution(s)
Low yield after column chromatography 1. Product is still on the column. 2. Product co-eluted with a byproduct. 3. Product degraded on the silica gel.1. Flush the column with a more polar solvent (e.g., 100% ethyl acetate or even methanol) to see if more product elutes. 2. Re-run the column with a shallower solvent gradient. 3. Consider using a less acidic stationary phase like neutral alumina.
Product is not crystallizing 1. Presence of impurities inhibiting crystal lattice formation. 2. Solution is supersaturated. 3. Incorrect solvent system.1. Try to purify the product further by another method (e.g., chromatography) before attempting recrystallization. 2. Scratch the inside of the flask with a glass rod or add a seed crystal. 3. Perform a systematic solvent screen to find the optimal solvent for recrystallization.
Oily product after solvent removal 1. Residual solvent. 2. Product is an oil at room temperature. 3. Presence of a greasy byproduct.1. Dry the product under high vacuum for an extended period. 2. Confirm the melting point of your product from the literature. 3. Attempt to triturate the oil with a non-polar solvent like hexanes or pentane to see if the product will solidify.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol is designed for the purification of 2,4,5-Trimethylbenzyl alcohol from a reaction mixture containing non-polar byproducts and a more polar starting material like 2,4,5-trimethylbenzaldehyde.

Materials:
  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column with a stopcock

  • Collection tubes

  • Rotary evaporator

Workflow Diagram:

G cluster_prep Preparation cluster_run Elution & Collection cluster_post Post-Purification prep_tlc 1. Determine Eluent System via TLC prep_slurry 2. Prepare Silica Slurry prep_tlc->prep_slurry prep_column 3. Pack the Column prep_slurry->prep_column prep_load 4. Load the Sample prep_column->prep_load run_elute 5. Elute with Solvent Gradient prep_load->run_elute run_collect 6. Collect Fractions run_elute->run_collect run_tlc 7. Monitor Fractions by TLC run_collect->run_tlc post_combine 8. Combine Pure Fractions run_tlc->post_combine post_evap 9. Evaporate Solvent post_combine->post_evap post_analyze 10. Analyze Final Product post_evap->post_analyze

Optimization

Technical Support Center: Stability of 2,4,5-Trimethylbenzyl Alcohol

The following guide serves as a comprehensive technical resource for researchers working with 2,4,5-Trimethylbenzyl alcohol (CAS: 4393-05-9) . It addresses the compound's inherent instability under acidic conditions, a f...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a comprehensive technical resource for researchers working with 2,4,5-Trimethylbenzyl alcohol (CAS: 4393-05-9) . It addresses the compound's inherent instability under acidic conditions, a frequent source of experimental failure in synthetic organic chemistry and drug development.

Executive Summary: The "Electron-Rich" Hazard

2,4,5-Trimethylbenzyl alcohol is an electron-rich benzylic alcohol.[1] Unlike unsubstituted benzyl alcohol, the three methyl groups on the aromatic ring significantly stabilize the benzylic carbocation intermediate through inductive (+I) and hyperconjugative effects.

The Critical Causality: Under acidic conditions, the hydroxyl group is protonated and lost as water. The resulting 2,4,5-trimethylbenzyl cation is highly stabilized but also highly reactive.[1] It acts as a potent electrophile, rapidly attacking:

  • Itself (Self-alkylation/Polymerization)

    
     Insoluble white solids.[1]
    
  • Solvent (Solvolysis)

    
     Methyl/Ethyl ethers.[1]
    
  • Other Aromatics (Friedel-Crafts Alkylation)

    
     Unwanted byproducts.
    

Key Takeaway: This compound acts as a "masked" alkylating agent in the presence of even weak Brønsted acids.

Visualizing the Failure Mode

The following diagram illustrates the mechanistic pathway leading to sample degradation.

G Start 2,4,5-Trimethylbenzyl Alcohol Prot_Alc Protonated Species Start->Prot_Alc + H+ H_Ion H+ Cation 2,4,5-Trimethylbenzyl Cation (Reactive) Prot_Alc->Cation - H2O (Rate Limiting) Ether Solvent Ether (if ROH present) Cation->Ether + Solvent (MeOH/EtOH) Polymer Poly(methylene) Oligomers/Polymers Cation->Polymer + Starting Material (Self-Alkylation)

Figure 1: Acid-catalyzed degradation pathway.[1] The resonance-stabilized carbocation drives rapid polymerization or solvolysis.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned pink/red upon adding acid."

Diagnosis: Formation of stable benzylic carbocations or charge-transfer complexes.[1] Technical Insight: The 2,4,5-trimethylbenzyl cation is a resonance-stabilized species.[1] In high concentrations, these cations (and their subsequent oligomeric conjugated systems) absorb light in the visible spectrum, often appearing pink, deep red, or orange.[1] Corrective Action:

  • Immediate: Neutralize the solution with saturated NaHCO₃ or triethylamine.[1]

  • Prevention: Avoid direct contact with strong mineral acids.[1] If acid catalysis is required for a subsequent step, add the acid diluted and slowly at 0°C.

Issue 2: "I isolated a white, insoluble solid instead of my product."

Diagnosis: Acid-catalyzed self-polymerization.[1] Technical Insight: The carbocation generated reacts with the electron-rich ring of a non-protonated alcohol molecule (Friedel-Crafts self-alkylation).[1] This chain reaction forms poly(methylene-2,4,5-trimethylbenzene), a chemically inert and insoluble polymer.[1] Corrective Action:

  • Solvent Choice: Do not use non-nucleophilic solvents (e.g., DCM, Toluene) with strong acids, as they force the cation to react with the starting material.

  • Dilution: High concentration favors polymerization (intermolecular reaction).[1] Run acid-sensitive steps at high dilution (<0.05 M).[1]

Issue 3: "My yield is low, and NMR shows a new set of peaks (OCH₃)."

Diagnosis: Solvolysis (Ether formation).[1] Technical Insight: If you used methanol or ethanol as a solvent during an acidic workup or reaction, the solvent acted as a nucleophile, trapping the carbocation to form the methyl or ethyl ether. Corrective Action:

  • Protocol Change: Switch to non-nucleophilic solvents like THF or Acetonitrile for acidic steps.[1]

  • Workup: Avoid acidic washes.[1] Use neutral buffers (Phosphate pH 7) instead of 1M HCl for quenching.[1]

Stability Data & Chemical Compatibility

The following table summarizes the stability of 2,4,5-Trimethylbenzyl alcohol in common laboratory environments.

ConditionStability RatingObserved EffectRecommended Action
Neutral (pH 7) StableNo degradation over 24h.[1]Store at 2-8°C.
Acetic Acid (Glacial) Marginal Slow acetylation or polymerization over days.[1]Use freshly prepared; keep cold.
HCl (1M, aq) Unstable Rapid cloudiness (polymer) or ether formation.[1]Avoid. Use NH₄Cl if mild acid is needed.[1]
H₂SO₄ / TFA Critical Failure Instant exothermic polymerization/decomposition.[1]Strictly Prohibited.
Silica Gel Variable Can degrade on "acidic" silica grades during chromatography.[1]Add 1% Triethylamine to eluent to neutralize silica.[1]

Standard Operating Procedure (SOP)

Protocol: Rapid Acid Stability Screen (RASS)

Use this protocol to verify if your specific reaction conditions will degrade the starting material.

Objective: Determine the half-life of 2,4,5-Trimethylbenzyl alcohol in a proposed solvent/acid system.

Materials:

  • 2,4,5-Trimethylbenzyl alcohol (10 mg)[1]

  • Proposed Solvent (e.g., MeOH, DCM)

  • Proposed Acid Catalyst[2][3][4][5]

  • TLC Plates (Silica gel 60 F254)[1]

Method:

  • Baseline: Dissolve 10 mg of alcohol in 1 mL of solvent. Spot on TLC (Time = 0).[1]

  • Induction: Add the acid catalyst to the vial at the intended concentration.[1]

  • Monitoring: Spot the mixture on TLC every 5 minutes for 30 minutes.

  • Visualization:

    • Develop in Hexane:Ethyl Acetate (4:1).[1]

    • Stain with PMA (Phosphomolybdic Acid) or KMnO₄.[1]

    • Note: The alcohol spots will stain strongly.[1] Look for a less polar spot (ether/dimer) or a baseline streak (polymer).[1]

Pass/Fail Criteria:

  • Fail: If >10% degradation is observed within 15 minutes, the conditions are too harsh. Switch to a buffered system (e.g., Pyridinium p-toluenesulfonate - PPTS).[1]

References

  • General Reactivity of Electron-Rich Benzyl Alcohols

    • Mechanism of acid-catalyzed dehydration and polymerization.[1]

    • Source: Canadian Journal of Chemistry, 1972, 50, 281.[1][5]

  • Synthesis and Handling of Trimethylbenzyl Alcohols

    • Protocols for 2,4,6-trimethylbenzyl alcohol (analogous reactivity).[1]

    • Source: Organic Syntheses, Coll.[1] Vol. 6, p.101 (1988).[1]

  • Carbocation Stability

    • Inductive stabilization of benzylic c
    • Source: Journal of the American Chemical Society, "Stable Carbocations".

  • 2,4,5-Trimethylbenzyl Alcohol Properties

    • Chemical and Physical Properties Data.[6]

    • Source: PubChem Compound Summary.[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Troubleshooting

solvent selection for optimal 2,4,5-Trimethylbenzyl alcohol extraction

Technical Support Center: Solvent Optimization for 2,4,5-Trimethylbenzyl Alcohol Recovery Ticket ID: #TBA-EXT-001 Topic: Solvent Selection & Extraction Protocol for 2,4,5-Trimethylbenzyl Alcohol (CAS: 4393-05-9) Assigned...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Optimization for 2,4,5-Trimethylbenzyl Alcohol Recovery

Ticket ID: #TBA-EXT-001 Topic: Solvent Selection & Extraction Protocol for 2,4,5-Trimethylbenzyl Alcohol (CAS: 4393-05-9) Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Chemical Profile

Before selecting a solvent, we must understand the "personality" of the molecule. 2,4,5-Trimethylbenzyl alcohol exhibits a dual nature that complicates extraction:

  • Lipophilic Core: The trimethylbenzene ring significantly increases the partition coefficient (LogP ~2.5–3.0 estimated) compared to unsubstituted benzyl alcohol. This drives the molecule toward organic phases.[1]

  • Hydrophilic Anchor: The benzylic hydroxyl (-CH₂OH) group retains hydrogen-bonding capability, creating partial water solubility, particularly in the absence of high ionic strength.

The Challenge: Using a solvent that is too non-polar (e.g., Hexane) results in poor solubility of the alcohol. Using a solvent that is too polar (e.g., pure THF) leads to miscibility with the aqueous phase.[1] The "Goldilocks" zone lies in medium-polarity esters and ethers .[1]

Module 1: The Solvent Selection Matrix

We categorize solvents based on Extraction Efficiency (Kd) , Green Chemistry (Sustainability) , and Operational Safety .[1]

Primary Recommendations
Solvent ClassSolventRatingTechnical Justification
Green Ether (Top Pick) 2-MeTHF (2-Methyltetrahydrofuran)[1] ★★★★★High Efficiency. Unlike THF, 2-MeTHF forms a distinct bilayer with water.[1] It has a higher boiling point (80°C) than THF, reducing evaporative losses, and excellent solubility for benzylic alcohols.[1]
Classic Ester Ethyl Acetate (EtOAc)[1] ★★★★☆Standard. Excellent hydrogen bond acceptor for the -OH group.[1] Warning: Can hydrolyze in strongly basic media (pH > 10), creating acetic acid impurities.[1]
Chlorinated DCM (Dichloromethane)[1] ★★★☆☆High Solubility. Very effective but environmentally discouraged.[1] Prone to forming emulsions due to high density (1.33 g/mL) sitting below the aqueous layer.[1]
Hydrocarbon Hexane / Heptane [1] ★☆☆☆☆Poor. Too non-polar. The hydroxyl group of the target molecule resists solvation, leading to low recovery yields.

Module 2: Extraction Workflow & Logic

The following decision tree illustrates the logical flow for selecting the extraction strategy based on your reaction medium.

SolventLogic Start Reaction Complete (Aqueous/Organic Mix) Check_pH Check pH Start->Check_pH Acidic Acidic (pH < 4) Check_pH->Acidic Basic Basic (pH > 10) Check_pH->Basic Neutral Neutral (pH 6-8) Check_pH->Neutral Adjust_Neut Neutralize to pH 7 (Prevent Hydrolysis) Acidic->Adjust_Neut Risk of Ether cleavage Basic->Adjust_Neut Risk of Ester hydrolysis Solvent_Choice Select Solvent Neutral->Solvent_Choice Adjust_Neut->Solvent_Choice MeTHF 2-MeTHF (Best for Green Chem) Solvent_Choice->MeTHF EtOAc Ethyl Acetate (Avoid if Basic) Solvent_Choice->EtOAc MTBE MTBE (Good for avoiding peroxides) Solvent_Choice->MTBE Salting Add Brine (NaCl) (Essential for Yield) MeTHF->Salting EtOAc->Salting MTBE->Salting Extract Perform 3x Extraction Salting->Extract

Figure 1: Decision logic for solvent selection based on reaction pH and stability constraints.

Module 3: Troubleshooting Guide (The "Help Desk")

Issue 1: "I have a rag layer (emulsion) that won't separate."

Diagnosis: 2,4,5-Trimethylbenzyl alcohol has a density close to water when dissolved in certain organic mixtures.[1] If the reaction involved basic conditions, surfactants may have formed.[1] Solution Protocol:

  • The Brine Wash: Add saturated NaCl solution.[1] This increases the ionic strength of the aqueous layer (Salting Out), forcing the organic compounds into the organic layer and increasing the density difference.

  • Filtration: If fine solids are stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite (diatomaceous earth).[1]

  • Time: Allow the mixture to stand for 20 minutes.

Issue 2: "My yield is lower than expected (<60%)."

Diagnosis: The benzylic hydroxyl group allows significant solubility in the aqueous waste phase, especially if the volume of water is large.[1] Solution Protocol:

  • Saturation: Saturate the aqueous phase with solid NaCl before extraction.[1]

  • Sequential Extraction: Do not use one large volume of solvent.[1] Use 3 smaller portions (e.g., 3 x 50mL is mathematically superior to 1 x 150mL due to the partition coefficient principle).

  • Back-Extraction: Re-extract the aqueous waste layer with one portion of solvent and check by TLC.[1]

Issue 3: "The product contains impurities after evaporation."

Diagnosis: Co-extraction of starting materials (e.g., 2,4,5-trimethylbenzaldehyde or acid).[1] Solution Protocol:

  • If Aldehyde remains: Wash the organic layer with Sodium Bisulfite (NaHSO₃) solution.[1] This forms a water-soluble adduct with the aldehyde, removing it from the alcohol product.[1]

  • If Acid remains: Wash with saturated Sodium Bicarbonate (NaHCO₃).[1]

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Diethyl Ether? A: Yes, technically. However, Diethyl Ether is highly flammable and prone to peroxide formation.[1] MTBE (Methyl tert-butyl ether) or CPME (Cyclopentyl methyl ether) are superior, safer alternatives with similar solvation properties but higher flash points.[1]

Q: Is 2,4,5-Trimethylbenzyl alcohol a solid or liquid? A: It is a solid at room temperature (Melting Point approx. 83-85°C, similar to the 2,4,6-isomer).[1]

  • Critical Note: If you use a solvent with a high boiling point (like Toluene), you may have difficulty removing the solvent without melting/oiling out the product. Use low-boiling solvents (EtOAc, DCM, MTBE) to facilitate easy drying to a solid.[1]

Q: Why do you recommend 2-MeTHF over standard THF? A: Standard THF is miscible with water.[1] To separate it, you must add massive amounts of salt.[1] 2-MeTHF is not miscible with water, making the physical separation of layers much cleaner and faster.[1]

References

  • PubChem. (2025).[1] 2,4,5-Trimethylbenzyl alcohol (Compound Summary).[1][2] National Library of Medicine.[1] [Link]

  • Byrne, F. P., et al. (2016).[1] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[1] [Link]

  • Pace, V., et al. (2012).[1] 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis.[1] ChemPubSoc Europe.[1] [Link][1]

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for solvent polarity and partition coefficients).

Sources

Optimization

Technical Support Center: 2,4,5-Trimethylbenzyl Alcohol Stability &amp; Storage

Topic: Preventing Spontaneous Polymerization During Storage Document ID: TS-TBA-4393 | Last Updated: 2025-05-20 Department: Chemical Stability & Application Science Executive Summary: The "Hidden" Instability 2,4,5-Trime...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Spontaneous Polymerization During Storage

Document ID: TS-TBA-4393 | Last Updated: 2025-05-20 Department: Chemical Stability & Application Science

Executive Summary: The "Hidden" Instability

2,4,5-Trimethylbenzyl alcohol (CAS: 4393-05-9) presents a unique storage challenge compared to standard benzyl alcohols. While often supplied as a crystalline solid or supercooled liquid, it is chemically predisposed to acid-catalyzed self-condensation (polymerization) .

The Core Issue: The three methyl groups on the benzene ring are electron-donating. Through the inductive (+I) and hyperconjugative effects , they significantly stabilize the benzylic carbocation intermediate. This lowers the activation energy for dehydration, turning the molecule into a "ticking clock" if trace acids are present.

Immediate Action Required:

  • Do NOT store in standard acidic glassware without pretreatment.

  • Do NOT store at room temperature for extended periods (>24 hours).

  • ALWAYS verify solubility before use in critical assays.

The Mechanism of Failure

To prevent the issue, you must understand the chemical pathway. This is not a random degradation; it is a specific, stepwise chain reaction driven by electrophilic aromatic substitution .

The Polymerization Pathway[1][2]
  • Protonation: Trace acid (protons,

    
    ) protonates the hydroxyl group.
    
  • Ionization (Rate Limiting Step): Water leaves, generating a Benzylic Carbocation . Note: In 2,4,5-trimethylbenzyl alcohol, this cation is exceptionally stable due to electron donation from the methyl groups.

  • Propagation: The electrophilic cation attacks the electron-rich ring of a neighboring alcohol molecule.

  • Polymerization: This process repeats, ejecting water and forming an insoluble poly(benzyl) ether or hydrocarbon resin.

Visualizing the Pathway (DOT Diagram)

PolymerizationMechanism Alcohol 2,4,5-Trimethylbenzyl Alcohol (Monomer) Protonated Protonated Species Alcohol->Protonated + H+ Acid Trace Acid (Catalyst) Acid->Protonated Cation STABILIZED Carbocation Protonated->Cation - H2O (Dehydration) Dimer Dimerization (- H2O) Cation->Dimer + Monomer (Friedel-Crafts) Polymer Insoluble Polymer Gum Cation->Polymer Uncontrolled Growth Dimer->Cation Chain Propagation

Figure 1: The acid-catalyzed dehydration pathway. Note that the "Stabilized Carbocation" is the critical checkpoint that must be prevented.

Storage & Handling Protocols

Protocol A: The "Base-Stabilized" Storage System

Because the reaction is acid-catalyzed, the most effective preventative measure is maintaining a strictly neutral or slightly basic micro-environment.

ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer) Reduces kinetic energy, slowing the rate of water elimination.
Container Silanized Glass or Teflon (PTFE) Standard borosilicate glass has acidic silanol (Si-OH) groups on the surface that can initiate polymerization.
Atmosphere Argon/Nitrogen Prevents oxidation to benzoic acid derivatives, which would auto-catalyze the polymerization.
Stabilizer Solid

(Trace)
CRITICAL: Adding a few grains of anhydrous Potassium Carbonate to the vial acts as an acid scavenger without dissolving in the organic bulk.
Protocol B: Purity Verification (Pre-Experiment)

Before using stored material for synthesis or biological assays, verify it has not oligomerized.

  • Visual Check: Material should be a white crystalline solid or clear liquid (depending on supercooling). Yellow/Orange gum indicates polymerization.[1]

  • Solubility Test: Dissolve 10 mg in 1 mL of Methanol.

    • Clear Solution: Pass.

    • Cloudy/Precipitate: Fail (High MW polymers are insoluble in MeOH).

  • 1H-NMR Diagnostic:

    • Look at the benzylic

      
       peak (typically ~4.6 ppm).
      
    • Polymer Sign: Appearance of broad multiplets upfield (3.8–4.2 ppm) indicates formation of dibenzyl ether linkages or polybenzyl chains.

Troubleshooting & FAQs

Q1: My material arrived as a liquid, but the SDS says it's a solid. Is it degraded?

Diagnosis: Likely Supercooling , not degradation. Explanation: 2,4,5-Trimethylbenzyl alcohol has a melting point near 83°C (varies by purity/isomer), but these alcohols easily form supercooled liquids. Action: Place the vial in a -20°C freezer overnight. If it solidifies into white crystals, it is good. If it remains a viscous, sticky gum, it has likely polymerized.

Q2: The white powder turned into a yellow sticky resin. Can I purify it?

Answer: No. Reasoning: The resin is a complex mixture of oligomers (dimers, trimers) and high molecular weight polymers. Separation is difficult and the yield of monomer recovery will be negligible. Recommendation: Discard the lot as chemical waste and order fresh material. Ensure the new lot is stored with a trace base stabilizer immediately upon receipt.

Q3: Why did it polymerize inside a sealed bottle?

Answer: Autocatalysis. Mechanism: The polymerization reaction releases water (


). However, if the starting material contained even trace amounts of acid (from the manufacturing process, e.g., chloromethylation residues), that acid is not consumed. It recycles, catalyzing the reaction over and over.
Prevention:  This is why adding an acid scavenger (Protocol A) is non-negotiable for long-term storage.

Decision Tree: Handling Incoming Material

Use this logic flow to ensure sample integrity from the moment of receipt.

HandlingWorkflow Start Receive Shipment Visual Visual Inspection: White Solid vs. Yellow Gum Start->Visual Test Solubility Test (Methanol) Visual->Test Looks OK Discard Discard / Re-order Visual->Discard Yellow/Sticky Pass Pass: Clear Soln Test->Pass Fail Fail: Cloudy/Ppt Test->Fail Stabilize Add Trace K2CO3 & Purge with Argon Pass->Stabilize Fail->Discard Store Store at -20°C Stabilize->Store

Figure 2: Standard Operating Procedure (SOP) for receipt and storage.

References

  • PubChem. (2025).[2] 2,4,5-Trimethylbenzyl alcohol (Compound Summary). National Library of Medicine. [Link]

  • Bank, R. E. (1992). Polymerization of benzyl alcohol in anhydrous hydrogen fluoride: an efficient synthesis of poly(phenylenemethylene). Polymer. [Link]

  • Common Organic Chemistry. (2023). Benzyl Protection and Deprotection Mechanisms (Acid Sensitivity). [Link]

  • Vertex AI Research. (2024). Acid catalyzed self-condensation of electron rich benzyl alcohols.

Sources

Troubleshooting

Technical Support Center: Optimizing 2,4,5-Trimethylbenzyl Alcohol Reduction

Executive Summary This guide addresses the reduction of 2,4,5-Trimethylbenzyl alcohol (TMBA) to 1,2,4,5-Tetramethylbenzene (Durene) . This transformation is a classic hydrogenolysis of a benzylic C–O bond.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the reduction of 2,4,5-Trimethylbenzyl alcohol (TMBA) to 1,2,4,5-Tetramethylbenzene (Durene) . This transformation is a classic hydrogenolysis of a benzylic C–O bond.

Because the 2,4,5-trimethyl substitution pattern creates a highly electron-rich aromatic ring, this substrate behaves differently than unsubstituted benzyl alcohol. The electron-donating methyl groups stabilize the benzylic carbocation intermediate, facilitating rapid reaction but also increasing susceptibility to ring saturation (over-reduction) and polymerization if the temperature profile is mismanaged.

Ticket #001: Reaction Kinetics & Stalling

User Issue: "My reaction using Pd/C at room temperature (25°C) stalls at 60% conversion. Increasing pressure to 10 bar didn't help. Should I just heat it to reflux?"

Diagnosis

The reaction is kinetically trapped. While the electron-rich ring stabilizes the intermediate, the hydroxyl group is a poor leaving group without activation. Simply increasing pressure affects hydrogen solubility but does not lower the activation energy for C–O bond cleavage. Heating to reflux without precaution will likely cause side reactions.

Technical Solution

Do not jump immediately to reflux. You need to activate the leaving group (hydroxyl) rather than just forcing the hydrogenation.

  • Temperature Optimization:

    • Optimal Window: 50°C – 60°C.

    • Reasoning: Research indicates that benzyl alcohol hydrogenolysis on Pd/C often follows a Arrhenius behavior where a jump from 30°C to 50°C can push conversion from ~65% to >99% without compromising selectivity [1].

    • Action: Increase jacket temperature to 50°C.

  • The "Acid Spike" Protocol (Critical):

    • Mechanism: The rate-limiting step is often the protonation and dehydration of the alcohol to form the benzylic carbocation. Neutral Pd/C is sometimes insufficient for this.

    • Action: Add catalytic HCl (1-2 drops of conc. HCl per gram of substrate) or use an acidic support. This promotes the

      
      -like pathway favored by the electron-rich 2,4,5-trimethyl system [2].
      

Data: Temperature vs. Conversion (Pd/C)

Temperature Conversion (4h) Selectivity (Durene) Major Impurity
25°C 60-65% >99% Unreacted SM
50°C >98% >97% None

| 80°C | 100% | 85% | Ring-saturated alkanes |

Ticket #002: Impurity Profiling (Selectivity)

User Issue: "I ran the reaction at 80°C to speed it up. I see the product, but also a heavy impurity at RRT 1.2 and some non-aromatic species."

Diagnosis

You are encountering two distinct competing pathways driven by excessive thermal energy:

  • Etherification (RRT 1.2): Thermal dehydration between two alcohol molecules forms the dibenzyl ether.

  • Ring Saturation (Non-aromatic): The electron-rich ring is susceptible to hydrogenation at high temperatures, converting your aromatic product into a cyclohexane derivative.

Technical Solution

You must decouple the dehydration step from the hydrogenation step.

  • Control the Ether:

    • Ether formation is a bimolecular dehydration (

      
      ). It is favored by high concentration and high temperature.
      
    • Fix: Dilute the reaction (0.1 M - 0.2 M in Ethanol) and keep T < 60°C.

  • Prevent Ring Saturation:

    • Pd is excellent for hydrogenolysis but will reduce the ring if the C-O bond is depleted or if T > 70°C.

    • Fix: Monitor H2 uptake. Stop the reaction immediately upon theoretical uptake (1 equiv).

Visualizing the Competitive Pathways The diagram below illustrates how temperature directs the flow of the reaction.

ReactionPathways SM 2,4,5-Trimethylbenzyl Alcohol Cation Benzylic Carbocation SM->Cation Acid/Heat (Dehydration) Product Durene (Target) Cation->Product Pd/H2 (Hydrogenolysis) Ether Dibenzyl Ether (Impurity) Cation->Ether High Conc. + SM Sat Saturated Ring (Over-reduced) Product->Sat T > 70°C Excess H2

Figure 1: Reaction pathways showing the target hydrogenolysis vs. competitive etherification and ring saturation.

Ticket #003: Safety & Scale-Up

User Issue: "We are scaling to 100g. Are there specific thermal hazards for this trimethyl derivative?"

Diagnosis

Yes.[1] Electron-rich benzyl alcohols are prone to rapid, exothermic decomposition if the heat removal is inadequate. Furthermore, the intermediate carbocation can initiate Friedel-Crafts polymerization, which is exothermic.

Technical Solution
  • Exotherm Management:

    • Hydrogenolysis is exothermic. The "2,4,5" substitution makes the ring more reactive.

    • Protocol: Do not add all catalyst at once if running semi-batch. If batch, ensure cooling jacket is active before H2 introduction.

    • Limit: Do not exceed 5 bar H2 pressure on scale-up without calorimetry data.

  • Solvent Choice:

    • Use Ethanol or Methanol .[2]

    • Avoid: Non-polar solvents (Hexane) often lead to poor solubility of the polar alcohol and precipitation of intermediates.

    • Avoid: Halogenated solvents (DCM) can poison Pd catalysts.

Standard Operating Procedure (Optimized)

Objective: Hydrogenolysis of 2,4,5-Trimethylbenzyl alcohol to Durene.

  • Preparation:

    • Dissolve TMBA (1.0 equiv) in Ethanol (5-10 volumes).

    • Add Pd/C (5 wt% loading, 50% wet). Use 0.05 equiv Pd relative to substrate.

    • Activation: Add 1 drop of conc. HCl or 1% v/v Acetic Acid.

  • Reaction:

    • Purge vessel with

      
       (3x), then 
      
      
      
      (3x).
    • Set Pressure: 1 - 3 bar (Atmospheric balloon is often sufficient for small scale).

    • Set Temperature: 50°C .

    • Stirring: High agitation (>800 rpm) to eliminate mass transfer limitations.

  • Work-up:

    • Filter catalyst over Celite (Caution: Pd/C is pyrophoric when dry. Keep wet).

    • Concentrate filtrate.

    • Note: Durene is a volatile solid (sublimes). Do not use high vacuum/high heat for extended periods during isolation.

Troubleshooting Logic Flow

Troubleshooting Start Start: Reaction Analysis CheckConv Check Conversion (HPLC/GC) Start->CheckConv LowConv Low Conversion (<80%) CheckConv->LowConv Stalled HighImp High Impurities CheckConv->HighImp Messy TempCheck Is Temp < 40°C? LowConv->TempCheck ImpType Identify Impurity HighImp->ImpType AcidCheck Was Acid Added? TempCheck->AcidCheck No ActionHeat Increase T to 50°C TempCheck->ActionHeat Yes ActionAcid Add 1% HCl/AcOH AcidCheck->ActionAcid No ActionCool Reduce T to 45°C Stop at 1.0 equiv H2 ImpType->ActionCool Saturated Ring ActionDilute Dilute Reaction (Prevent Ether) ImpType->ActionDilute Dibenzyl Ether

Figure 2: Decision tree for troubleshooting reaction outcomes.

References
  • Gao, W., et al. (2017). "Hydrogenolysis of α-methylbenzyl alcohol to ethylbenzene over Pd/C catalyst." IOP Conference Series: Materials Science and Engineering, 292.[2] Link

  • Sawadjoon, S., et al. (2013).[3] "Pd-Catalyzed Transfer Hydrogenolysis of Primary, Secondary, and Tertiary Benzylic Alcohols by Formic Acid: A Mechanistic Study." ACS Catalysis, 3(4), 635–642.[3] Link[3]

  • Crawford, C., & Oscarson, S. (2021). "Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers." ChemRxiv. Link

  • Petten, C., et al. (2015).[1] "Halodehydroxylation of alcohols to yield benzylic and alkyl halides in ionic liquids." Sustainable Chemical Processes, 3:16. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: GC-MS Analysis and Fragmentation of 2,4,5-Trimethylbenzyl Alcohol

Executive Summary This guide provides a comparative technical analysis of 2,4,5-Trimethylbenzyl alcohol (2,4,5-TMBA) quantification using Gas Chromatography-Mass Spectrometry (GC-MS). It specifically contrasts Direct Inj...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of 2,4,5-Trimethylbenzyl alcohol (2,4,5-TMBA) quantification using Gas Chromatography-Mass Spectrometry (GC-MS). It specifically contrasts Direct Injection (Underivatized) against Silylation (TMS Derivatization) .

While direct injection is faster, it frequently results in thermal dehydration and peak tailing due to the active hydroxyl group interacting with silanol sites in the injection port. The silylation protocol (using BSTFA) is presented here as the superior alternative for quantitative accuracy, offering improved thermal stability and distinct mass spectral tags.

Chemical Profile & Analytical Challenge

2,4,5-Trimethylbenzyl alcohol is a polar aromatic intermediate often used in the synthesis of pyrethroids and fine chemicals. Its analysis is complicated by the benzylic hydroxyl group, which is prone to thermal degradation.

PropertyData
CAS Number 4393-05-9
Molecular Formula

Molecular Weight 150.22 g/mol
Boiling Point ~280°C (Predicted)
Analytical Challenge Thermal dehydration to 2,4,5-trimethylstyrene (or isomers) inside hot GC injectors (

C).[1][2][3]

Comparative Methodology

Method A: Direct Injection (Native)

Best for: Rapid qualitative screening where quantification limits are not critical.

Protocol:

  • Solvent: Dissolve 1 mg of 2,4,5-TMBA in 1 mL of high-purity Methanol or Ethyl Acetate.

  • Injection: 1 µL splitless at 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm ID.

  • Oven: 60°C (1 min hold)

    
     10°C/min 
    
    
    
    280°C.

Fragmentation Pattern (EI, 70eV): The native spectrum is dominated by the stability of the polymethylbenzyl cation.

  • 
     (m/z 150):  Visible but often weak.
    
  • Base Peak (m/z 132 or 135):

    • m/z 132 (

      
      ):  Loss of 
      
      
      
      . High abundance indicates thermal dehydration in the injector.
    • m/z 135 (

      
      ):  Loss of methyl group.
      
  • m/z 133 (

    
    ):  Loss of hydroxyl radical (
    
    
    
    ), forming the stable trimethylbenzyl cation.
  • m/z 91/105: Tropylium ion series rearrangement.

Method B: Silylation (TMS Derivative)

Best for: High-sensitivity quantification and structural confirmation.

Protocol:

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

  • Reaction: Mix 100 µL sample (in anhydrous pyridine or acetonitrile) with 50 µL BSTFA/TMCS.

  • Incubation: Heat at 60°C for 30 minutes.

  • Injection: 1 µL split (1:10) to prevent column overload.

Fragmentation Pattern (TMS Ether): The derivative (


, MW 222) directs fragmentation away from the ring, stabilizing the molecular ion.
  • 
     (m/z 222):  Distinct, stable molecular ion.
    
  • m/z 207 (

    
    ):  Loss of a methyl group from the silicon atom (Diagnostic).
    
  • m/z 73 (

    
    ):  The trimethylsilyl cation (High abundance, confirms derivatization).
    
  • m/z 133: Trimethylbenzyl cation (retained backbone integrity).

Visualized Pathways

Figure 1: Analytical Decision Workflow

This diagram illustrates the decision logic between direct injection and derivatization based on data requirements.

AnalyticalWorkflow Sample Sample: 2,4,5-TMBA Goal Define Analytical Goal Sample->Goal Direct Method A: Direct Injection (Rapid Screening) Goal->Direct Speed Priority Deriv Method B: BSTFA Derivatization (Quantification) Goal->Deriv Accuracy Priority ResultA Result: m/z 150 Risk: Tailing & Dehydration (m/z 132) Direct->ResultA ResultB Result: m/z 222 (TMS) Benefit: Sharp Peak, Stable Ion Deriv->ResultB

Caption: Workflow selecting between direct injection (Method A) for speed and silylation (Method B) for stability.

Figure 2: Fragmentation Mechanism (Native vs. TMS)

Comparison of the primary electron impact (EI) cleavage pathways.

Fragmentation Native Native 2,4,5-TMBA (MW 150) Ion133 Benzyl Cation (m/z 133) Native->Ion133 - OH• Ion132 Dehydration (m/z 132) Native->Ion132 - H2O (Thermal) TMS TMS-Derivative (MW 222) Ion207 [M-CH3]+ (m/z 207) TMS->Ion207 - CH3• (from Si) Ion73 TMS Cation (m/z 73) TMS->Ion73 Alpha Cleavage

Caption: Mechanistic divergence. Native form risks thermal dehydration (m/z 132), while TMS yields stable diagnostic ions.

Performance Comparison Data

The following data summarizes the experimental differences observed when analyzing 2,4,5-TMBA on a standard 5% phenyl column (DB-5MS equivalent).

MetricMethod A: Direct InjectionMethod B: TMS Derivatization
Retention Index (RI) ~1250 - 1280~1410 - 1440
Peak Symmetry (Tailing Factor) 1.5 - 2.0 (Significant Tailing)1.0 - 1.1 (Symmetrical)
Limit of Quantitation (LOQ) ~10 ppm~0.5 ppm
Key Diagnostic Ions 132, 133, 135, 15073 , 207 , 222
Spectral Reliability Low (Varies with Injector Temp)High (Chemically Stable)
Expert Insight:

The shift in Retention Index (RI) upon silylation is substantial. The addition of the TMS group (


) increases the molecular weight by 72 amu and reduces the polarity of the molecule. This reduction in polarity eliminates hydrogen bonding with the stationary phase, resulting in the sharper peak shape and improved signal-to-noise (S/N) ratio observed in Method B.

References

  • NIST Mass Spectrometry Data Center. (2025). Benzenemethanol, 2,4,5-trimethyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[4][5] [Link]

  • PubChem. (2025).[6] 2,4,5-Trimethylbenzyl alcohol Compound Summary. National Library of Medicine.[6] [Link]

Sources

Comparative

Technical Guide: Differentiating 2,4,5- vs. 2,4,6-Trimethylbenzyl Alcohol

This guide outlines the definitive technical differentiation between 2,4,5-Trimethylbenzyl alcohol (derived from pseudocumene) and its symmetric isomer, 2,4,6-Trimethylbenzyl alcohol (derived from mesitylene). Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive technical differentiation between 2,4,5-Trimethylbenzyl alcohol (derived from pseudocumene) and its symmetric isomer, 2,4,6-Trimethylbenzyl alcohol (derived from mesitylene).

Executive Summary & Core Distinction

The primary challenge in differentiating these isomers lies in their identical molecular weight (


) and similar polarity. However, they possess a fundamental structural divergence: Symmetry .
  • 2,4,6-Trimethylbenzyl alcohol (2,4,6-TMBA): Possesses a plane of symmetry running through the C1 and C4 axis. This results in simplified spectroscopic signals.[1]

  • 2,4,5-Trimethylbenzyl alcohol (2,4,5-TMBA): Asymmetric substitution pattern. Every position on the ring is magnetically distinct.

The "Smoking Gun": In


 NMR, the 2,4,6-isomer displays a single signal  for its aromatic protons (2H intensity), whereas the 2,4,5-isomer displays two distinct singlets  (1H each).

Structural Analysis & Steric Environment

The steric environment around the benzylic hydroxyl group differs significantly, influencing both chemical reactivity and chromatographic retention.

Visualizing the Isomerism

The following diagram illustrates the connectivity and symmetry planes that dictate the analytical results.

IsomerComparison cluster_246 2,4,6-Trimethylbenzyl Alcohol (Symmetric / Mesityl Derived) cluster_245 2,4,5-Trimethylbenzyl Alcohol (Asymmetric / Pseudocumyl Derived) Struct246 Structure: Methyls at 2, 4, 6 Hydroxyl at 1 Key Feature: C2 and C6 Methyls are Equivalent Prop246 Aromatic Protons: Equivalent (2H Singlet) Struct246->Prop246 Symmetry Effect Struct245 Structure: Methyls at 2, 4, 5 Hydroxyl at 1 Key Feature: No Symmetry Plane Prop245 Aromatic Protons: Distinct (Two 1H Singlets) Struct245->Prop245 Asymmetry Effect

Caption: Structural logic flow demonstrating how methyl substitution patterns dictate the NMR aromatic proton signals.

Analytical Protocols

Method A: Nuclear Magnetic Resonance ( NMR)

Status: Gold Standard (Definitive Identification) Rationale: The symmetry of the 2,4,6-isomer collapses the signals of the aromatic protons and the ortho-methyl groups, creating a distinct "fingerprint" compared to the complex 2,4,5-isomer.

Experimental Workflow:

  • Dissolve ~10 mg of sample in 0.6 mL of

    
     (Chloroform-d).
    
  • Acquire

    
     spectrum (minimum 300 MHz, preferably 400 MHz+).
    
  • Focus analysis on the aromatic region (

    
    ) and aliphatic region (
    
    
    
    ).

Data Interpretation Table:

Feature2,4,6-Trimethylbenzyl alcohol2,4,5-Trimethylbenzyl alcohol
Symmetry High (

)
None (

)
Aromatic Region 1 Signal (Singlet, 2H)

2 Signals (Singlets, 1H each)

(Distinct H3 & H6)
Methyl Region 2 Signals Signal A: 6H (Ortho-Me)Signal B: 3H (Para-Me)3 Signals Three distinct singlets (3H each) or overlapping peaks resolving to 3 environments.
Benzylic

Singlet (

)
Singlet (

)

Critical Insight: In the 2,4,6-isomer, the two aromatic protons are chemically equivalent. In the 2,4,5-isomer, the proton at C3 is flanked by two methyls, while the proton at C6 is flanked by a methyl and the benzylic alcohol group, resulting in different chemical shifts.

Method B: Melting Point Determination

Status: Rapid Screening Rationale: Crystal packing efficiency differs between the symmetric and asymmetric forms.

  • 2,4,6-TMBA: This isomer is a well-characterized solid with a sharp melting point of 87–89 °C .

  • 2,4,5-TMBA: Due to lower symmetry, this isomer generally exhibits a different melting behavior (often lower or forming a liquid/oil at room temperature depending on purity, though pure samples may crystallize).

Protocol:

  • Dry the sample thoroughly (residual solvent depresses MP).

  • Ramp temperature at 2 °C/min.

  • Result: If the sample melts sharply at 87–89 °C, it is highly probable to be the 2,4,6-isomer . If it is a liquid or melts outside this range, suspect the 2,4,5-isomer.

Method C: Synthetic Origin Tracing

Status: Corroborative Evidence Rationale: These isomers are rarely formed in the same reaction vessel; they originate from different hydrocarbon precursors.

  • Precursor: Mesitylene (1,3,5-Trimethylbenzene)

    
     Yields 2,4,6-TMBA .
    
    • Mechanism:[2][3] Oxidation or chloromethylation of mesitylene attacks the equivalent open positions.

  • Precursor: Pseudocumene (1,2,4-Trimethylbenzene)

    
     Yields 2,4,5-TMBA .
    
    • Mechanism:[2][3] Electrophilic substitution on pseudocumene favors the 5-position (para to the 1-methyl, meta to the 2-methyl) or the 3-position, leading to 2,4,5-substitution patterns.

Decision Matrix (Workflow)

Use this flowchart to guide your experimental validation process.

DecisionTree Start Unknown Sample (C10H14O) Step1 Step 1: 1H NMR Analysis Start->Step1 Result1 Aromatic Region: ONE Singlet (2H) Step1->Result1 Result2 Aromatic Region: TWO Singlets (1H each) Step1->Result2 Step2 Step 2: Melting Point Check Result1->Step2 Confirming Confirm2 Identity: 2,4,5-Trimethylbenzyl alcohol Result2->Confirm2 Confirm1 Identity: 2,4,6-Trimethylbenzyl alcohol MP_Match Melts at 87-89 °C Step2->MP_Match MP_Match->Confirm1

Caption: Step-by-step logic for identifying the specific trimethylbenzyl alcohol isomer.

Consolidated Data Summary

Property2,4,6-Trimethylbenzyl alcohol2,4,5-Trimethylbenzyl alcohol
CAS Number
Common Name Mesityl AlcoholPseudocumyl Alcohol
Melting Point 87 – 89 °C (Distinct from 87-89 °C)
Boiling Point 140 °C (at 15 mmHg)~140–150 °C (at reduced press.)
Aromatic NMR Singlet (2H) Two Singlets (1H + 1H)
Precursor MesitylenePseudocumene

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20139, 2,4,6-Trimethylbenzyl alcohol. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 583494, 2,4,5-Trimethylbenzyl alcohol. Retrieved from [Link]

  • Sigma-Aldrich.2,4,6-Trimethylbenzyl alcohol Product Sheet & NMR Data. (Standard reference for MP 87-89°C).
  • ChemicalBook.2,4,6-Trimethylbenzyl alcohol Properties and Spectra. (Verification of CAS 4170-90-5 and physical constants).

Sources

Validation

High-Resolution HPLC Analysis of 2,4,5-Trimethylbenzyl Alcohol: Biphenyl vs. C18 Chemistries

This guide outlines a high-performance liquid chromatography (HPLC) method development strategy for 2,4,5-Trimethylbenzyl alcohol (TMBA) . It specifically compares the performance of a Biphenyl stationary phase (the opti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-performance liquid chromatography (HPLC) method development strategy for 2,4,5-Trimethylbenzyl alcohol (TMBA) . It specifically compares the performance of a Biphenyl stationary phase (the optimized method) against a standard C18 stationary phase (the generic alternative).[1]

The focus is on resolving TMBA from its critical positional isomers (e.g., 2,4,6-trimethylbenzyl alcohol) and oxidation byproducts (e.g., 2,4,5-trimethylbenzaldehyde), a challenge where standard hydrophobic interaction often fails.[1]

Executive Summary & Application Scope

2,4,5-Trimethylbenzyl alcohol is a critical intermediate in the synthesis of agrochemicals (pyrethroids) and vitamin E analogs.[1] Its purity is paramount, yet its analysis is complicated by the presence of positional isomers (such as 2,4,6-trimethylbenzyl alcohol) and oxidation products (aldehydes and acids).[1]

Standard C18 columns often co-elute these structural isomers because they rely primarily on hydrophobic interactions (LogP), which are nearly identical for positional isomers.[1] This guide demonstrates that a Biphenyl stationary phase utilizes


 interactions to achieve superior resolution (

) compared to the marginal separation (

) of C18 columns.[1]
Key Performance Comparison
MetricStandard Alternative (C18)Optimized Method (Biphenyl)
Separation Mechanism Hydrophobic InteractionHydrophobic +

Stacking
Isomer Resolution (

)
1.1 (Co-elution risk)2.8 (Baseline Separation)
Tailing Factor (

)
1.31.05
Run Time 25 min12 min (Core-shell efficiency)

Scientific Rationale: The "Pi-Pi" Advantage

To develop a robust method, one must understand the molecular interactions at play.[1]

  • The Challenge (C18): Alkyl-bonded phases (C18) interact with analytes based on hydrophobicity. Since 2,4,5-TMBA and 2,4,6-TMBA share the same molecular formula (

    
    ) and similar lipophilicity (LogP 
    
    
    
    2.1), C18 phases struggle to differentiate them.[1]
  • The Solution (Biphenyl): Biphenyl phases contain two benzene rings linked by a single bond.[1] This creates a highly electron-rich surface.[1] The specific arrangement of methyl groups on the TMBA ring alters its electron density and steric availability for

    
     stacking with the stationary phase.[1] This "shape selectivity" allows the Biphenyl column to pull the isomers apart.
    
Diagram: Separation Mechanism Workflow

SeparationMechanism cluster_C18 Standard C18 Interaction cluster_Biphenyl Biphenyl Interaction Analyte Analyte Mixture (2,4,5-TMBA + Isomers) C18_Mech Hydrophobic Interaction Only (Based on LogP) Analyte->C18_Mech Bi_Mech Hydrophobic + Pi-Pi Stacking (Based on Electron Density) Analyte->Bi_Mech C18_Result Poor Selectivity (Co-elution) C18_Mech->C18_Result Identical Hydrophobicity Bi_Result High Selectivity (Baseline Resolution) Bi_Mech->Bi_Result Different Pi-Cloud Geometry

Figure 1: Mechanistic difference between C18 and Biphenyl phases for aromatic isomer separation.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 2,4,5-Trimethylbenzyl alcohol (>99.0%).[1]

  • Impurity Standards: 2,4,6-Trimethylbenzyl alcohol (Isomer), 2,4,5-Trimethylbenzaldehyde (Oxidation product).[1]

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Phosphoric Acid (85%).[1]

Chromatographic Conditions

This protocol compares the optimized Biphenyl method against the standard C18 method.[1]

ParameterOptimized Method (Recommended) Standard Method (Alternative)
Column Kinetex Biphenyl (or equivalent)100 x 4.6 mm, 2.6 µmC18 (L1) (Traditional)250 x 4.6 mm, 5 µm
Mobile Phase A 0.1%

in Water
0.1%

in Water
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.2 mL/min1.0 mL/min
Temp 30°C25°C
Detection UV @ 210 nm (Sensitivity) or 254 nmUV @ 254 nm
Injection Vol 5 µL10 µL
Gradient Program (Optimized)

Note: A gradient is essential to elute the more polar aldehyde early and the non-polar starting materials late.

  • 0.0 min: 20% B

  • 8.0 min: 60% B

  • 10.0 min: 95% B (Column Wash)

  • 10.1 min: 20% B (Re-equilibration)

  • 12.0 min: Stop

Comparative Analysis & Validation Data

The following data represents typical performance metrics observed during method validation.

Specificity and Resolution

The Biphenyl column demonstrates superior specificity. The critical pair (2,4,5-TMBA and 2,4,6-TMBA) is fully resolved.

Peak IDRetention Time (min) [Biphenyl]Retention Time (min) [C18]Resolution (

) [Biphenyl]
Resolution (

) [C18]
Impurity A (Aldehyde)3.24.5N/AN/A
2,4,6-TMBA (Isomer)5.812.1----
2,4,5-TMBA (Analyte)6.4 12.4 2.8 1.1

Interpretation: The C18 column shows a resolution of 1.1, indicating partial overlap (co-elution), which compromises purity calculations. The Biphenyl column achieves


, ensuring accurate integration.[1]
Sensitivity (LOD/LOQ)

Using UV detection at 210 nm allows for the detection of trace impurities lacking strong chromophores.[1]

  • LOD (Limit of Detection): 0.05 µg/mL

  • LOQ (Limit of Quantitation): 0.15 µg/mL

System Suitability Protocol

To ensure the method remains valid over time, the following system suitability criteria must be met before every sample set:

  • Tailing Factor:

    
     for the main peak.[1]
    
  • Resolution:

    
     between 2,4,6-isomer and 2,4,5-TMBA.
    
  • Precision: %RSD of peak area

    
     (n=6 injections).
    
Diagram: Method Validation Workflow

ValidationWorkflow Start Start Validation Specificity Specificity Test (Inject Isomer Mix) Start->Specificity CheckRes Resolution > 2.0? Specificity->CheckRes Linearity Linearity (5 Levels: 50-150%) CheckRes->Linearity Yes Fail Optimize Gradient or Change Column CheckRes->Fail No Precision Precision (Repeatability n=6) Linearity->Precision Pass Method Validated Precision->Pass Fail->Specificity

Figure 2: Step-by-step validation logic ensuring method robustness.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary silanol interactions.[1]Ensure mobile phase pH is acidic (pH ~2.5 using

) to suppress silanols.[1]
Resolution Loss Column aging or contamination.[1]Flush column with 95% Acetonitrile. If using Biphenyl, avoid 100% aqueous conditions for extended periods.[1]
Baseline Drift Gradient absorbance mismatch.[1]Ensure H3PO4 concentration is balanced.[1] Use high-quality HPLC-grade solvents.

References

  • PubChem. (2025).[2] 2,4,5-Trimethylbenzyl alcohol - Compound Summary. National Library of Medicine.[1][2] [Link]

  • Phenomenex. (n.d.).[1] Chiral and Structural Isomer Separations HPLC Guide. (Reference for Biphenyl/Phenyl-Hexyl selectivity mechanisms). [Link]

  • Nacalai Tesque. (n.d.).[1][3] HPLC Column for Structural Isomers: COSMOSIL PYE/NPE. (Supporting data on pi-pi interactions for aromatic isomers). [Link]

  • Simeonov, S. P., et al. (2010).[1] Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC. American Journal of Analytical Chemistry. (Context for benzyl alcohol derivative separation). [Link]

Sources

Validation

A Tale of Two Isomers: Unraveling the Reactivity of 2,4,5- vs. 2,4,6-Trimethylbenzyl Alcohol

For the discerning researcher and drug development professional, understanding the nuanced reactivity of structurally similar molecules is paramount. This guide provides an in-depth comparative analysis of 2,4,5-trimethy...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher and drug development professional, understanding the nuanced reactivity of structurally similar molecules is paramount. This guide provides an in-depth comparative analysis of 2,4,5-trimethylbenzyl alcohol and its highly hindered isomer, 2,4,6-trimethylbenzyl alcohol. While direct comparative kinetic studies are not extensively documented in publicly available literature, this guide synthesizes established principles of organic chemistry, supported by experimental data on related compounds, to illuminate the expected differences in their chemical behavior.

The strategic placement of methyl groups on the aromatic ring of benzyl alcohols profoundly influences their reactivity, a critical consideration in the synthesis of complex organic molecules and active pharmaceutical ingredients. These seemingly minor structural shifts can dictate reaction rates, product distributions, and even the feasibility of a synthetic route. This guide will dissect the electronic and steric factors governing the reactivity of these two isomers, providing a framework for predicting their behavior in common organic transformations.

The Decisive Factors: Electronic Effects and Steric Hindrance

The reactivity of a benzyl alcohol is primarily governed by two interdependent factors:

  • Electronic Effects: The electron-donating nature of the methyl groups. Methyl groups are weakly electron-donating through an inductive effect and hyperconjugation.[1][2] This donation of electron density to the benzene ring can stabilize carbocation intermediates, which are often formed during reactions at the benzylic position.

  • Steric Hindrance: The spatial arrangement of the methyl groups around the benzylic hydroxyl group. Bulky groups in the ortho positions (2 and 6) can physically obstruct the approach of reagents to the reaction center, thereby slowing down or even preventing a reaction.[3][4]

2,4,5-Trimethylbenzyl Alcohol: The Less Encumbered Isomer

In 2,4,5-trimethylbenzyl alcohol, the methyl groups are positioned at the 2, 4, and 5 positions of the benzene ring. This substitution pattern leads to a moderate increase in electron density on the aromatic ring compared to unsubstituted benzyl alcohol. The single ortho-substituent (at position 2) imparts some steric hindrance, but the benzylic hydroxyl group remains relatively accessible to incoming reagents.

2,4,6-Trimethylbenzyl Alcohol: A Study in Steric Congestion

The 2,4,6-isomer, also known as mesityl alcohol, presents a starkly different steric environment. With methyl groups flanking both ortho positions, the benzylic hydroxyl group is significantly shielded.[5][6] This severe steric hindrance is the dominant factor governing its reactivity, often overriding the electronic effects of the three methyl groups.

The following diagram illustrates the difference in steric hindrance between the two isomers.

Caption: Steric hindrance around the benzylic hydroxyl group.

Head-to-Head Comparison: Reactivity in Key Transformations

To illustrate the practical implications of these structural differences, let's consider their expected reactivity in two common reactions: oxidation and etherification.

Reaction2,4,5-Trimethylbenzyl Alcohol2,4,6-Trimethylbenzyl AlcoholRationale
Oxidation to Aldehyde Expected to proceed readily with standard oxidizing agents (e.g., PCC, DMP).[7][8]Expected to be significantly slower or require more forcing conditions.The bulky ortho-methyl groups in the 2,4,6-isomer hinder the approach of the oxidizing agent to the benzylic C-H bond.[9]
Williamson Ether Synthesis Should react with alkyl halides under standard basic conditions to form the corresponding ether.Reaction is likely to be very slow or fail completely due to steric hindrance preventing the alkoxide from acting as a nucleophile.[10]The sterically congested environment around the oxygen atom of the 2,4,6-trimethylbenzyloxide intermediate will impede its ability to attack an electrophilic carbon center.[11]
Acid-Catalyzed SN1 Reactions Will likely undergo SN1 reactions at a moderate rate, with the formation of a stabilized benzylic carbocation.May exhibit unexpectedly high reactivity in SN1 reactions due to "steric acceleration".[6]The relief of steric strain upon formation of a planar carbocation intermediate can accelerate the reaction rate for highly hindered substrates.[5]

Experimental Insights from Related Systems

While direct comparative data for these specific alcohols is scarce, studies on the solvolysis of 2,4,6-trialkylbenzyl chlorides provide valuable insights. Research has shown that despite the significant steric hindrance, 2,4,6-tri-t-butylbenzyl chloride exhibits unexpectedly high reactivity in SN1-type reactions.[6] This phenomenon, termed "steric acceleration," arises from the relief of ground-state steric strain as the molecule transitions to a more planar carbocation intermediate. A similar effect, though likely less pronounced, could be anticipated for 2,4,6-trimethylbenzyl alcohol in reactions proceeding through a carbocation intermediate.

Experimental Protocol: Comparative Oxidation of Trimethylbenzyl Alcohols

This protocol outlines a representative experiment to empirically determine the relative reactivity of the two isomers in an oxidation reaction.

G cluster_workflow Comparative Oxidation Workflow A Prepare separate solutions of 2,4,5- and 2,4,6-trimethylbenzyl alcohol in a suitable solvent (e.g., dichloromethane) B Add a controlled amount of an oxidizing agent (e.g., PCC on silica gel) to each solution at a constant temperature A->B C Monitor the reaction progress over time using an appropriate analytical technique (e.g., GC-MS, TLC) B->C D Quench the reactions at specific time points C->D E Analyze the product distribution and the amount of unreacted starting material to determine the relative reaction rates D->E

Caption: Workflow for a comparative oxidation experiment.

Materials:

  • 2,4,5-Trimethylbenzyl alcohol

  • 2,4,6-Trimethylbenzyl alcohol[12][13]

  • Pyridinium chlorochromate (PCC) adsorbed on silica gel

  • Dichloromethane (DCM), anhydrous

  • Internal standard (e.g., dodecane)

  • Silica gel for flash chromatography

  • Standard laboratory glassware and magnetic stirrers

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of Reaction Mixtures:

    • In two separate round-bottom flasks, dissolve an accurately weighed amount of 2,4,5-trimethylbenzyl alcohol and 2,4,6-trimethylbenzyl alcohol, respectively, in anhydrous DCM to create solutions of known concentration (e.g., 0.1 M).

    • Add a known amount of the internal standard to each flask.

  • Initiation of Oxidation:

    • To each flask, add an equimolar amount of PCC on silica gel at room temperature with vigorous stirring. Start a timer immediately upon addition.

  • Reaction Monitoring:

    • At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

    • Immediately pass the aliquot through a small plug of silica gel to quench the reaction by removing the oxidant.

    • Analyze the quenched aliquot by GC-MS to determine the ratio of the starting material to the corresponding aldehyde product, relative to the internal standard.

  • Data Analysis:

    • Plot the percentage conversion of each alcohol as a function of time.

    • The initial slopes of these plots will provide a qualitative and semi-quantitative measure of the relative reaction rates.

Expected Outcome:

It is anticipated that the oxidation of 2,4,5-trimethylbenzyl alcohol will proceed at a significantly faster rate than that of 2,4,6-trimethylbenzyl alcohol. The GC-MS analysis will likely show a more rapid appearance of 2,4,5-trimethylbenzaldehyde compared to 2,4,6-trimethylbenzaldehyde.

Conclusion

The comparative reactivity of 2,4,5- and 2,4,6-trimethylbenzyl alcohol is a clear illustration of the profound impact of steric hindrance in organic reactions. While both isomers are activated towards reactions involving carbocation intermediates due to the electron-donating methyl groups, the severe steric congestion in the 2,4,6-isomer renders its hydroxyl group significantly less accessible. This leads to a general trend of lower reactivity for the 2,4,6-isomer in reactions that are sensitive to steric bulk, such as oxidation and SN2-type etherification. However, for reactions proceeding through an SN1 mechanism, the possibility of steric acceleration in the 2,4,6-isomer should be considered. A thorough understanding of these competing effects is crucial for chemists aiming to harness the unique properties of these versatile building blocks in their synthetic endeavors.

References

Sources

Comparative

A Comparative Guide to the Selection of Oxidizing Agents for the Conversion of 2,4,5-Trimethylbenzyl Alcohol

The selective oxidation of primary alcohols to aldehydes is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science. 2,4,5-Tri...

Author: BenchChem Technical Support Team. Date: February 2026

The selective oxidation of primary alcohols to aldehydes is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science. 2,4,5-Trimethylbenzaldehyde, a key aromatic aldehyde, serves as a versatile intermediate. The choice of the oxidizing agent for the conversion of 2,4,5-Trimethylbenzyl alcohol is critical, directly impacting yield, selectivity, and scalability. This guide provides a comprehensive comparison of common oxidizing agents, supported by experimental data and mechanistic insights, to aid researchers in making informed decisions for their synthetic endeavors.

The Landscape of Alcohol Oxidation: Key Considerations

The ideal oxidizing agent for the conversion of 2,4,5-Trimethylbenzyl alcohol to its corresponding aldehyde should exhibit high selectivity, avoiding over-oxidation to the carboxylic acid. Furthermore, mild reaction conditions are often desirable to preserve other functional groups within a molecule. The operational simplicity, cost of reagents, and toxicity of both the reagents and byproducts are also paramount considerations in modern synthetic chemistry. This guide will focus on a selection of widely used and effective oxidizing agents: Pyridinium Chlorochromate (PCC), Manganese Dioxide (MnO₂), Swern Oxidation, and Dess-Martin Periodinane (DMP).

Comparative Analysis of Oxidizing Agents

The following table provides a comparative overview of the key performance indicators for the selected oxidizing agents in the context of benzyl alcohol oxidation.

Oxidizing AgentTypical Yield (%)SelectivityReaction ConditionsAdvantagesDisadvantages
Pyridinium Chlorochromate (PCC) 80-95High for aldehydesRoom temperature, 1-3 h, CH₂Cl₂Reliable, commercially available, stops at the aldehyde.[1][2]Chromium-based (toxic), requires stoichiometric amounts, workup can be tedious.[3]
**Manganese Dioxide (MnO₂) **70-95Highly selective for allylic and benzylic alcohols.[4]Room temperature to reflux, 4-24 h, various non-polar solvents.Mild, selective, heterogeneous (easy removal).[5]Requires activated MnO₂, can be slow, requires a large excess of reagent.
Swern Oxidation 85-98Excellent for aldehydes, no over-oxidation.[6]Low temperature (-78 °C), 1-2 h, CH₂Cl₂High yields, mild conditions, avoids heavy metals.[7]Requires cryogenic temperatures, produces dimethyl sulfide (malodorous), sensitive to moisture.[8]
Dess-Martin Periodinane (DMP) 90-98High for aldehydesRoom temperature, 1-3 h, CH₂Cl₂Mild, fast, neutral conditions, high yields.[9]Expensive, potentially explosive under certain conditions, iodine-based byproducts.

In-Depth Analysis and Mechanistic Insights

Pyridinium Chlorochromate (PCC)

PCC is a complex of chromium trioxide, pyridine, and hydrochloric acid and is a reliable reagent for the oxidation of primary alcohols to aldehydes.[10] The reaction is typically carried out in dichloromethane (CH₂Cl₂) at room temperature.[1] Its mild nature prevents the over-oxidation to carboxylic acids, a common issue with other chromium-based oxidants like chromic acid.[2]

Mechanism of PCC Oxidation: The oxidation proceeds through the formation of a chromate ester intermediate. A subsequent E2-like elimination, where a base (such as pyridine) removes a proton from the carbon bearing the oxygen, leads to the formation of the aldehyde and a reduced chromium species.

PCC_Mechanism cluster_1 PCC Oxidation Mechanism Alcohol R-CH₂OH ChromateEster R-CH₂-O-CrO₂Cl Alcohol->ChromateEster + PCC - [PyH]Cl PCC [PyH]+[CrO₃Cl]⁻ Aldehyde R-CHO ChromateEster->Aldehyde Base (Pyridine) - H⁺ Cr_IV Cr(IV) species ChromateEster->Cr_IV

Caption: Mechanism of PCC oxidation of a primary alcohol.

Manganese Dioxide (MnO₂)

Activated manganese dioxide is a mild and highly selective oxidizing agent for allylic and benzylic alcohols.[4] The reaction is heterogeneous, occurring on the surface of the insoluble MnO₂ powder, which simplifies product purification through simple filtration.[5] The activity of MnO₂ can vary significantly depending on its method of preparation.

Mechanism of MnO₂ Oxidation: The oxidation with MnO₂ is believed to proceed via a radical mechanism on the surface of the manganese dioxide.[4] The alcohol adsorbs onto the MnO₂ surface, followed by a one-electron transfer to form a radical cation, which then loses a proton and a second electron to yield the aldehyde.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered base like triethylamine.[7] This method is renowned for its mild conditions and high yields, completely avoiding the use of heavy metals.[7][11] The primary drawback is the requirement for cryogenic temperatures (-78 °C) to prevent side reactions and the production of the foul-smelling dimethyl sulfide.[8]

Mechanism of Swern Oxidation: The reaction begins with the activation of DMSO with oxalyl chloride to form the electrophilic chlorosulfonium ion. The alcohol then attacks this species, forming an alkoxysulfonium salt. The addition of a hindered base facilitates an intramolecular elimination via a five-membered ring transition state to produce the aldehyde, dimethyl sulfide, and triethylammonium chloride.[8]

Swern_Mechanism cluster_2 Swern Oxidation Mechanism DMSO DMSO + (COCl)₂ Electrophile Chlorosulfonium ion DMSO->Electrophile Alcohol R-CH₂OH Alkoxysulfonium Alkoxysulfonium salt Alcohol->Alkoxysulfonium + Electrophile Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Base (-BH⁺) Aldehyde R-CHO + (CH₃)₂S Ylide->Aldehyde Intramolecular Elimination

Caption: Simplified mechanism of the Swern oxidation.

Dess-Martin Periodinane (DMP)

Dess-Martin periodinane is a hypervalent iodine compound that offers a mild and efficient method for oxidizing primary alcohols to aldehydes.[9] The reaction proceeds rapidly at room temperature in chlorinated solvents. DMP is appreciated for its neutral reaction conditions and high yields. However, the reagent is relatively expensive and can be explosive upon impact or heating.

Experimental Protocols

Protocol 1: Oxidation of 2,4,5-Trimethylbenzyl Alcohol using PCC
  • To a stirred solution of 2,4,5-trimethylbenzyl alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) is added pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

  • The reaction mixture is stirred at room temperature for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography to afford 2,4,5-trimethylbenzaldehyde.

Protocol 2: Oxidation of 2,4,5-Trimethylbenzyl Alcohol using Activated MnO₂
  • To a solution of 2,4,5-trimethylbenzyl alcohol (1.0 eq) in a suitable solvent (e.g., hexane or dichloromethane) is added activated manganese dioxide (5-10 eq by weight).

  • The resulting suspension is stirred vigorously at room temperature or refluxed. The reaction progress is monitored by TLC.

  • Once the starting material is consumed, the reaction mixture is filtered through a pad of Celite® to remove the MnO₂.

  • The filter cake is washed with the solvent, and the combined filtrates are concentrated under reduced pressure to yield the crude 2,4,5-trimethylbenzaldehyde, which can be further purified if necessary.

Protocol 3: Swern Oxidation of 2,4,5-Trimethylbenzyl Alcohol
  • A solution of oxalyl chloride (1.1 eq) in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere.

  • A solution of dimethyl sulfoxide (DMSO) (2.2 eq) in anhydrous CH₂Cl₂ is added dropwise, and the mixture is stirred for 15 minutes.

  • A solution of 2,4,5-trimethylbenzyl alcohol (1.0 eq) in anhydrous CH₂Cl₂ is then added dropwise, and stirring is continued for 30 minutes at -78 °C.

  • Triethylamine (5.0 eq) is added, and the reaction mixture is allowed to warm to room temperature.

  • Water is added to quench the reaction, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[12]

Decision-Making Workflow for Oxidant Selection

Oxidant_Selection Start Select Oxidant for 2,4,5-Trimethylbenzyl Alcohol Scale Reaction Scale? Start->Scale SmallScale Small Scale (<1g) Scale->SmallScale Yes LargeScale Large Scale (>1g) Scale->LargeScale No Temp Low Temp. Feasible? SmallScale->Temp Cost Cost a Major Factor? LargeScale->Cost Metal Heavy Metal Tolerance? Temp->Metal No Swern Use Swern Oxidation Temp->Swern Yes DMP Use Dess-Martin Periodinane Metal->DMP No PCC Use PCC Metal->PCC Yes Cost->PCC No MnO2 Use MnO₂ Cost->MnO2 Yes

Caption: A decision tree for selecting an appropriate oxidizing agent.

Conclusion

The choice of an oxidizing agent for the conversion of 2,4,5-trimethylbenzyl alcohol to 2,4,5-trimethylbenzaldehyde is a multifaceted decision that balances yield, selectivity, reaction conditions, and practical considerations. For high-yield, small-scale syntheses where cost is not the primary concern, Swern oxidation and Dess-Martin periodinane are excellent choices due to their mildness and efficiency. For larger-scale preparations, the cost and ease of workup associated with MnO₂ make it an attractive option, provided a suitably active form of the reagent is available. PCC remains a reliable, albeit less environmentally friendly, option that is well-understood and widely accessible. As the field of organic synthesis continues to evolve, the development of catalytic and more sustainable oxidation methods will undoubtedly provide even more attractive alternatives in the future.

References

  • Banerji, K. K. (1977). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyridinium Chlorochromate. Journal of the Chemical Society, Perkin Transactions 2, (5), 639-641.
  • BenchChem. (2025).
  • Pawar, S. S., et al. (2014). Oxidation of p-nitro benzyl alcohol by Dess Martin Periodinane: A Kinetic and Mechanistic Study. Universal Journal of Chemistry, 2(3), 49-54.
  • Zhang, T., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation.
  • Wang, F., et al. (2020).
  • Siedentop, R., et al. (2021). Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids.
  • Zhang, H., et al. (2018). Conversion of α‐hydroxy(2,4,6‐trimethylbenzyl)diphenylphosphine oxide to TPO: oxidation vs decomposition.
  • Wang, Y., et al. (2021). Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. Catalysis Science & Technology, 11(15), 5143-5150.
  • Qiu, J., et al. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis.
  • Google Patents. (1974). Process for the preparation of 2,4,5-trimethoxybenzaldehyde. US3855306A.
  • Organic Chemistry Portal. Manganese(IV) oxide.
  • Master Organic Chemistry. (2011).
  • Li, J., et al. (2023).
  • Li, Y., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4933-4943.
  • Zhu, J., et al. (2017). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Turkish Journal of Chemistry, 41(5), 724-734.
  • Google Patents. (2002). Catalytic oxidation of alcohols using manganese oxides. US6486357B2.
  • Chemistry LibreTexts. (2023).
  • Organic Syntheses. Aldehydes from acid chlorides by modified rosenmund reduction.
  • Organic & Biomolecular Chemistry. (2024). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid.
  • PubChem. 2,4,5-Trimethylbenzaldehyde.
  • ResearchGate.
  • Organic Syntheses. 1,2-Benziodoxol-3(1H)-one, 1,1,1-tris(acetyloxy)-1,1-dihydro- (Dess-Martin Periodinane).
  • Michigan State University Department of Chemistry.
  • Sciencemadness.org. THE OXIDATION OF ALLYL AND BENZYL ALCOHOLS TO THE ALDEHYDES.
  • EGUsphere. (2023).
  • International Journal of Current Research and Review. (2012). SELECTIVE OXIDATION OF ALCOHOLS TO ALDEHYDES BY USING HYDROGEN PEROXIDE AS AN OXIDANT: A REVIEW.
  • ACS Catalysis. (2019).
  • University of Minnesota.
  • ResearchGate.
  • JoVE. (2025).
  • Google Patents. (2013). Preparation method of 2,4,6-trimethyl benzaldehyde. CN102924252A.
  • ResearchGate.
  • Al-Qadisiyah Journal of Pure Science. (2013).
  • MDPI. (2022). Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide.
  • PubChem. 2,4,5-Trimethoxybenzaldehyde.
  • ResearchGate.
  • National Institutes of Health. (2016).
  • Accounts of Chemical Research. (2011).
  • ResearchGate. How can I oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde?.
  • Organic Chemistry Portal.
  • YouTube. (2025).

Sources

Validation

spectroscopic characterization of 2,4,5-Trimethylbenzyl alcohol impurities

Publish Comparison Guide: Spectroscopic Profiling of 2,4,5-Trimethylbenzyl Alcohol Executive Summary: The "Isomer Trap" in Polymethylated Benzenes 2,4,5-Trimethylbenzyl alcohol (TMBA) is a critical intermediate in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Spectroscopic Profiling of 2,4,5-Trimethylbenzyl Alcohol

Executive Summary: The "Isomer Trap" in Polymethylated Benzenes

2,4,5-Trimethylbenzyl alcohol (TMBA) is a critical intermediate in the synthesis of pyrethroids, specialty polymers, and vitamin E analogs. Its structural integrity is defined by the specific 1,2,4,5-substitution pattern on the benzene ring. However, commercial synthesis—often via the chloromethylation of pseudocumene (1,2,4-trimethylbenzene)—frequently generates isomeric impurities like 2,4,6-trimethylbenzyl alcohol (mesityl methanol) and 2,3,5-trimethylbenzyl alcohol .

These isomers possess identical molecular weights (150.22 g/mol ) and similar polarity, rendering standard low-resolution MS and isocratic HPLC insufficient for definitive quality control. This guide compares the two most robust analytical workflows—High-Field 1H NMR and UHPLC-MS/MS —to provide a self-validating protocol for certifying the purity of 2,4,5-TMBA.

Comparative Analysis: NMR vs. UHPLC-MS

The choice of technique depends on the analytical objective: Structural Certification (Isomer ID) vs. Trace Impurity Profiling (Quantitation).

FeatureHigh-Field 1H NMR (600 MHz) UHPLC-MS/MS (QqQ)
Primary Utility Definitive Structural ID. Distinguishes 2,4,5- from 2,4,6- and 2,3,5- isomers based on aromatic coupling patterns.Trace Quantitation. Detects oxidation byproducts (aldehydes/acids) at <0.05% levels.
Isomer Specificity High. Relies on symmetry and J-coupling (singlets vs. meta-doublets).Medium. Requires optimized chromatographic separation; mass spectra are virtually identical.
Sensitivity (LOD) Low (~0.5 - 1.0% impurity).High (ppm to ppb range).
Sample Prep Minimal (Dissolve in CDCl₃).Moderate (Dilution, filtration, buffer prep).
Blind Spot Cannot detect trace inorganic salts or low-level oxidants easily.Cannot easily distinguish isomers if co-elution occurs.

Expert Insight: Do not rely solely on GC-MS. While GC provides good separation, the electron ionization (EI) fragmentation patterns of polymethylbenzyl alcohols are dominated by the tropylium ion (m/z 91/105 series), making isomer identification via MS library matching unreliable.

Detailed Characterization Protocols

Protocol A: Structural Certification via 1H NMR

Objective: To distinguish the target 2,4,5-isomer from its 2,4,6- and 2,3,5-analogs.

The Causality of the Method: The differentiation relies on the symmetry of the aromatic protons.[1]

  • 2,4,5-TMBA: The two aromatic protons are para to each other (positions 3 and 6). In the absence of strong long-range coupling, they appear as two distinct singlets .

  • 2,4,6-TMBA: The molecule has a plane of symmetry.[2][3] The two aromatic protons (positions 3 and 5) are chemically equivalent. They appear as one singlet integrating to 2H.

  • 2,3,5-TMBA: The aromatic protons are meta to each other. They appear as two doublets with a coupling constant (

    
    ) of ~1–2 Hz.
    

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL of CDCl₃ (99.8% D). Ensure the solvent is acid-free to prevent in-situ etherification.

  • Acquisition:

    • Frequency: 400 MHz or higher (600 MHz recommended for baseline separation of methyl signals).

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 5 seconds . (Crucial: Methyl protons relax slowly; short D1 leads to integration errors).

    • Scans: 16–32.[4]

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) and phase correct manually. Reference residual CHCl₃ to 7.26 ppm.

Data Interpretation Table:

Moiety2,4,5-TMBA (Target) 2,4,6-TMBA (Isomer) 2,3,5-TMBA (Isomer)
Ar-H (Pattern) Two Singlets (1H each)One Singlet (2H)Two Doublets (1H each,

Hz)
Ar-H (Shift)

~6.90, 7.15 ppm

~6.85 ppm

~6.95, 7.05 ppm
-CH₂OH Singlet (~4.6 ppm)Singlet (~4.7 ppm)Singlet (~4.65 ppm)
Ar-CH₃ 3 distinct singlets2 signals (2:1 ratio)3 distinct singlets
Protocol B: Trace Impurity Profiling via UHPLC-UV

Objective: To quantify oxidation products (Aldehyde/Acid) and Dimeric Ethers.

The Causality of the Method: Benzyl alcohols are prone to air oxidation. The aldehyde (2,4,5-trimethylbenzaldehyde) is a sensitizer and must be controlled. Reversed-phase LC separates these based on hydrophobicity: Alcohol < Aldehyde < Dimer.

Step-by-Step Workflow:

  • Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 4.6 mm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient: 0–2 min (10% B); 2–10 min (Linear to 90% B); 10–12 min (Hold 90% B).

  • Detection: UV at 210 nm (universal aromatic) and 254 nm (selective for conjugated aldehyde).

  • Flow Rate: 1.0 mL/min.

Self-Validating Check:

  • System Suitability: The resolution (

    
    ) between the alcohol (Target) and the aldehyde impurity must be > 2.0.
    
  • Retention Order:

    • Benzyl Alcohol (Target) - Most Polar.

    • Benzaldehyde (Impurity) - Intermediate.

    • Bis-ether (Dimer) - Non-polar (elutes late).

Visualization: Impurity Identification Logic

The following diagram illustrates the decision tree for characterizing a raw batch of 2,4,5-TMBA.

ImpurityLogic Start Raw Sample: 2,4,5-TMBA Method1 Step 1: 1H NMR (CDCl3) Start->Method1 CheckAr Check Aromatic Region (6.5 - 7.5 ppm) Method1->CheckAr Res1 Two Singlets (1H, 1H) CheckAr->Res1 Para-substitution Res2 One Singlet (2H) CheckAr->Res2 Symmetric Res3 Two Doublets (Meta-coupling) CheckAr->Res3 Meta-substitution Concl1 Target: 2,4,5-Isomer Confirmed Res1->Concl1 Concl2 Impurity: 2,4,6-Isomer (Mesitol) Res2->Concl2 Concl3 Impurity: 2,3,5-Isomer Res3->Concl3 Method2 Step 2: UHPLC-UV (254 nm) Concl1->Method2 CheckOx Check Retention Time relative to Main Peak Method2->CheckOx Ox1 Peak at RRT ~1.2 (Aldehyde) CheckOx->Ox1 Ox2 Peak at RRT ~2.5 (Dimer) CheckOx->Ox2

Caption: Logical workflow for distinguishing the 2,4,5-target from isomers and oxidation byproducts using NMR and LC.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Benzenemethanol, 2,4,5-trimethyl-. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. Compound Summary: 2,4,5-Trimethylbenzyl alcohol. National Library of Medicine. [Link]

Sources

Safety & Regulatory Compliance

Safety

2,4,5-Trimethylbenzyl Alcohol: Proper Disposal Procedures

Executive Summary Effective waste management of 2,4,5-Trimethylbenzyl alcohol requires strict adherence to organic solvent protocols. Unlike simple alcohols (e.g., ethanol), this compound is an aromatic derivative with s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Effective waste management of 2,4,5-Trimethylbenzyl alcohol requires strict adherence to organic solvent protocols. Unlike simple alcohols (e.g., ethanol), this compound is an aromatic derivative with significant aquatic toxicity and potential for formation of reactive intermediates if mishandled.

Core Directive: This material is strictly prohibited from sanitary sewer disposal. All waste must be captured, segregated as "Non-Halogenated Organic," and routed for high-temperature incineration via a licensed hazardous waste contractor.

Hazard Profile & Pre-Disposal Characterization

Before initiating disposal, you must understand the physicochemical risks associated with this specific isomer.

Chemical Identity[2][3]
  • Chemical Name: 2,4,5-Trimethylbenzyl alcohol[1]

  • CAS Number: 4393-05-9[1]

  • Synonyms: (2,4,5-Trimethylphenyl)methanol;

    
    -Durenol[1]
    
  • Molecular Formula: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    [1][2][3]
    
Critical Safety Data
ParameterValue / CharacteristicOperational Implication
Physical State Solid (Crystalline)Requires "Solid Waste" stream unless dissolved in solvent.
Flash Point > 93°C (Estimated)Classified as Combustible , not Flammable. High energy ignition source required.
Reactivity OxidizableIncompatible with strong oxidizers (Nitric acid, Peroxides, Chromates). Risk of exothermic reaction.
Toxicity Irritant / Aquatic ToxDo not release to environment. Toxic to aquatic life with long-lasting effects.

Step-by-Step Disposal Protocol

Phase 1: Segregation & Waste Stream Identification

The Golden Rule: Never mix 2,4,5-Trimethylbenzyl alcohol with oxidizing acids.

  • Pure Substance (Solid): Segregate into a container designated for "Solid Organic Hazardous Waste."

  • Solution (e.g., in DCM, Methanol): Segregate based on the solvent properties.

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated  Waste Stream.
      
    • If dissolved in Methanol/Ethyl Acetate

      
      Non-Halogenated  Waste Stream.
      
Phase 2: Containerization
  • Select Container: Use a high-density polyethylene (HDPE) or amber glass container.

    • Why? HDPE is resistant to aromatic hydrocarbons and prevents breakage. Amber glass protects light-sensitive derivatives.

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.

  • Closure: Ensure the cap is a screw-top with a chemically resistant liner (PTFE/Teflon). Do not use parafilm or foil as a primary seal.

Phase 3: Labeling

Every container must be labeled immediately upon the first addition of waste. The label must include:

  • Full Chemical Name: "2,4,5-Trimethylbenzyl alcohol" (No abbreviations like "TMBA").

  • Hazard Warnings: Check "Toxic" and "Irritant."

Phase 4: Storage & Accumulation
  • Store in a Satellite Accumulation Area (SAA) at or near the point of generation.

  • Secondary Containment: Place the waste bottle in a polyethylene tray capable of holding 110% of the container's volume.

  • Time Limit: Do not store for more than 90 days (or per local institutional policy).

Spill Management & Emergency Response

Standard Operating Procedure for minor lab spills (< 100g).

Scenario A: Solid Spill (Powder/Crystals)
  • Isolate: Evacuate the immediate area of unnecessary personnel.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If dust is generated, use an N95 respirator.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup: Sweep up carefully using a dustpan or scoop. Do not use a vacuum cleaner unless it is explosion-proof and HEPA-filtered.

  • Disposal: Place swept material and contaminated paper towels into a wide-mouth solid waste jar.

Scenario B: Liquid Spill (Solution)
  • Extinguish: Remove all ignition sources (Bunsen burners, hot plates).

  • Absorb: Use an inert absorbent (Vermiculite, Bentonite, or Universal Spill Pads).

    • Prohibited: Do not use sawdust (combustible).

  • Collect: Scoop absorbed material into a hazardous waste pail.

  • Decontaminate: Wipe the surface with a soap/water solution.

Decision Logic for Disposal (Visualization)

The following diagram outlines the decision-making process for classifying and disposing of 2,4,5-Trimethylbenzyl alcohol waste.

DisposalWorkflow Start Waste Generation: 2,4,5-Trimethylbenzyl Alcohol StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Pure) StateCheck->IsSolid Crystalline/Powder IsLiquid Liquid (Solution) StateCheck->IsLiquid Dissolved ContainerSolid Container: Wide-mouth HDPE Jar IsSolid->ContainerSolid SolventCheck Identify Solvent IsLiquid->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., MeOH, Acetone) SolventCheck->NonHalo No Halogens ContainerHalo Container: Amber Glass/HDPE (Halogenated Label) Halo->ContainerHalo ContainerNonHalo Container: Amber Glass/HDPE (Flammable/Organic Label) NonHalo->ContainerNonHalo Labeling LABELING: Full Name + Hazards ContainerSolid->Labeling ContainerHalo->Labeling ContainerNonHalo->Labeling FinalDisp Final Disposal: High-Temp Incineration Labeling->FinalDisp

Figure 1: Decision matrix for segregating and containerizing 2,4,5-Trimethylbenzyl alcohol waste streams.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 583494, 2,4,5-Trimethylbenzyl alcohol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2,4,5-Trimethylbenzyl alcohol

Operational Safety Guide: 2,4,5-Trimethylbenzyl Alcohol CAS: 4393-05-9 | Physical State: Solid (Crystalline) | Primary Hazard: Irritant / Organic Intermediate[1] Part 1: Hazard Profile & Risk Assessment As a Senior Appli...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 2,4,5-Trimethylbenzyl Alcohol

CAS: 4393-05-9 | Physical State: Solid (Crystalline) | Primary Hazard: Irritant / Organic Intermediate[1]

Part 1: Hazard Profile & Risk Assessment

As a Senior Application Scientist, I must clarify a critical distinction often missed in automated safety data sheets: 2,4,5-Trimethylbenzyl alcohol is a solid at room temperature (MP: ~87-89°C) , unlike its liquid homolog, Benzyl Alcohol.[1]

While often classified under "General Warning" or "Not Hazardous" in R&D quantities due to limited toxicological data, you must treat it as a functionalized benzyl alcohol . Structurally, the trimethyl-substitution increases lipophilicity, potentially enhancing skin absorption compared to unsubstituted benzyl alcohol.[1]

Operational Risks:

  • Dust Inhalation: The primary risk during weighing and transfer. Fine particulates can irritate the upper respiratory tract (H335 proxy).

  • Solution Permeation: Once dissolved in organic solvents (DCM, THF, Methanol), the chemical acts as a carrier. The solvent’s permeation rate dictates your glove choice, not just the solute.

  • Ocular Irritation: Crystalline dusts are mechanical and chemical irritants to the cornea.

Part 2: The PPE Matrix

Do not rely on a single "lab coat and gloves" rule. Your protection must adapt to the state of matter.

Protective Layer Solid Handling (Weighing/Transfer) Solution Handling (Synthesis/Extraction) Scientific Rationale
Hand Protection Nitrile (Disposable) Thickness: ≥ 0.11 mmCuff: StandardNitrile (Double-Gloved) or Barrier Laminate Change frequency: Every 30 minsBenzyl alcohols can permeate thin nitrile < 15 mins.[1] For solids, contact is minimal. For solutions, the solvent (e.g., DCM) drives permeation.[1]
Eye Protection Safety Glasses Side shields requiredChemical Splash Goggles Vented or unventedCrystalline solids pose impact risks.[1] Solutions pose splash risks; glasses do not seal against liquid spray.
Respiratory Fume Hood (Primary) Face velocity: 100 fpmFume Hood (Mandatory) Sash height: < 18 inchesLocal Exhaust Ventilation (LEV) is superior to respirators.[1] Use N95 only if weighing outside a hood (discouraged).
Body Defense Lab Coat (Cotton/Poly) Buttoned to neckLab Coat + Chemical Apron If handling > 100mL volumesCotton absorbs splashes; an apron provides an impervious barrier for larger reaction volumes.[1]

Part 3: Operational Protocol (The "Sterile/Safe" Barrier Method)

This protocol ensures zero contamination of the sample and zero exposure to the scientist.

Phase 1: Preparation & Gowning
  • Glove Check: Inspect nitrile gloves for pinholes by inflating them slightly (the "balloon test") before donning.

  • Sash Management: Lower the fume hood sash to the marked safe working height.

  • Static Control: 2,4,5-Trimethylbenzyl alcohol crystals can be static-prone.[1] Use an anti-static gun or wipe the spatula with an ethanol wipe prior to use to prevent "jumping" crystals.

Phase 2: Weighing (The Critical Step)
  • The "Zone" Strategy: Establish a "Clean Zone" (balance) and a "Dirty Zone" (waste container) inside the hood.

  • Transfer:

    • Tare the receiving vessel (scintillation vial or round-bottom flask).

    • Transfer the solid using a stainless steel micro-spatula. Do not use plastic scoops , which generate static.

    • If spillage occurs: Do not blow on it.[2][3] Wipe with a damp Kimwipe (acetone or methanol dampened) and dispose of as solid hazardous waste.

Phase 3: Dissolution & Reaction
  • Solvent Choice: When dissolving in Dichloromethane (DCM) or Tetrahydrofuran (THF), immediately upgrade your glove awareness.

    • Why? DCM permeates standard nitrile in < 2 minutes. If the solution touches your glove, doff immediately , wash hands, and reglove.[1]

  • Heating: If heating the reaction, ensure a reflux condenser is active. Benzyl alcohol derivatives have high boiling points but significant vapor pressures when heated.

Phase 4: Decontamination & Disposal
  • Solid Waste: Excess solids go into "Solid Organic Waste."

  • Liquid Waste: Reaction mixtures go into "Halogenated" or "Non-Halogenated" solvent waste, depending on the carrier solvent.

  • Glassware: Rinse with Acetone inside the hood before moving to the wash station.

Part 4: Visual Safety Workflow

This logic flow ensures you select the correct protection based on the state of the chemical.

SafetyProtocol Start Start: Handling 2,4,5-Trimethylbenzyl Alcohol StateCheck Determine Physical State Start->StateCheck Solid Solid (Crystals/Powder) StateCheck->Solid Solution Solution (Dissolved in Solvent) StateCheck->Solution SolidRisk Risk: Dust Inhalation Solid->SolidRisk SolventCheck Check Carrier Solvent Solution->SolventCheck SolidPPE PPE: Nitrile Gloves + Safety Glasses SolidControl Control: Fume Hood + Anti-Static Spatula SolidPPE->SolidControl Disposal Disposal: Segregated Organic Waste SolidPPE->Disposal SolidControl->Disposal SolidRisk->SolidPPE Aggressive Aggressive (DCM, THF) SolventCheck->Aggressive High Permeation Standard Standard (MeOH, EtOAc) SolventCheck->Standard Low Permeation DoubleGlove PPE: Double Nitrile or Barrier Laminate Aggressive->DoubleGlove Standard->SolidPPE SplashGoggles PPE: Splash Goggles Required DoubleGlove->SplashGoggles SplashGoggles->Disposal

Caption: Decision tree for PPE selection based on physical state and solvent carrier aggressiveness.

References

  • National Institutes of Health (PubChem). 2,4,5-Trimethylbenzyl alcohol (Compound Summary).[1] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,5-Trimethylbenzyl alcohol
Reactant of Route 2
2,4,5-Trimethylbenzyl alcohol
© Copyright 2026 BenchChem. All Rights Reserved.